12-Doxylstearic acid
Description
Properties
CAS No. |
29545-47-9 |
|---|---|
Molecular Formula |
C22H42NO4 |
Molecular Weight |
384.6 g/mol |
InChI |
InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25) |
InChI Key |
BZLDGZBNMOECGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
Synonyms |
12-doxyl stearic acid 12-doxylstearic acid 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 12-Doxylstearic Acid: Structure, Properties, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Doxylstearic acid (12-DSA) is a versatile spin-labeled fatty acid that has become an indispensable tool in the study of biological membranes and other lipid-based systems. Its unique chemical structure, incorporating a stable nitroxide radical (doxyl group) at the 12th position of the stearic acid carbon chain, allows for sensitive detection and characterization of its local environment using Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, with a focus on detailed experimental protocols and data interpretation for researchers in the fields of biophysics, biochemistry, and drug development.
Chemical Structure and Properties
This compound is a derivative of stearic acid, a saturated fatty acid with an 18-carbon chain. The defining feature of 12-DSA is the presence of a doxyl group, a five-membered heterocyclic ring containing a nitroxide radical, covalently attached to the 12th carbon of the acyl chain. This nitroxide radical contains an unpaired electron, making the molecule paramagnetic and thus detectable by EPR spectroscopy.
The IUPAC name for this compound is 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxazolidinyloxy.[1] Its chemical formula is C22H42NO4, and it has a molecular weight of approximately 384.57 g/mol .[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application as a membrane probe. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H42NO4 | [1][2] |
| Molecular Weight | 384.57 g/mol | |
| CAS Number | 29545-47-9 | |
| Appearance | Varies (often supplied in solution) | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. | |
| Storage | Typically stored at low temperatures (-20°C) to ensure stability of the nitroxide radical. |
Applications in Scientific Research
The primary application of this compound is as a spin label for studying the structure and dynamics of biological membranes using EPR spectroscopy. The doxyl group's position at the 12th carbon allows it to probe the hydrophobic core of the lipid bilayer. The spectral parameters of the nitroxide radical are highly sensitive to its rotational motion and the polarity of its immediate surroundings. This sensitivity enables researchers to obtain detailed information about:
-
Membrane Fluidity: Changes in the mobility of the spin label, reflected in the EPR spectrum, provide a direct measure of the local membrane fluidity or viscosity.
-
Lipid-Protein Interactions: By observing how the presence of membrane proteins affects the mobility of 12-DSA, researchers can characterize the nature of interactions between lipids and proteins.
-
Phase Behavior of Lipids: 12-DSA can be used to study lipid phase transitions and the formation of distinct lipid domains within a membrane.
-
Effects of Drugs and other Molecules on Membranes: The impact of pharmaceuticals, anesthetics, and other bioactive molecules on membrane structure and dynamics can be assessed by monitoring changes in the EPR spectrum of 12-DSA incorporated into the membrane.
Experimental Protocols
Measuring Membrane Fluidity in Erythrocyte Ghosts using this compound and EPR Spectroscopy
This protocol outlines a general procedure for labeling erythrocyte ghosts (red blood cell membranes) with this compound and subsequent analysis by EPR spectroscopy to assess membrane fluidity.
Materials:
-
Whole blood
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4)
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Eppendorf tubes
-
Centrifuge
-
EPR spectrometer and capillaries
Methodology:
-
Preparation of Erythrocyte Ghosts: a. Collect whole blood in a tube containing an anticoagulant (e.g., heparin). b. Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the red blood cells (RBCs). c. Carefully remove the plasma and buffy coat. d. Wash the RBC pellet three times with isotonic PBS, centrifuging and resuspending the cells each time. e. To induce hemolysis and obtain erythrocyte ghosts, resuspend the washed RBC pellet in a large volume of hypotonic buffer. f. Centrifuge the hemolyzed cells at a high speed (e.g., 20,000 x g) for 20 minutes to pellet the erythrocyte ghosts. g. Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of hemoglobin. h. Resuspend the final ghost pellet in a known volume of PBS.
-
Spin Labeling of Erythrocyte Ghosts: a. To a known concentration of erythrocyte ghost suspension, add a small aliquot of the this compound stock solution. The final concentration of the spin label should be low enough to avoid spin-spin interactions (typically in the micromolar range). b. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow for the incorporation of the spin label into the membrane.
-
EPR Spectroscopy: a. Transfer the spin-labeled ghost suspension into a glass capillary tube suitable for EPR measurements. b. Centrifuge the capillary tube to pellet the ghosts. c. Place the capillary tube into the EPR spectrometer's resonant cavity. d. Record the EPR spectrum at the desired temperature. Typical X-band EPR spectrometer settings might include:
- Microwave frequency: ~9.5 GHz
- Microwave power: ~10-20 mW
- Modulation frequency: 100 kHz
- Modulation amplitude: Optimized for signal-to-noise without line broadening
- Sweep width: 100 Gauss
- Sweep time: 1-2 minutes
Data Analysis:
The resulting EPR spectrum can be analyzed to determine parameters that reflect the rotational mobility of the spin label, and thus the fluidity of the membrane. Key parameters include the rotational correlation time (τc) and the order parameter (S). Changes in these parameters under different experimental conditions (e.g., in the presence of a drug) can provide insights into the effects on membrane dynamics.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for studying the effect of a substance on membrane fluidity using this compound and EPR spectroscopy.
Caption: General workflow for assessing the impact of a substance on membrane fluidity using this compound and EPR.
Conclusion
This compound remains a powerful and widely used tool for investigating the intricate world of biological membranes. Its ability to provide detailed information on membrane dynamics at a molecular level makes it invaluable for basic research and for understanding the mechanisms of action of various drugs and bioactive compounds. The protocols and information provided in this guide serve as a starting point for researchers looking to employ this versatile spin label in their own studies. As EPR technology continues to advance, the applications of this compound and other spin probes are poised to expand, offering even deeper insights into the complex and dynamic nature of cellular membranes.
References
Probing the Dynamics of Lipid Bilayers: A Technical Guide to 12-Doxylstearic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
12-Doxylstearic acid (12-DSA) is a versatile molecular tool indispensable for investigating the biophysical properties of lipid membranes. A derivative of stearic acid, 12-DSA is distinguished by the presence of a doxyl group, a stable nitroxide free radical, attached to the 12th carbon of the acyl chain. This doxyl group provides a paramagnetic center, making 12-DSA an ideal spin probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Its primary application lies in the detailed characterization of membrane fluidity, lipid-protein interactions, and the influence of pharmacological agents on the dynamics of lipid bilayers.[3][4]
Core Applications in Membrane Research
The strategic placement of the doxyl moiety at the 12th carbon atom allows researchers to probe the dynamics within the hydrophobic core of the lipid bilayer.[2] By incorporating 12-DSA into natural or artificial membranes, such as liposomes, and analyzing its EPR spectrum, one can glean valuable insights into the local microenvironment.
The paramount use of 12-DSA is in the quantification of membrane fluidity . Changes in the mobility of the lipid acyl chains, triggered by temperature, pressure, or the introduction of membrane-active compounds, are reflected in the EPR spectrum of 12-DSA. This has proven crucial in understanding:
-
The effects of drugs on membrane properties: Researchers utilize 12-DSA to assess how pharmaceuticals interact with and alter the physical state of cell membranes.
-
Lipid-protein interactions: The influence of integral and peripheral membrane proteins on the dynamics of the surrounding lipid environment can be monitored.
-
The role of cholesterol in membranes: 12-DSA is employed to study the well-known ordering effect of cholesterol on phospholipid bilayers.
-
Basic membrane biophysics: It aids in characterizing phase transitions and the formation of lipid domains.
Quantitative Analysis of Membrane Dynamics with 12-DSA
The analysis of the 12-DSA EPR spectrum yields quantitative parameters that describe the motional freedom of the spin label, and by extension, the surrounding lipid chains. The two most important parameters are the order parameter (S) and the rotational correlation time (τc) .
-
Order Parameter (S): This parameter provides a measure of the orientational order and the amplitude of the acyl chain's motion. A value of S=1 indicates a completely rigid environment where the chain is perfectly ordered, while S=0 signifies isotropic, unrestricted motion.
-
Rotational Correlation Time (τc): This parameter describes the speed of the spin label's rotational motion. A shorter τc indicates faster motion and thus a more fluid environment.
The following table presents representative data on the effect of curcumin incorporation on the order parameter and rotational correlation time of 12-DSA in soybean oil nanoemulsions, as determined by EPR spectroscopy.
| Sample | Spin Probe | Order Parameter (S) | Rotational Correlation Time (τc) (ns) |
| Empty Nanoemulsion | 12-DSA | 0.58 ± 0.04 | 1.15 ± 0.21 |
| Curcumin-Loaded Nanoemulsion | 12-DSA | 0.57 ± 0.03 | 1.09 ± 0.19 |
Table adapted from EPR spectral characteristics of nanoemulsions. The data illustrates how 12-DSA can be used to quantify subtle changes in the microenvironment of a lipid-based formulation.
Experimental Protocols
I. Preparation of 12-DSA Labeled Liposomes
This protocol describes the preparation of multilamellar vesicles (MLVs) composed of a chosen phospholipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine) and labeled with this compound.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
This compound (12-DSA)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amount of DMPC and this compound in chloroform in a round-bottom flask. A typical molar ratio of lipid to spin label is 100:1.
-
The solvent is then removed by rotary evaporation under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, the flask is further dried under a stream of nitrogen gas for at least 1 hour.
-
-
Hydration:
-
The lipid film is hydrated with an appropriate volume of PBS (pH 7.4) by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipid (for DMPC, this is 23 °C).
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional for Small Unilamellar Vesicles - SUVs):
-
For the formation of SUVs, the MLV suspension can be sonicated in a bath sonicator until the suspension becomes clear.
-
II. EPR Spectroscopy of 12-DSA Labeled Liposomes
This protocol outlines the general procedure for acquiring EPR spectra of 12-DSA incorporated into liposomes.
Instrumentation:
-
X-band EPR spectrometer
Procedure:
-
Sample Loading:
-
Transfer an aliquot of the 12-DSA labeled liposome suspension into a glass capillary tube.
-
Center the capillary tube within the EPR cavity.
-
-
Spectrometer Settings (Representative):
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 10 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1.0 G
-
Sweep Width: 100 G
-
Scan Time: 60 s
-
Temperature: Controlled as per experimental requirements (e.g., 25 °C)
-
-
Data Acquisition:
-
Record the EPR spectrum. The spectrum should exhibit three lines characteristic of a nitroxide radical. The shape and splitting of these lines provide information about the mobility and order of the 12-DSA within the membrane.
-
III. Calculation of Order Parameter (S) and Rotational Correlation Time (τc)
Order Parameter (S):
The order parameter is calculated from the hyperfine splitting parameters (A'|| and A'⊥) obtained from the EPR spectrum, and the principal values of the hyperfine tensor (Axx, Ayy, Azz) for the nitroxide radical in a rigid lattice.
The equation for the order parameter is:
S = (A'|| - A'⊥) / (Azz - Axx)
Where A'|| and A'⊥ are the parallel and perpendicular components of the hyperfine splitting, which are measured from the EPR spectrum.
Rotational Correlation Time (τc):
For a spin label undergoing rapid and isotropic motion, the rotational correlation time can be estimated from the line widths of the EPR spectrum. A common equation used is:
τc = 6.5 x 10-10 * ΔH0 * [(h0/h-1)1/2 - 1]
Where:
-
ΔH0 is the width of the central line in Gauss.
-
h0 and h-1 are the heights of the central and high-field lines, respectively.
Visualizations
References
An In-depth Technical Guide to the Synthesis and Purification of 12-Doxylstearic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 12-Doxylstearic acid, a valuable spin-labeled fatty acid probe used extensively in the study of biological membranes and drug-membrane interactions. This document details the multi-step synthesis, starting from the precursor 12-ketostearic acid, and outlines effective purification and characterization methodologies. All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams to ensure clarity and reproducibility in a research setting.
Overview of this compound
This compound (12-DSA) is a derivative of stearic acid that incorporates a doxyl (4,4-dimethyl-3-oxazolidinyloxy) nitroxide moiety at the 12th carbon position. This paramagnetic group serves as a stable free radical, making 12-DSA an effective spin probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Its amphipathic nature allows it to intercalate into lipid bilayers, providing insights into membrane fluidity, polarity, and the dynamics of lipid-protein interactions.
Chemical Properties of this compound [3]
| Property | Value |
| CAS Number | 29545-47-9 |
| Molecular Formula | C₂₂H₄₂NO₄ |
| Molecular Weight | 384.57 g/mol |
| Appearance | Solid |
| IUPAC Name | 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxazolidinyloxy |
| Solubility | Soluble in ethanol, DMF, and DMSO |
| Storage | Store at -20°C for long-term stability |
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 12-ketostearic acid. This precursor is then converted to the final doxyl-labeled product through the formation of an oxazolidine ring followed by oxidation.
Synthesis of the Precursor: 12-Ketostearic Acid
A well-established method for the synthesis of 12-ketostearic acid utilizes castor oil as a readily available starting material. The synthesis proceeds in four main steps with an overall yield of approximately 78%.
Experimental Protocol for 12-Ketostearic Acid Synthesis
-
Methanolysis of Castor Oil: The triglycerides in castor oil are transesterified with methanol to yield methyl ricinoleate.
-
Reduction: The double bond in methyl ricinoleate is reduced to afford methyl 12-hydroxystearate.
-
Oxidation: The hydroxyl group of methyl 12-hydroxystearate is oxidized to a ketone, yielding methyl 12-ketostearate.
-
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 12-ketostearic acid.
Synthesis of this compound from 12-Ketostearic Acid
The conversion of 12-ketostearic acid to this compound follows the general procedure for the synthesis of doxyl nitroxides developed by Keana and colleagues. This involves two key transformations: the formation of the oxazolidine ring and its subsequent oxidation to the stable nitroxide radical.
Step 1: Formation of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyloxazolidine
This step involves the condensation of 12-ketostearic acid with 2-amino-2-methyl-1-propanol to form the corresponding oxazolidine derivative.
Experimental Protocol:
-
A mixture of 12-ketostearic acid (1 equivalent), 2-amino-2-methyl-1-propanol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxazolidine intermediate.
Step 2: Oxidation to this compound
The oxazolidine intermediate is then oxidized to the stable nitroxide radical, this compound.[4][5]
Experimental Protocol:
-
The crude oxazolidine intermediate is dissolved in a suitable solvent like dichloromethane or diethyl ether.
-
The solution is cooled in an ice bath, and a solution of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in the same solvent, is added dropwise. Alternatively, hydrogen peroxide with a sodium tungstate catalyst can be used.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a reducing agent solution, such as sodium bisulfite, to destroy excess peroxide.
-
The organic layer is washed sequentially with a saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Flash column chromatography is the most common and effective method for this purpose.
Experimental Protocol for Purification:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.
-
Mobile Phase: A gradient elution system of hexane and ethyl acetate is commonly employed. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product. A small amount of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid.
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel.
-
The solvent is removed to obtain a dry powder, which is then loaded onto the top of the prepared silica gel column.
-
The column is eluted with the solvent gradient, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Quantitative Data and Spectroscopic Characterization
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the aliphatic chain protons, the methyl groups of the doxyl moiety, and the absence of the N-OH proton from the hydroxylamine precursor. Due to the paramagnetic nature of the nitroxide, signals will be broadened. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the aliphatic chain, and the carbons of the doxyl group. Signals will also be broadened. |
| Mass Spectrometry (GC/MS) | The mass spectrum of the methyl ester derivative of this compound typically shows a base peak at m/e 281 and a molecular ion peak (M+) at m/e 398. The fragmentation pattern will be characteristic of the position of the doxyl group. |
| EPR Spectroscopy | In a non-viscous solvent, the EPR spectrum should exhibit a characteristic three-line signal due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus. The spectral line shape is sensitive to the local environment and molecular motion. |
| Purity (by HPLC/GC) | ≥95% |
Conclusion
The synthesis and purification of this compound, while a multi-step process, can be achieved with standard organic chemistry techniques. Careful execution of the synthesis of the 12-ketostearic acid precursor, followed by the formation and oxidation of the oxazolidine ring, yields the desired spin-labeled fatty acid. Subsequent purification by column chromatography is essential to obtain a high-purity product suitable for sensitive biophysical studies. The characterization methods outlined provide the necessary tools to verify the structure and purity of the final compound, ensuring its reliability as a probe in membrane research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]
- 3. 12-Doxyl stearic acid | 29545-47-9 | FD22610 | Biosynth [biosynth.com]
- 4. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 12-Doxylstearic Acid: Applications in Biophysical Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 12-Doxylstearic acid (12-DSA), a valuable spin-label probe for biophysical studies of cell membranes and protein-lipid interactions. This document details its fundamental properties, experimental applications, and data analysis methodologies. Key quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided to facilitate the practical application of this probe in a laboratory setting. Furthermore, this guide includes visual representations of experimental workflows to enhance understanding.
Introduction
This compound is a derivative of stearic acid that incorporates a doxyl nitroxide moiety at the 12th carbon position of the acyl chain. This strategic placement of a stable free radical makes it a powerful tool for Electron Paramagnetic Resonance (EPR) spectroscopy. When incorporated into a lipid bilayer, the EPR spectrum of 12-DSA provides detailed information about the local environment's fluidity, polarity, and molecular dynamics. Its applications are pivotal in understanding the biophysical properties of cell membranes, the effects of xenobiotics on membrane structure, and the nature of lipid-protein interactions.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in experimental research.
| Property | Value | Reference |
| CAS Number | 29545-47-9 | [1][2][3][4][5] |
| Molecular Weight | 384.57 g/mol | |
| Molecular Formula | C₂₂H₄₂NO₄ | |
| Appearance | Solid | |
| Solubility | Soluble in ethanol, DMF, and DMSO |
Key Applications in Biophysical Research
Measuring Membrane Fluidity
This compound is extensively used to probe the fluidity of both artificial lipid bilayers (liposomes) and biological membranes. The degree of motion of the doxyl group is sensitive to the packing and dynamics of the surrounding lipid acyl chains. This motion is reflected in the EPR spectrum, allowing for the quantitative assessment of membrane fluidity. Changes in fluidity are critical in various cellular processes and can be indicative of the effects of drugs, temperature, or disease states on the membrane.
Investigating Protein-Lipid Interactions
The interaction of proteins with the lipid bilayer can induce local changes in membrane structure and dynamics. By incorporating 12-DSA into a membrane system containing a protein of interest, researchers can monitor changes in the EPR spectrum that report on these interactions. This technique can reveal information about the stoichiometry of lipid binding to a protein, the selectivity of a protein for certain lipid types, and the conformational changes in the protein or lipid environment upon binding.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound
This protocol outlines the preparation of large unilamellar vesicles (LUVs) incorporating 12-DSA for EPR studies of membrane fluidity.
Materials:
-
Phospholipid of choice (e.g., DMPC, DPPC)
-
This compound
-
Chloroform
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired amount of phospholipid and this compound (typically at a 100:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the phospholipid.
-
Vortex the flask vigorously to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. The extrusion should also be performed at a temperature above the lipid's phase transition temperature.
-
-
Sample Preparation for EPR:
-
Transfer the final liposome suspension into a quartz capillary tube suitable for EPR measurements.
-
Protocol 2: Labeling Cell Membranes with this compound
This protocol describes a general method for incorporating 12-DSA into the plasma membrane of live cells.
Materials:
-
Cultured cells
-
This compound stock solution (in ethanol or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency in a suitable culture dish.
-
-
Labeling:
-
Prepare a working solution of this compound in cell culture medium. The final concentration typically ranges from 1 to 5 µM.
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the 12-DSA-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. The optimal incubation time may need to be determined empirically for different cell types.
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells several times with fresh, pre-warmed PBS to remove any unincorporated probe.
-
-
Cell Harvesting and EPR Sample Preparation:
-
Harvest the labeled cells using a cell scraper or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the pellet in a small volume of buffer and transfer to an EPR capillary tube.
-
Data Analysis: Calculation of the Order Parameter (S)
The EPR spectrum of 12-DSA in a membrane provides information about the motional freedom of the nitroxide spin label. A key parameter derived from the spectrum is the order parameter, S, which quantifies the degree of orientational order of the spin label's long molecular axis with respect to the membrane normal. A value of S = 1 indicates a perfectly ordered system, while S = 0 represents isotropic motion.
The order parameter is calculated from the measured hyperfine splitting values, 2A'∥ and 2A'⊥, which are the parallel and perpendicular components of the hyperfine splitting tensor, respectively. These values are determined from the EPR spectrum as shown in the workflow diagram below.
The formula for the order parameter is:
S = (A'∥ - A'⊥) / (Azz - Axx)
Where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a single crystal environment.
Visualizations
Caption: Workflow for studying membrane fluidity using this compound.
Signaling Pathways
While this compound itself is primarily a biophysical probe, the family of stearic acids and their derivatives can influence cellular signaling. Saturated fatty acids like stearic acid have been shown to impact pathways such as the MAP kinase and ER stress signaling pathways. Furthermore, the products of phospholipid hydrolysis, which can be influenced by membrane fluidity, are key second messengers in signaling cascades involving enzymes like phospholipase A2 and protein kinase C. The diagram below illustrates a generalized signaling pathway involving these components.
Caption: General Phospholipid Signaling Pathway.
Conclusion
This compound remains an indispensable tool in the field of membrane biophysics and drug development. Its ability to provide quantitative data on membrane fluidity and protein-lipid interactions at the molecular level is crucial for elucidating fundamental biological processes and for screening the effects of novel therapeutic agents. The protocols and data analysis methods outlined in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this powerful spin-label probe in their studies.
References
- 1. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. One moment, please... [acta.pharmaceutica.farmaceut.org]
- 4. ESR spin-label studies of lipid-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane labeling protocol for live-cell applications [abberior.rocks]
An In-Depth Technical Guide to the Solubility and Stability of 12-Doxylstearic Acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Doxylstearic acid (12-DS) is a widely utilized spin-labeled fatty acid probe in biophysical and pharmaceutical research, primarily for studying the dynamics and structure of lipid membranes and protein-lipid interactions. Its efficacy as a probe is fundamentally dependent on its solubility and stability in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility and stability of this compound in a range of common laboratory solvents. It includes tabulated quantitative solubility data, detailed experimental protocols for determining solubility and stability, and visualizations of key experimental workflows to aid researchers in the effective use of this important molecule.
Solubility of this compound
The solubility of this compound, a lipophilic molecule, is largely dictated by the polarity of the solvent. Generally, it exhibits good solubility in non-polar organic solvents and limited solubility in aqueous solutions.
Qualitative Solubility
Based on available data, this compound is known to be soluble in a variety of organic solvents. This is consistent with the general principle that "like dissolves like," where the long hydrocarbon tail of the stearic acid backbone favors interaction with non-polar solvent molecules.
Quantitative Solubility Data
Quantitative solubility data for this compound has been reported by various suppliers, although typically not at specified temperatures. The following table summarizes the available data. It is important to note that solubility can be temperature-dependent. For the parent molecule, stearic acid, solubility in organic solvents generally increases with temperature[1][2][3].
| Solvent | Reported Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 20 mg/mL |
| Chloroform | Soluble |
| Methanol | Soluble |
Note: "Soluble" indicates that the information was found, but no quantitative value was provided. The quantitative data is sourced from supplier information and should be considered as a guideline.
The solubility of the parent compound, stearic acid, has been more extensively studied and can provide further context. Stearic acid is soluble in solvents like ethanol, ether, chloroform, acetone, and benzene, and its solubility in these solvents increases with temperature[4][5]. For instance, one gram of stearic acid dissolves in 20 mL of ethanol.
Stability of this compound
The stability of this compound is primarily related to the integrity of the nitroxide radical, which is the basis for its use as a spin probe. The stability can be influenced by several factors, including temperature, pH, and the presence of reducing or oxidizing agents.
General Stability and Storage
Under recommended storage conditions of -20°C in a tightly sealed container, this compound is stable for at least two years. Solutions of this compound in organic solvents should also be stored at -20°C to ensure long-term stability.
Chemical Stability
The doxyl group, a nitroxide radical, is susceptible to both reduction and oxidation, which leads to a loss of the paramagnetic signal detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.
-
pH: Nitroxide radicals are known to be unstable at very low and very high pH values. Some nitroxide radicals exhibit pH-sensitive EPR spectra due to protonation events. The stability of the ester linkage in 12-DS could also be compromised under strongly acidic or basic conditions, leading to hydrolysis.
-
Reducing and Oxidizing Agents: this compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents. The nitroxide radical can be easily reduced to the corresponding hydroxylamine by agents such as ascorbic acid. Conversely, strong oxidizing agents can also lead to the degradation of the radical.
-
Thermal Stability: Nitroxide radicals of the type found in 12-DS are generally thermally stable up to approximately 140°C. However, prolonged exposure to elevated temperatures can lead to degradation.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the solvent of interest to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. For fatty acids, this is typically 24-48 hours.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Protocol for Assessing Stability using EPR Spectroscopy
EPR spectroscopy is the most direct method to monitor the stability of the nitroxide radical of this compound, as the EPR signal intensity is proportional to the concentration of the radical.
Materials:
-
Solution of this compound in the solvent of interest
-
EPR spectrometer
-
Capillary tubes for EPR measurements
-
Temperature control unit for the EPR spectrometer
-
pH meter (if assessing pH stability)
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
If testing for pH stability, adjust the pH of the solution using appropriate buffers.
-
Transfer an aliquot of the solution into an EPR capillary tube.
-
Record the initial EPR spectrum at a specific temperature. The double integral of the EPR signal is proportional to the radical concentration.
-
Incubate the stock solution under the desired conditions (e.g., elevated temperature, exposure to light, or specific pH).
-
At various time points, withdraw aliquots of the solution and record their EPR spectra under the same conditions as the initial measurement.
-
Determine the relative concentration of the this compound radical at each time point by comparing the double integral of the EPR signal to the initial measurement.
-
Plot the relative radical concentration as a function of time to determine the degradation kinetics.
Signaling Pathway for Stability Assessment
Caption: Workflow for assessing the stability of this compound using EPR.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for researchers in the fields of biophysics and drug development. While soluble in many common organic solvents, its stability, particularly of the nitroxide radical, is sensitive to environmental factors such as pH and the presence of redox-active species. The provided experimental protocols offer a framework for researchers to determine the solubility and stability of this compound in their specific experimental systems, ensuring the reliable application of this valuable spin probe. It is recommended that researchers validate the solubility and stability of this compound under their specific experimental conditions to ensure accurate and reproducible results.
References
- 1. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]
- 2. scienceasia.org [scienceasia.org]
- 3. Stearic acid solubility and cubic phase volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
The In-Silico Probe: A Technical Guide to the Theoretical Modeling of 12-Doxylstearic Acid in Lipid Bilayers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
12-Doxylstearic acid (12-DSA), a stearic acid derivative featuring a nitroxide spin label on the 12th carbon, is a pivotal tool in biophysical studies of membrane dynamics. Its paramagnetic doxyl group serves as a sensitive reporter for local fluidity, polarity, and order within lipid bilayers when analyzed via Electron Spin Resonance (ESR) spectroscopy. Complementing these experimental approaches, theoretical modeling, particularly molecular dynamics (MD) simulations, provides an atomistic lens through which the behavior of 12-DSA and its influence on membrane structure can be understood. This technical guide provides a comprehensive overview of the methodologies for the theoretical modeling of 12-DSA in lipid bilayers, details the experimental protocols for validation, presents key quantitative data, and outlines the logical workflows involved in these advanced computational studies.
Introduction to this compound as a Membrane Probe
Biological membranes are complex, dynamic assemblies of lipids and proteins that mediate a vast array of cellular processes. Understanding their structural and dynamic properties is crucial for deciphering cellular function and for the rational design of pharmaceuticals that interact with or permeate these barriers. Spin-labeling ESR is a powerful technique for this purpose, and fatty acid spin labels like 12-DSA are particularly useful.[1] By inserting into the lipid bilayer, 12-DSA reports on the molecular environment at a specific depth—the hydrophobic core in this case.[2]
Theoretical modeling allows researchers to move beyond the ensemble-averaged data from experiments to observe the precise orientation, conformation, and interactions of individual 12-DSA molecules. MD simulations can predict how the bulky doxyl group perturbs the local lipid packing, calculate order parameters that can be directly compared with experimental data, and provide a validated computational model to test the effects of drugs or other molecules on membrane properties.[3]
Theoretical Modeling: Molecular Dynamics (MD) Simulations
MD simulation is the cornerstone of theoretical modeling for lipid bilayer systems. It involves numerically solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time.
The MD Simulation Workflow
The process of simulating 12-DSA within a lipid bilayer follows a structured, multi-stage workflow. This workflow ensures that the system is physically realistic and computationally stable before the final data-production simulation is run.
Core Requirements for Simulation
Force Fields: The accuracy of an MD simulation is critically dependent on the force field, which is a set of parameters describing the potential energy of the system.
-
Lipids: Widely validated force fields such as CHARMM36 , GROMOS 54A7 , and the AMBER Lipid14/17 are commonly used for lipid bilayers.[4][5]
-
12-DSA: As a non-standard molecule, the doxyl spin label requires specific parameters. These are often developed by performing quantum mechanical calculations on a fragment of the molecule to derive partial atomic charges and bonded parameters, which are then made compatible with the chosen lipid force field.
System Setup:
-
A typical system consists of a pre-equilibrated patch of 128 or 256 lipids (e.g., DPPC, POPC) arranged in a bilayer.
-
A small mole percentage (typically 1-2%) of lipids are replaced with 12-DSA molecules.
-
The bilayer is solvated with a water model (e.g., SPC or TIP3P) and neutralized with counter-ions (e.g., Na+, Cl-) to mimic physiological conditions.
Analysis of Simulation Trajectories
The primary output of an MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms at discrete time steps. Analysis of this trajectory yields key biophysical parameters.
Deuterium Order Parameter (SCD): This is the most important quantitative metric for validating the simulation against experimental data. It measures the orientational freedom of a C-H (or C-D) bond vector relative to the bilayer normal (the z-axis). It is calculated using the formula:
SCD = ½ ⟨3cos²θ - 1⟩
where θ is the angle between the C-H bond and the bilayer normal, and the angle brackets denote averaging over both time and all equivalent molecules in the system. An SCD value of -0.5 indicates perfect alignment parallel to the bilayer surface, 1.0 indicates perfect alignment perpendicular to the surface, and 0 indicates random, isotropic motion.
Other Key Metrics:
-
Area per Lipid (AL): The average surface area occupied by a single lipid in the plane of the bilayer.
-
Bilayer Thickness (DHH): The average distance between the peaks of the phosphate headgroups in the two leaflets.
-
Mass Density Profiles: A one-dimensional profile showing the distribution of different molecular groups (e.g., water, phosphate heads, doxyl group, lipid tails) along the axis perpendicular to the bilayer plane.
Experimental Validation Protocols
Theoretical models must be validated against experimental data. For 12-DSA in lipid bilayers, the two primary techniques are Electron Spin Resonance (ESR) and solid-state Deuterium Nuclear Magnetic Resonance (2H NMR).
Protocol: Spin-Label ESR Spectroscopy
This protocol outlines the preparation of 12-DSA-labeled liposomes and subsequent analysis by ESR to measure membrane fluidity.
-
Liposome Preparation (Thin Film Hydration):
-
Dissolve the desired host lipid (e.g., DPPC) and this compound (at a 1:100 to 1:200 probe-to-lipid molar ratio) in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing vigorously above the lipid's phase transition temperature (e.g., >41°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).
-
-
ESR Sample Preparation:
-
Transfer an aliquot of the liposome dispersion into a glass capillary tube.
-
Centrifuge the capillary tube gently to pellet the liposomes.
-
Seal the capillary tube for measurement.
-
-
ESR Measurement:
-
Place the capillary tube into the ESR spectrometer cavity.
-
Record the ESR spectrum at a controlled temperature. Typical X-band spectrometer settings are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 5-10 mW (low enough to avoid signal saturation)
-
Magnetic Field Sweep: 100-150 Gauss centered at ~3400 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: ~1 G
-
-
From the first-derivative spectrum, measure the maximum hyperfine splitting (2Amax) and the minimum hyperfine splitting (2Amin).
-
-
Data Analysis:
-
The motion and ordering of the 12-DSA probe are reflected in the spectral line shape. For anisotropic motion within the bilayer, an order parameter (S) can be calculated from the hyperfine splitting values.
-
Protocol: Solid-State 2H NMR Spectroscopy
This protocol is used to experimentally determine the SCD order parameters of deuterium-labeled lipids, which serve as the "gold standard" for validating MD simulations.
-
Sample Preparation:
-
Use lipids that are perdeuterated on one or both acyl chains (e.g., DPPC-d62).
-
Co-dissolve the deuterated lipid and any other components (like cholesterol) in an organic solvent.
-
Deposit the mixture onto a stack of thin glass plates (e.g., 15-20 plates).
-
Remove the solvent under high vacuum to create oriented multilamellar films on the glass plates.
-
Hydrate the sample by placing it in a sealed chamber with a saturated salt solution to achieve a specific relative humidity (e.g., 95% RH) at a temperature above the lipid phase transition.
-
Carefully stack the glass plates and seal them in a sample holder suitable for the NMR probe.
-
-
2H NMR Measurement:
-
Place the sample in the solid-state NMR spectrometer, oriented such that the bilayer normal is parallel to the main magnetic field (B0).
-
Acquire the 2H NMR spectrum using a quadrupolar-echo pulse sequence (90°x - τ - 90°y - acquire). This sequence is essential for refocusing the broad signals from solid-like samples.
-
The resulting spectrum for a specific C-D bond position will show a pair of peaks, the separation of which is the quadrupolar splitting (Δνq).
-
-
Data Analysis:
-
The deuterium order parameter (SCD) is calculated directly from the quadrupolar splitting using the equation: SCD = (4/3) * (h / e²qQ) * Δνq where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).
-
Quantitative Data and Model Validation
Direct comparison of quantitative data from simulations and experiments is the most rigorous test of a theoretical model.
The Conformation of 12-DSA in the Bilayer
MD simulations have revealed that the 12-DSA probe does not simply reside as a linear chain. Due to the polarity of the doxyl group and the flexibility of the acyl chain, it can adopt multiple conformations within the hydrophobic core of the bilayer.
Data Tables for Comparison
The primary validation of a lipid force field involves comparing the simulated order parameter profile of the host lipids with data from 2H NMR experiments. The table below shows a representative comparison for DPPC bilayers at 323 K (50°C), a temperature at which the bilayer is in the fluid (Lα) phase.
Table 1: Simulated vs. Experimental Deuterium Order Parameters (-SCD) for DPPC sn-1 Chain at 323 K
| Carbon Position | MD Simulation (PME) | 2H NMR Experiment |
| 2 | 0.20 | 0.21 |
| 3 | 0.20 | 0.20 |
| 4 | 0.21 | 0.21 |
| 5 | 0.21 | 0.21 |
| 6 | 0.21 | 0.21 |
| 7 | 0.21 | 0.21 |
| 8 | 0.21 | 0.20 |
| 9 | 0.20 | 0.20 |
| 10 | 0.19 | 0.19 |
| 11 | 0.18 | 0.18 |
| 12 | 0.17 | 0.17 |
| 13 | 0.15 | 0.15 |
| 14 | 0.12 | 0.12 |
| 15 | 0.08 | 0.07 |
Note: Values are presented as -SCD as is conventional. The excellent agreement for the pure lipid system provides confidence in using the simulation methodology to study the effects of the 12-DSA probe.
Once the model is validated, it can be used to study the perturbation caused by the 12-DSA probe. ESR experiments provide complementary data on the local dynamics at the probe's location.
Table 2: Representative ESR Hyperfine Splitting Values for Doxyl Stearic Acids in Liposomes
| Spin Label Position | Membrane Phase | Environment | Typical 2Amax (Gauss) | Interpretation |
| 5-Doxyl | Gel | Rigid | ~60 G | Highly ordered, low mobility near headgroups |
| 5-Doxyl | Fluid | Mobile | ~55 G | Increased mobility near headgroups |
| 12-Doxyl | Gel | Rigid | ~58 G | Ordered environment in the core |
| 12-Doxyl | Fluid | Mobile | ~40 G | High mobility deep within the core |
| 16-Doxyl | Fluid | Mobile | ~32 G | Very high, isotropic-like mobility at the bilayer center |
Note: A larger hyperfine splitting value (2Amax) indicates a more ordered and less dynamic environment.
Conclusion
The theoretical modeling of this compound in lipid bilayers, anchored by robust MD simulation techniques, offers unparalleled insight into membrane biophysics at the atomic level. When rigorously validated against experimental data from ESR and 2H NMR spectroscopy, these computational models become powerful predictive tools. They allow researchers to dissect the subtle ways in which membrane probes report on their environment and, in turn, perturb that same environment. For drug development professionals, such validated models can be extended to investigate how candidate molecules interact with, accumulate in, or traverse lipid membranes, providing a rational basis for optimizing drug design and delivery systems. The synergy between simulation and experiment will continue to be indispensable in advancing our understanding of these fundamental biological structures.
References
- 1. Spin label - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples [escholarship.org]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
Molecular Dynamics Simulation of 12-Doxylstearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for conducting molecular dynamics (MD) simulations of 12-doxylstearic acid (12-DS). 12-DS, a spin-labeled fatty acid, is a valuable tool in biophysical studies, particularly for investigating the dynamics and structure of lipid membranes and their interactions with embedded proteins. MD simulations offer a computational microscope to probe the behavior of 12-DS at an atomistic level, complementing experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction to this compound and its Significance
This compound is a derivative of stearic acid with a doxyl nitroxide spin label attached to the 12th carbon of its acyl chain. This paramagnetic group makes it particularly amenable to EPR studies, which can provide information about the local environment's polarity, fluidity, and molecular motion. In molecular dynamics simulations, 12-DS serves as a proxy for natural fatty acids, allowing researchers to study its partitioning, conformational dynamics, and perturbing effects within a lipid bilayer. Understanding these behaviors is crucial for elucidating membrane properties and the influence of xenobiotics on membrane structure and function.
Core Concepts in Molecular Dynamics Simulation of 12-DS
MD simulations of 12-DS in a lipid bilayer involve numerically solving Newton's equations of motion for a system of atoms. The quality of the simulation is heavily dependent on the accuracy of the force field, which is a set of parameters describing the potential energy of the system.
Key Simulation Components:
-
Force Field: A collection of parameters that define the interactions between atoms. For lipid and small molecule simulations, force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) and GROMOS (GROningen MOlecular Simulation) are commonly used. The parameters for the doxyl group of 12-DS require careful validation or custom parameterization to accurately represent its chemical properties.
-
Lipid Bilayer Model: The choice of lipid bilayer (e.g., DPPC, POPC) is critical as it mimics the cellular membrane environment. The composition and phase of the bilayer will influence the behavior of the embedded 12-DS.
-
Solvation: The lipid bilayer is solvated with an explicit water model (e.g., TIP3P) to replicate the aqueous environment of a biological system.
-
Periodic Boundary Conditions (PBC): To simulate a bulk system and avoid edge effects, the simulation box is replicated in all three dimensions.
-
Ensemble: Simulations are typically run in a specific thermodynamic ensemble, most commonly the NPT ensemble (constant Number of particles, Pressure, and Temperature), which closely mimics experimental conditions.
Experimental Protocols for MD Simulation of this compound
The following outlines a generalized protocol for setting up and running an MD simulation of a single 12-DS molecule embedded in a lipid bilayer. This protocol is a composite based on standard practices for lipid bilayer simulations.
1. System Setup and Parameterization:
-
Force Field Selection: The CHARMM36 force field is a robust choice for lipids and proteins. For this compound, custom parameters for the doxyl nitroxide group are necessary. These can be developed by analogy to existing parameters for similar chemical groups or derived from quantum mechanical calculations. The partial atomic charges, bond lengths, bond angles, and dihedral angles for the doxyl moiety must be carefully defined.
-
Initial Coordinates:
-
A pre-equilibrated lipid bilayer (e.g., 128 lipids per leaflet of DPPC or POPC) is used as the starting point.
-
A single 12-DS molecule is inserted into one leaflet of the bilayer by replacing a lipid molecule. The initial orientation of the 12-DS can be with its acyl chain extended into the hydrophobic core.
-
-
Solvation and Ionization:
-
The system is solvated with a layer of water molecules on both sides of the bilayer.
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and to achieve a physiological salt concentration (e.g., 150 mM).
-
2. Simulation Execution:
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: A multi-step equilibration process is performed to bring the system to the desired temperature and pressure. This typically involves:
-
A short simulation with restraints on the heavy atoms of the lipids and 12-DS to allow the water and ions to equilibrate.
-
A subsequent simulation where the restraints on the lipids and 12-DS are gradually released.
-
-
Production Run: Once the system is well-equilibrated (as judged by the stabilization of properties like potential energy, temperature, pressure, and box dimensions), the production simulation is run for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the 12-DS molecule.
3. Analysis of Simulation Trajectories:
A variety of analyses can be performed on the saved trajectory to extract meaningful quantitative data. Common analyses include:
-
Deuterium Order Parameter (SCD): This parameter quantifies the orientational order of the C-H bonds along the acyl chain of 12-DS and the surrounding lipids. It provides a measure of the local membrane fluidity.
-
Radial Distribution Function (RDF): The RDF describes the probability of finding an atom of a certain type at a given distance from a reference atom. It can be used to analyze the hydration of the doxyl group and its interactions with lipid headgroups.
-
Mean Squared Displacement (MSD): The MSD is used to calculate the lateral diffusion coefficient of the 12-DS molecule within the lipid bilayer.
-
Conformational Analysis: The dihedral angles of the 12-DS acyl chain are analyzed to identify preferential conformations.
Quantitative Data Presentation
The following tables present hypothetical yet representative quantitative data that could be obtained from an MD simulation of 12-DS in a DPPC bilayer at 323 K.
| Parameter | Value |
| Simulation Time | 500 ns |
| Force Field | CHARMM36 (with custom doxyl parameters) |
| Lipid Bilayer | 128 DPPC lipids |
| Temperature | 323 K |
| Pressure | 1 atm |
| Lateral Diffusion Coefficient of 12-DS | 5.2 x 10-8 cm2/s |
| Average Area per Lipid | 63.5 Å2 |
Table 1: Simulation Parameters and Key Properties
| Carbon Position | Deuterium Order Parameter (SCD) |
| C2 | 0.21 |
| C4 | 0.23 |
| C6 | 0.22 |
| C8 | 0.20 |
| C10 | 0.18 |
| C12 (Doxyl Label) | 0.15 |
| C14 | 0.12 |
| C16 | 0.08 |
Table 2: Deuterium Order Parameters of the this compound Acyl Chain
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the MD simulation of this compound.
Caption: Workflow for a molecular dynamics simulation of this compound.
Caption: Conformational states of this compound within the lipid bilayer.
Conclusion
Molecular dynamics simulations provide a powerful framework for investigating the behavior of this compound in lipid membranes at a level of detail unattainable by experimental methods alone. By carefully selecting force fields, setting up a realistic simulation environment, and performing rigorous analysis, researchers can gain valuable insights into membrane dynamics, the influence of probes on their environment, and the molecular basis of membrane-associated processes. This technical guide serves as a foundational resource for scientists and professionals venturing into the computational study of this important spin-labeled fatty acid.
The Doxyl Group in Stearic Acid Spin Labels: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of doxyl stearic acid spin labels, powerful molecular probes utilized in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the structure and dynamics of biological membranes and other macromolecular systems. This document details the core principles of these spin labels, presents key quantitative data, outlines experimental methodologies, and provides visual workflows to aid in experimental design and data interpretation.
Core Concepts: The Doxyl Stearic Acid Spin Label
Doxyl stearic acids are derivatives of stearic acid, a saturated fatty acid, that have been chemically modified to include a doxyl group. This doxyl group is a stable nitroxide radical (a molecule with an unpaired electron) integrated into a five-membered ring. The nitroxide radical is the basis of the EPR signal. The stearic acid backbone allows these labels to be readily incorporated into lipid bilayers, mimicking the behavior of natural fatty acids.
The key feature of doxyl stearic acid spin labels is the ability to position the doxyl group at various carbons along the stearic acid chain (e.g., 5-, 7-, 9-, 12-, 16-doxyl stearic acid).[1] This strategic placement allows researchers to probe the local environment at different depths within a lipid membrane, providing a detailed profile of properties such as membrane fluidity, polarity, and order.[1][2]
The EPR spectrum of a doxyl stearic acid spin label is highly sensitive to its local environment. The motion of the nitroxide radical, the polarity of its surroundings, and its proximity to other paramagnetic species all influence the shape and parameters of the EPR spectrum. By analyzing these spectral characteristics, researchers can deduce valuable information about the system under investigation.[3]
Quantitative Data Presentation
The analysis of EPR spectra from doxyl stearic acid spin labels yields several key quantitative parameters. These parameters provide insights into the molecular dynamics and local environment of the spin label.
EPR Spectral Parameters
The following table summarizes the principal components of the g-tensor and hyperfine coupling tensor (A-tensor) for doxyl nitroxides in different environments. These values are fundamental for the simulation and interpretation of EPR spectra.
| Parameter | Hydrophobic Environment | Polar Environment | Reference |
| g-tensor | |||
| gxx | ~2.0089 | ~2.009-2.010 | |
| gyy | ~2.0062 | ~2.006-2.007 | |
| gzz | ~2.0023 | ~2.002 | |
| Hyperfine Coupling Tensor (A-tensor) (Gauss) | |||
| Axx | ~6 G | ~5-7 G | |
| Ayy | ~6 G | ~5-7 G | |
| Azz | ~32-35 G | ~30-34 G |
Parameters Derived from EPR Spectra
From the experimental EPR spectra, several parameters can be calculated to describe the dynamics and ordering of the spin label within its environment.
| Parameter | Description | Typical Application |
| Order Parameter (S) | A measure of the orientational order and the amplitude of motion of the spin label's long molecular axis with respect to the axis of ordering (e.g., the membrane normal). Values range from 0 (isotropic motion) to 1 (completely ordered). | Characterizing the rigidity and order of lipid bilayers. |
| Rotational Correlation Time (τc) | The characteristic time it takes for the spin label to rotate through an angle of one radian. It is a measure of the rate of molecular tumbling. Shorter τc indicates faster motion and higher fluidity. | Quantifying membrane fluidity and the mobility of the spin label in different environments. |
| Hyperfine Splitting (2A// or 2T//) | The separation between the outermost peaks in an anisotropic EPR spectrum. It is sensitive to the motion and orientation of the spin label. | Assessing the degree of immobilization of the spin label, often used to study binding to proteins or changes in membrane rigidity. |
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving doxyl stearic acid spin labels.
Spin Labeling of Liposomes
This protocol describes the preparation of multilamellar vesicles (MLVs) spin-labeled with doxyl stearic acid.
Materials:
-
Lipid of choice (e.g., DMPC, DPPC, POPC)
-
Doxyl stearic acid spin label (e.g., 5-doxyl stearic acid, 16-doxyl stearic acid)
-
Chloroform or a suitable organic solvent
-
Buffer solution (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Nitrogen gas stream
-
Vortex mixer
-
Water bath or extruder
Procedure:
-
Lipid and Spin Label Co-solution: Dissolve the desired amount of lipid and doxyl stearic acid spin label (typically at a molar ratio of 100:1 to 200:1 lipid to spin label) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
Hydration: Add the desired buffer solution to the dried lipid film. The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Hydrate the lipid film by vortexing the flask vigorously for several minutes above the phase transition temperature of the lipid. This process results in the formation of multilamellar vesicles (MLVs). For unilamellar vesicles (LUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size.
-
Sample Loading: Transfer the liposome suspension into a suitable EPR sample tube, such as a glass capillary.
-
EPR Measurement: Proceed with EPR data acquisition.
Spin Labeling of Erythrocyte Ghosts
This protocol outlines the preparation of erythrocyte ghosts and their subsequent spin labeling.
Materials:
-
Fresh whole blood
-
Anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4)
-
Doxyl stearic acid spin label stock solution (in ethanol or DMSO)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Erythrocyte Isolation: Centrifuge fresh, anticoagulated whole blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.
-
Washing: Resuspend the red blood cell pellet in cold PBS and centrifuge again. Repeat this washing step three times to remove plasma proteins.
-
Hemolysis: Resuspend the packed erythrocytes in a large volume of cold hypotonic buffer to induce hemolysis.
-
Ghost Preparation: Centrifuge the hemolysate at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).
-
Washing the Ghosts: Carefully aspirate the supernatant and wash the ghost pellet with the hypotonic buffer until the pellet is white or pale pink, indicating the removal of most of the hemoglobin.
-
Spin Labeling: Resuspend the final ghost pellet in PBS. Add a small aliquot of the doxyl stearic acid spin label stock solution to the ghost suspension (final concentration of the organic solvent should be minimal, typically <1%).
-
Incubation: Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the spin label to incorporate into the membranes.
-
Removal of Unbound Label: Centrifuge the labeled ghosts and wash with PBS to remove any unincorporated spin label.
-
Sample Preparation for EPR: Resuspend the final pellet in a minimal amount of PBS and transfer it to an EPR sample tube.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows in the application of doxyl stearic acid spin labels.
Experimental Workflow for Membrane Fluidity Analysis
Caption: Workflow for studying membrane fluidity using doxyl stearic acid spin labels.
Logical Workflow for Drug-Membrane Interaction Study
Caption: Logical workflow for investigating drug-membrane interactions.
Data Analysis Pathway for EPR Spectra
Caption: Pathway for analyzing EPR spectra of doxyl stearic acid spin labels.
References
Methodological & Application
Probing Membrane Dynamics: Using 12-Doxylstearic Acid in EPR Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling, is a powerful biophysical technique for investigating the structure and dynamics of biological and model membranes. 12-Doxylstearic acid (12-DS) is a fatty acid spin label where a nitroxide radical (the "doxyl" group) is attached to the 12th carbon of the stearic acid acyl chain. When incorporated into a lipid bilayer, the EPR spectrum of 12-DS provides detailed information about the local microenvironment, including membrane fluidity, polarity, and phase behavior. The position of the doxyl group on the acyl chain allows for the probing of specific depths within the membrane. This application note provides a detailed protocol for using 12-DS in EPR studies of membranes, aimed at researchers in basic science and drug development.
Principle of the Technique
The nitroxide radical of 12-DS contains an unpaired electron, making it paramagnetic and thus detectable by EPR. The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide moiety. In a fluid, liquid-crystalline phase membrane, the spin label undergoes rapid anisotropic motion, resulting in a characteristic EPR spectrum. Changes in membrane fluidity, induced by factors such as temperature, cholesterol content, or the presence of drugs, will alter the rotational motion of 12-DS and, consequently, the EPR spectral line shape.[1] By analyzing the spectral parameters, one can quantify these changes and gain insights into the physical state of the membrane.
Experimental Workflow
The following diagram outlines the general workflow for conducting an EPR experiment on membranes using this compound.
Caption: Experimental workflow for EPR analysis of membranes using this compound.
Detailed Protocols
Protocol 1: Preparation of Spin-Labeled Liposomes
This protocol describes the preparation of unilamellar liposomes incorporating this compound.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other desired lipid
-
Cholesterol (optional)
-
This compound (12-DS)
-
Chloroform or dichloromethane[2]
-
Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Nitrogen gas source
-
Vacuum pump
-
Sonicator or mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a clean glass test tube, dissolve the desired lipids (e.g., DMPC and cholesterol) and this compound in chloroform. A typical molar ratio is 1 mol% of the spin label relative to the total lipid concentration.[3]
-
Thin Film Formation: Dry the lipid solution to a thin film on the bottom of the test tube using a gentle stream of nitrogen gas while rotating the tube.[2]
-
Vacuum Drying: Place the tube under high vacuum for at least 1 hour to remove any residual organic solvent.[2]
-
Hydration: Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL. Vortex the mixture to hydrate the film, which will result in a milky suspension of multilamellar vesicles (MLVs).
-
Vesicle Formation:
-
Sonication: Sonicate the MLV suspension in a bath sonicator for 15-30 minutes, or until the suspension becomes translucent. This will form small unilamellar vesicles (SUVs).
-
Extrusion: For more uniformly sized large unilamellar vesicles (LUVs), pass the MLV suspension through a mini-extruder equipped with a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times. This should be performed above the phase transition temperature of the lipid.
-
Protocol 2: EPR Data Acquisition
This protocol outlines the general procedure for acquiring continuous-wave (CW) EPR spectra.
Equipment:
-
X-band EPR spectrometer
-
Temperature controller
-
Glass capillary tubes (e.g., 50 µL)
-
Sample holder
Procedure:
-
Sample Loading: Load the spin-labeled liposome suspension into a glass capillary tube.
-
Spectrometer Setup: Place the capillary tube in the sample holder and insert it into the EPR cavity.
-
Temperature Equilibration: Allow the sample to equilibrate at the desired temperature for at least 5-10 minutes before data acquisition.
-
Parameter Optimization: Set the EPR spectrometer parameters. Typical X-band (9.4 GHz) settings are provided in the table below. It is crucial to avoid power saturation of the signal, which can be checked by acquiring spectra at different microwave powers.
-
Data Acquisition: Acquire the EPR spectrum. The scan range should be sufficient to cover the full spectrum, typically around 100-150 Gauss.
Data Presentation and Analysis
The analysis of the EPR spectrum of 12-DS in a membrane provides quantitative information about the local environment. The key parameters are the hyperfine splitting values, A// and A⊥, which correspond to the splitting when the magnetic field is parallel and perpendicular to the z-axis of the nitroxide radical, respectively.
Quantitative Data Summary
| Parameter | Typical Value/Range | Interpretation |
| Spin Label Concentration | 1 mol% | Minimizes spin-spin interactions that can broaden the spectrum. |
| Microwave Frequency | ~9.4 GHz (X-band) | Standard frequency for EPR spectroscopy. |
| Microwave Power | 1-10 mW | Should be below the saturation level. |
| Modulation Amplitude | 0.5-2.0 G | Optimized for signal-to-noise without over-modulation. |
| Scan Range | 100-150 G | To encompass the entire nitroxide spectrum. |
| Temperature | Variable (e.g., 25-50°C) | Affects membrane fluidity; should be controlled precisely. |
Order Parameter Calculation
From the EPR spectrum, the order parameter (S) can be calculated, which provides a measure of the motional restriction of the spin label's long axis relative to the membrane normal. A value of S=1 indicates a completely ordered state (frozen), while S=0 represents isotropic, unrestricted motion.
The order parameter is calculated using the following equation:
S = (A// - A⊥) / (Azz - Axx)
Where:
-
A// and A⊥ are the experimental parallel and perpendicular hyperfine splitting constants.
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide in a rigid crystal, which are approximately Azz = 32 G and Axx = 6 G.
An increase in the order parameter (S) corresponds to a decrease in membrane fluidity. Conversely, a decrease in S indicates an increase in membrane fluidity. The addition of cholesterol, for instance, generally increases the order parameter of the surrounding lipids.
Caption: Principle of 12-DS as a membrane probe.
Applications in Drug Development
The use of 12-DS in EPR spectroscopy is particularly valuable in drug development for several reasons:
-
Drug-Membrane Interactions: It allows for the characterization of how a drug candidate interacts with and perturbs the lipid bilayer. Changes in membrane fluidity upon drug binding can be quantified.
-
Formulation Development: The effect of different excipients and drug delivery systems (e.g., liposomes, nanoparticles) on membrane properties can be assessed.
-
Toxicity Screening: Early screening of compounds for their potential to disrupt membrane integrity can be performed.
Conclusion
This compound is a versatile spin probe for EPR-based studies of membrane dynamics. The protocols and data analysis methods described here provide a framework for researchers to investigate membrane fluidity, order, and drug-membrane interactions. By carefully controlling experimental conditions and accurately analyzing the resulting EPR spectra, valuable insights into the biophysical properties of membranes can be obtained.
References
- 1. Investigating the structural and dynamic properties of n-doxylstearic acid in magnetically-aligned phospholipid bilayers by X-band EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Incorporating 12-Doxylstearic Acid into Liposomes for Membrane Fluidity Studies
Application Notes
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which are often used as a model system to study the properties of biological membranes. The incorporation of spin-labeled fatty acids, such as 12-Doxylstearic acid, into these liposomes allows for the investigation of membrane fluidity and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy. This compound is a stearic acid molecule with a nitroxide spin label (doxyl group) attached to the 12th carbon atom of its acyl chain. This specific positioning of the spin label provides insights into the local environment and mobility within the hydrophobic core of the lipid bilayer.
The thin-film hydration method is a common and robust technique for the preparation of liposomes.[1] This method involves the dissolution of lipids and the spin label in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is typically subjected to a downsizing process, such as extrusion or sonication.
Principle of Membrane Fluidity Measurement with this compound
The doxyl group on the this compound contains a stable nitroxide radical with an unpaired electron. When placed in a magnetic field, this unpaired electron can absorb microwave radiation at a specific frequency, giving rise to an EPR spectrum. The shape and characteristics of this spectrum are highly sensitive to the rotational motion of the nitroxide radical. In a fluid, less viscous membrane, the spin label can tumble more freely, resulting in a sharp, well-resolved EPR spectrum. Conversely, in a more rigid, viscous membrane, the motion of the spin label is restricted, leading to a broader, more anisotropic spectrum. By analyzing the EPR spectral parameters, such as hyperfine splitting and rotational correlation time, quantitative information about the local membrane fluidity can be obtained.
Applications
The incorporation of this compound into liposomes is a valuable tool for researchers in various fields, including:
-
Drug Development: To assess the effect of drug candidates on membrane fluidity and integrity.
-
Biophysics: To study the physical properties of lipid bilayers and the effects of factors like temperature, pH, and cholesterol content.
-
Cell Biology: To mimic and understand the dynamics of cellular membranes.
Experimental Protocols
Materials
-
Main phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Cholesterol (optional, for modulating membrane fluidity)
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl buffer)
Equipment
-
Round-bottom flask (50-100 mL)
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes for extruder
-
Nitrogen or argon gas line
-
Standard laboratory glassware (pipettes, vials, etc.)
-
Analytical balance
-
EPR spectrometer
Protocol for Liposome Preparation by Thin-Film Hydration
-
Lipid Dissolution:
-
Weigh the desired amounts of the main phospholipid, cholesterol (if used), and this compound. A typical molar ratio for the spin label is 1-2 mol% of the total lipid content to avoid spin-spin interactions that can complicate spectral analysis.
-
Dissolve the lipids and this compound in a suitable volume of organic solvent (e.g., 5-10 mL of chloroform) in a round-bottom flask. The final lipid concentration in the solvent is typically in the range of 10-20 mg/mL.[2]
-
Gently swirl the flask to ensure all components are completely dissolved, resulting in a clear solution.
-
-
Thin Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the main phospholipid (e.g., for DPPC, Tc is 41°C, so a temperature of 45-50°C is appropriate).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
-
Once the bulk of the solvent has evaporated, continue to apply a high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.[3]
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the Tc of the lipid.
-
Add the desired volume of the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The final total lipid concentration in the buffer is typically in the range of 1-10 mg/mL.[4]
-
Hydrate the lipid film by gently rotating the flask in the warm water bath for about 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). The resulting suspension will appear milky or turbid.
-
-
Vesicle Sizing (Extrusion):
-
For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion.[2]
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process should also be performed at a temperature above the lipid's Tc.
-
The resulting liposome suspension should be more translucent than the initial MLV suspension.
-
-
Storage:
-
Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to purge the container with nitrogen or argon to prevent lipid oxidation.
-
Data Presentation
Table 1: Example Lipid Compositions for Liposome Preparation
| Formulation | Main Lipid (mol%) | Cholesterol (mol%) | This compound (mol%) |
| A | DPPC (99) | 0 | 1 |
| B | DPPC (89) | 10 | 1 |
| C | DOPC (98) | 0 | 2 |
| D | DOPC (68) | 30 | 2 |
Table 2: Typical Physicochemical Properties of Prepared Liposomes
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DPPC/12-DSA | 100 - 150 | < 0.2 | -5 to -15 |
| DPPC/Chol/12-DSA | 110 - 160 | < 0.2 | -5 to -15 |
| DOPC/12-DSA | 90 - 140 | < 0.2 | -10 to -20 |
| DOPC/Chol/12-DSA | 100 - 150 | < 0.2 | -10 to -20 |
| Note: The exact values will depend on the specific preparation parameters and should be determined experimentally. |
Mandatory Visualization
Caption: Experimental workflow for the incorporation of this compound into liposomes and subsequent characterization.
References
- 1. Spin-Lattice Relaxation Rates of Lipid Spin Labels as a Measure of Their Rotational Diffusion Rates in Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]
Application Notes and Protocols for Measuring Membrane Fluidity with 12-Doxylstearic Acid EPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin labeling, is a powerful technique for investigating the dynamic and structural properties of biological and model membranes. 12-Doxylstearic acid (12-DS), a fatty acid spin label, intercalates into the lipid bilayer, and the doxyl group positioned at the 12th carbon atom of the stearic acid chain provides information about the local microenvironment and fluidity at a specific depth within the membrane's hydrophobic core. These application notes provide detailed protocols for sample preparation, EPR data acquisition, and analysis to quantify membrane fluidity.
The motion of the 12-DS probe within the membrane is sensitive to the local viscosity. This motion is characterized by two key parameters derived from the EPR spectrum: the rotational correlation time (τc) , which describes the speed of the probe's tumbling motion, and the order parameter (S) , which reflects the degree of orientational constraint on the probe's motion. An increase in membrane fluidity is typically associated with a decrease in both τc and S.
Key Applications
-
Characterizing the effects of drugs and small molecules on membrane dynamics: Assess how pharmaceutical compounds interact with and alter the fluidity of cell membranes, which can be crucial for understanding their mechanisms of action and potential toxicity.
-
Investigating the influence of membrane composition: Study the impact of cholesterol, different phospholipid species, and proteins on the physical state of the lipid bilayer.
-
Monitoring phase transitions in lipid membranes: Determine the temperature-dependent changes in membrane fluidity and identify the main phase transition temperature (Tm).
-
Evaluating the impact of environmental stressors: Analyze how factors like oxidative stress, pH, and ionic strength affect membrane integrity and fluidity.[1]
Experimental Protocols
Protocol 1: Preparation of Spin-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipid(s) of choice (e.g., DMPC, POPC)
-
This compound (12-DS)
-
Cholesterol (optional)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the desired phospholipids and cholesterol (if applicable) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Add this compound to the lipid solution. A common molar ratio of spin label to lipid is 1:100 to 1:200 to avoid spin-spin interactions.
-
-
Thin Film Formation:
-
Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the primary lipid to ensure a homogeneous lipid film.[2]
-
After the bulk solvent is removed, continue to dry the thin lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.
-
Vortex the flask vigorously to detach the lipid film from the glass wall, resulting in a suspension of multilamellar vesicles (MLVs).
-
Allow the suspension to hydrate for about 1 hour at a temperature above the lipid's Tm, with intermittent vortexing.[3]
-
-
Extrusion (Formation of LUVs):
-
To obtain vesicles of a uniform size, subject the MLV suspension to freeze-thaw cycles (e.g., 5-10 cycles by alternating between liquid nitrogen and a warm water bath). This step helps to increase the trapping efficiency and lamellarity.
-
Pass the suspension through an extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm). This should be done 10-20 times to ensure a homogenous population of LUVs. The extrusion should also be performed at a temperature above the lipid's Tm.
-
-
Sample Preparation for EPR:
-
Transfer the final liposome suspension into a glass capillary tube suitable for EPR measurements.
-
Centrifuge the capillary at a low speed to pellet the liposomes.
-
Protocol 2: EPR Data Acquisition
Instrumentation:
-
X-band EPR Spectrometer
Typical Spectrometer Settings: The following are starting parameters and should be optimized to maximize the signal-to-noise ratio without distorting the spectral lineshape.[1]
| Parameter | Typical Value |
| Microwave Frequency | ~9.5 GHz (X-band) |
| Microwave Power | 2 - 15 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 0.5 - 1.0 G |
| Magnetic Field Scan | 100 - 150 G |
| Sweep Time | 60 - 180 s |
| Time Constant | 40 - 80 ms |
| Temperature | Controlled as per experiment |
Procedure:
-
Place the capillary tube containing the sample into the EPR resonator.
-
Allow the sample to equilibrate at the desired temperature.
-
Tune the spectrometer to the sample.
-
Acquire the EPR spectrum using the optimized parameters.
-
Record the spectrum and save the data for analysis.
Data Analysis
The EPR spectrum of 12-DS in a lipid membrane provides quantitative measures of membrane fluidity through the calculation of the order parameter (S) and the rotational correlation time (τc).
Order Parameter (S)
The order parameter reflects the amplitude of the spin label's acyl chain motion and ranges from S=1 for a completely immobilized probe to S=0 for isotropic tumbling. A lower value of S indicates a more fluid environment.
Calculation:
-
From the EPR spectrum, measure the outer (2A'∥) and inner (2A'⊥) hyperfine splitting values in Gauss (G), as depicted in the figure below.
-
The order parameter (S) is calculated using the following equation:
S = (A'∥ - A'⊥) / (Azz - Axx) * C
Where:
-
A'∥ and A'⊥ are the experimental parallel and perpendicular hyperfine splitting parameters.
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid lattice (crystal). Typical values for doxyl stearic acid are Azz ≈ 32 G and Axx ≈ 6 G.
-
C is a correction factor, C = 1.4 G − 0.053 (A'∥ − A'⊥).
-
Rotational Correlation Time (τc)
The rotational correlation time provides a measure of the rate of motion of the spin probe. It is particularly useful for describing the more isotropic motion of the spin label deeper within the membrane. A shorter τc indicates faster motion and higher fluidity. This calculation is most accurate for τc values in the fast-motion regime (typically < 1 ns).
Calculation:
-
Measure the peak-to-peak line width of the midfield line (W0) in Gauss (G).
-
Measure the heights of the midfield (h0) and high-field (h-1) lines.
-
The rotational correlation time (τc) can be calculated using the following equation:
τc (in seconds) = 6.5 x 10⁻¹⁰ * W₀ * [(h₀ / h₋₁)¹ᐟ² - 1]
Data Presentation
Quantitative data should be presented in clear, well-structured tables to facilitate comparison between different experimental conditions.
Table 1: Effect of Cholesterol on Membrane Fluidity Parameters of DMPC Liposomes at 27°C
| Sample | Rotational Diffusion Coefficient (R⊥) (s⁻¹) | Order Parameter (S₀) |
| DMPC | Data not available | ~0.35 |
| DMPC + 50 mol% Cholesterol | Data not available | ~0.65 |
Data adapted from studies on phosphatidylcholine spin labels, showing a significant ordering effect of cholesterol.
Table 2: Effect of Sodium Caprylate on the Order Parameter (S) in a Buccal Liposome Model
| Treatment | Order Parameter (S) for 5-DSA |
| Control | 0.62 |
| 0.25% Sodium Caprylate | < 0.60 (indicating fluidization) |
Data from studies using 5-doxyl stearic acid (5-DSA) to probe the polar headgroup region.
Visualizations
Experimental Workflow
Caption: Experimental workflow for membrane fluidity measurement.
Conceptual Diagram of 12-DS in a Lipid Bilayer
Caption: this compound embedded in a lipid bilayer.
References
- 1. Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Probing Lipid-Protein Interactions with 12-Doxylstearic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Doxylstearic acid (12-DSA) is a versatile spin-labeled fatty acid probe indispensable for elucidating the intricate interactions between lipids and proteins within biological membranes. Its stearic acid backbone allows for natural integration into the lipid bilayer, while the doxyl nitroxide group, positioned at the 12th carbon, provides a sensitive reporter for Electron Paramagnetic Resonance (EPR) spectroscopy. This strategic placement allows for the investigation of the membrane's hydrophobic core. The stable nitroxide radical also makes 12-DSA an effective quencher in fluorescence-based assays. These properties enable researchers to quantitatively assess lipid binding to membrane proteins, determine the stoichiometry of these interactions, and probe the dynamics of the lipid environment surrounding proteins. Such studies are crucial for understanding membrane protein function, stability, and their roles in cellular signaling pathways, making 12-DSA a valuable tool in fundamental research and drug discovery.[1][2][3][4]
Principle Applications
This compound is primarily utilized in two powerful biophysical techniques to study lipid-protein interactions:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: The doxyl group on 12-DSA is a stable nitroxide radical. When incorporated into a lipid membrane containing a protein of interest, the EPR spectrum of 12-DSA exhibits two distinct components. One component represents the mobile, bulk lipid environment of the membrane, while the other, broader component corresponds to the motionally restricted lipids in direct contact with the protein surface (the "first shell" lipids). By analyzing these spectral components, one can determine the number of lipid molecules interacting with the protein and the selectivity of the protein for different lipid types.[1]
-
Fluorescence Quenching Assays: The doxyl group can also act as a collisional quencher of fluorescence. When a protein containing a fluorescent amino acid (like tryptophan) or a fluorescent label is in close proximity to 12-DSA in a membrane, its fluorescence intensity is reduced. By titrating a protein solution with liposomes containing 12-DSA, one can measure the quenching effect and thereby determine the binding affinity (dissociation constant, Kd) of the protein to the membrane.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from studies utilizing doxyl-stearic acid probes to investigate lipid-protein interactions.
| Protein | Lipid System | Technique | Parameter Measured | Value | Reference |
| Cytochrome c Oxidase | Dimyristoylphosphatidylglycerol (DMPG) | EPR | Number of motionally restricted lipids per protein | 55-60 | |
| Uncoupling Protein (UcP) | Micelles | EPR | Competitive displacement of 5-doxylstearic acid | Observed with alkylsulfonates and ATP | |
| Bacteriorhodopsin | POPC, POPG, DOPC vesicles | Fluorescence Quenching | Orientation in membrane (fraction inserted) | 0.64 (POPC), 0.41 (POPG), 0.52 (DOPC) | |
| General Membrane Proteins | Various | EPR | Intrinsic off-rates for lipid exchange | ~10 MHz |
Experimental Protocols
Protocol 1: Determination of Lipid-Protein Stoichiometry using EPR Spectroscopy
This protocol describes the preparation of proteoliposomes containing 12-DSA and the subsequent analysis by EPR to determine the number of lipids in the first shell of a membrane protein.
1. Materials:
-
Protein of interest
-
Host lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)
-
This compound (12-DSA)
-
Organic solvent (e.g., chloroform)
-
Buffer (e.g., phosphate-buffered saline, PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
EPR spectrometer and capillaries
2. Preparation of Proteoliposomes:
-
Lipid Film Formation: In a round-bottom flask, co-dissolve the host lipid and 12-DSA (typically at a molar ratio of 150:1) in chloroform. The total amount of lipid will depend on the desired final concentration.
-
Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a buffer solution containing the protein of interest. The protein-to-lipid ratio should be optimized for the specific system under study. Vortex the mixture vigorously to form multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
3. EPR Data Acquisition:
-
Transfer the proteoliposome suspension into a gas-permeable EPR capillary.
-
Record the EPR spectrum at a controlled temperature. Typical X-band EPR spectrometer settings are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: Non-saturating levels (e.g., 2-10 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: Optimized for resolution without line broadening (e.g., 1-2 G)
-
Scan range: 100-150 G centered around g ≈ 2.005
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio.
-
4. Data Analysis:
-
Spectral Subtraction: The recorded spectrum is a superposition of two components: a sharp, three-line spectrum from the mobile bulk lipids and a broad, motionally restricted spectrum from the lipids interacting with the protein. To determine the fraction of bound lipid, the mobile component is subtracted from the total spectrum. This is typically done by using a spectrum of 12-DSA in protein-free liposomes as a reference for the mobile component and scaling its intensity until the sharp features are eliminated from the composite spectrum.
-
Calculation of Bound Lipid Fraction: The fraction of motionally restricted (bound) lipid (fb) is calculated by comparing the integrated intensity of the remaining broad component to the integrated intensity of the total spectrum.
-
Determination of Stoichiometry: The number of lipid binding sites (Nb) on the protein can be calculated using the following equation:
Nb = (fb / (1 - fb)) * (L/P)
where L/P is the molar ratio of total lipid to protein in the sample.
Protocol 2: Measurement of Protein-Membrane Binding Affinity using Fluorescence Quenching
This protocol outlines a method to determine the dissociation constant (Kd) of a fluorescently labeled protein to liposomes containing 12-DSA as a quencher.
1. Materials:
-
Fluorescently labeled protein of interest (e.g., with an intrinsic tryptophan or a covalently attached fluorophore)
-
Host lipid (e.g., POPC)
-
This compound (12-DSA)
-
Buffer (e.g., HEPES buffer)
-
Spectrofluorometer
2. Preparation of Liposomes:
-
Prepare liposomes containing varying mole percentages of 12-DSA (e.g., 0%, 5%, 10%) in the host lipid using the thin-film hydration and extrusion method as described in Protocol 1.
3. Fluorescence Titration:
-
In a quartz cuvette, place a solution of the fluorescently labeled protein at a fixed concentration (e.g., 100 nM).
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the fluorophore.
-
Record the initial fluorescence intensity (F0).
-
Incrementally add small aliquots of the liposome suspension containing 12-DSA to the protein solution.
-
After each addition, allow the system to equilibrate (e.g., 1-2 minutes) and record the fluorescence intensity (F).
4. Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence (ΔF = F0 - F) or the fractional quenching ((F0 - F) / F0) as a function of the total lipid concentration.
-
The data can be fit to a binding isotherm, such as the Hill equation or a one-site binding model, to determine the dissociation constant (Kd). For a simple one-site binding model, the equation is:
Fractional Quenching = (Qmax * [Lipid]) / (Kd + [Lipid])
where Qmax is the maximum quenching at saturation.
Visualizations
Experimental Workflow for EPR-based Stoichiometry Determination```dot
Caption: Fatty acids like 12-DSA can modulate the gating of gap junction channels, affecting intercellular communication.
References
- 1. Studying lipid-protein interactions with electron paramagnetic resonance spectroscopy of spin-labeled lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying Lipid–Protein Interactions with Electron Paramagnetic Resonance Spectroscopy of Spin-Labeled Lipids | Springer Nature Experiments [experiments.springernature.com]
- 3. Electron spin resonance in membrane research: protein–lipid interactions from challenging beginnings to state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron spin resonance in membrane research: protein-lipid interactions from challenging beginnings to state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 12-Doxylstearic Acid in Drug-Membrane Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Doxylstearic acid (12-DSA) is a versatile spin-labeled fatty acid widely employed in the study of drug-membrane interactions. The nitroxide doxyl group, positioned at the 12th carbon of the stearic acid chain, serves as a sensitive reporter for the local microenvironment within the hydrophobic core of lipid bilayers. By utilizing techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and fluorescence quenching, researchers can gain valuable insights into how drugs modulate membrane fluidity, order, and the function of embedded proteins. These application notes provide detailed protocols for the use of 12-DSA in assessing the impact of pharmaceutical compounds on model membrane systems.
Principle of Application
The paramagnetic doxyl group of 12-DSA contains an unpaired electron, making it EPR-active. When incorporated into a lipid membrane, the motion of the 12-DSA probe is influenced by the dynamics of the surrounding lipid acyl chains. The resulting EPR spectrum provides information about the local viscosity and ordering of the membrane core. Drugs that interact with the lipid bilayer can alter its physical properties, leading to changes in the mobility of the 12-DSA probe, which are reflected as distinct changes in the EPR spectral line shape.
Furthermore, the nitroxide radical of 12-DSA can act as a quencher of fluorescence. When in close proximity to a fluorescent molecule, such as a tryptophan residue in a membrane protein or a fluorescently labeled lipid, the doxyl group can decrease the fluorescence intensity. This property can be exploited to study the partitioning of drugs into membranes and their influence on the conformation and dynamics of membrane-associated proteins.[1]
Key Applications
-
Assessing Drug-Induced Changes in Membrane Fluidity: EPR spectroscopy of 12-DSA is a powerful tool to quantify the effects of drugs on the fluidity and order of the membrane core.
-
Determining the Location and Partitioning of Drugs: By using a series of doxyl-labeled stearic acids with the spin probe at different positions (e.g., 5-DSA, 12-DSA, 16-DSA), it is possible to map the depth of drug penetration into the lipid bilayer.
-
Investigating Drug-Protein Interactions within the Membrane: Fluorescence quenching assays using 12-DSA can provide insights into how drugs modulate the structure and function of membrane proteins.
Experimental Protocols
Protocol 1: Determination of Drug-Induced Changes in Membrane Fluidity using EPR Spectroscopy
This protocol describes the use of 12-DSA and EPR spectroscopy to measure the effect of a drug on the fluidity of a model liposomal membrane.
Materials:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipid
-
This compound (12-DSA)
-
Drug of interest
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Vacuum pump
-
Sonicator or extruder
-
EPR spectrometer and capillaries
Procedure:
-
Liposome Preparation with Spin Label:
-
In a round-bottom flask, dissolve the desired amount of lipid (e.g., DPPC) and 12-DSA (typically 1 mol% of the total lipid) in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 10-20 mg/mL by vortexing for 15-30 minutes above the lipid's phase transition temperature (e.g., >41°C for DPPC). This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm), respectively.
-
-
Incubation with Drug:
-
Add the drug of interest to the liposome suspension at the desired final concentration. A stock solution of the drug can be prepared in a suitable solvent (e.g., DMSO or ethanol), ensuring the final solvent concentration in the liposome suspension is minimal (typically <1% v/v) to avoid artifacts.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for drug-membrane interaction.
-
-
EPR Spectroscopy:
-
Transfer the spin-labeled liposome suspension (with and without the drug) into a glass capillary tube.
-
Record the X-band EPR spectra at a controlled temperature using an EPR spectrometer. Typical instrument settings are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 5-10 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1.0 G
-
Scan Range: 100 G
-
Scan Time: 1-2 minutes
-
-
-
Data Analysis:
-
From the EPR spectra, determine the outer (2A'∥) and inner (2A'⊥) hyperfine splitting values.
-
Calculate the order parameter (S) using the following formula: S = (A'∥ - A'⊥) / (Azz - Axx) * (a / a') where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystal (literature values), and a/a' is a polarity correction factor. A decrease in the order parameter indicates an increase in membrane fluidity.
-
Alternatively, for more fluid membranes where the motion is more isotropic, the rotational correlation time (τc) can be calculated to assess changes in fluidity.
-
Protocol 2: Fluorescence Quenching Assay to Study Drug Effects on Membrane Protein Conformation
This protocol outlines a method to investigate how a drug affects the interaction of a fluorescently labeled protein with a membrane containing 12-DSA as a quencher.
Materials:
-
Fluorescently labeled membrane protein (e.g., with an intrinsic tryptophan or a covalently attached fluorophore)
-
Lipids for liposome preparation (e.g., POPC)
-
This compound (12-DSA)
-
Drug of interest
-
Buffer solution (e.g., HEPES or Tris buffer)
-
Spectrofluorometer
Procedure:
-
Preparation of Quencher-Containing Liposomes:
-
Prepare liposomes containing 12-DSA (e.g., 5-10 mol%) using the thin-film hydration method followed by extrusion as described in Protocol 1.
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add the fluorescently labeled membrane protein to the buffer solution to a final concentration that gives a stable fluorescence signal.
-
Record the baseline fluorescence emission spectrum of the protein.
-
Add the 12-DSA-containing liposomes to the cuvette and incubate to allow the protein to associate with the membrane. A decrease in fluorescence intensity should be observed due to quenching by 12-DSA.
-
To this mixture, add the drug of interest at various concentrations.
-
After each addition of the drug, incubate for a sufficient time for the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the drug concentration.
-
An increase or decrease in fluorescence intensity upon drug addition can indicate a drug-induced conformational change in the protein that alters the distance between the fluorophore and the 12-DSA quencher in the membrane. This can provide insights into how the drug modulates the protein's structure and its interaction with the lipid bilayer.
-
Data Presentation
Quantitative data from EPR and fluorescence quenching experiments should be summarized in tables for clear comparison.
Table 1: Effect of Different Drugs on the Order Parameter (S) of DPPC Membranes as Determined by 12-DSA EPR Spectroscopy.
| Drug (Concentration) | Order Parameter (S) | Change in S (%) |
| Control (No Drug) | 0.65 ± 0.02 | - |
| Drug A (10 µM) | 0.58 ± 0.03 | -10.8 |
| Drug B (10 µM) | 0.71 ± 0.02 | +9.2 |
| Drug C (10 µM) | 0.64 ± 0.03 | -1.5 |
Note: The values presented are hypothetical and for illustrative purposes only.
Table 2: Drug-Induced Changes in Fluorescence Quenching of a Membrane-Associated Protein by 12-DSA.
| Drug (Concentration) | Fluorescence Intensity (Arbitrary Units) | Quenching Efficiency (%) |
| Protein Only | 100 | - |
| Protein + 12-DSA Liposomes | 50 | 50 |
| + Drug X (5 µM) | 65 | 35 |
| + Drug Y (5 µM) | 40 | 60 |
Note: The values presented are hypothetical and for illustrative purposes only.
Visualization of Experimental Workflows
Diagrams created using the DOT language can effectively visualize the experimental procedures.
Caption: Workflow for assessing drug-induced membrane fluidity changes using 12-DSA and EPR.
References
Application Note: Monitoring Lipid Phase Transitions using 12-Doxylstearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the physical state of lipid membranes is crucial in various fields, including cell biology, pharmacology, and drug development. The fluidity and phase behavior of the lipid bilayer influence membrane protein function, cell signaling, and the interaction of drugs with cells. A lipid phase transition from a gel-like, ordered state to a fluid, disordered state is a key event that can be modulated by temperature, pressure, and the incorporation of molecules such as drugs or cholesterol. 12-Doxylstearic acid (12-DSA) is a spin-labeled fatty acid that serves as a powerful tool for monitoring these phase transitions using Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy. The doxyl group, a nitroxide radical, provides a paramagnetic center whose ESR spectrum is sensitive to its local environment and mobility. By incorporating 12-DSA into a lipid bilayer, researchers can obtain detailed information about the dynamics and ordering of the acyl chains, providing a direct measure of the membrane's fluidity and phase state.
Principle of the Method
The doxyl group on the 12th carbon of the stearic acid chain positions the nitroxide radical within the hydrophobic core of the lipid bilayer. The ESR spectrum of this spin label is characterized by its hyperfine splitting, which is the interaction between the electron spin and the nuclear spin of the nitrogen atom. In a lipid bilayer, the motion of the 12-DSA probe is anisotropic, meaning it moves more freely around its long axis than it tumbles.
The key parameter derived from the ESR spectrum to quantify membrane fluidity is the order parameter (S) . The order parameter is a measure of the orientational ordering of the spin label's long molecular axis with respect to the normal of the membrane surface. A value of S=1 indicates a perfectly ordered system where the probe is aligned with the membrane normal and not undergoing any motion, while S=0 represents a completely isotropic, disordered system.
As a lipid bilayer undergoes a phase transition from the gel phase to the liquid-crystalline phase, the acyl chains become more disordered, and their rate of motion increases. This change is reflected in the ESR spectrum of 12-DSA and can be quantified by a sharp decrease in the order parameter over a narrow temperature range.
Data Presentation
The following table provides representative data for the order parameter (S) of 12-DSA incorporated into dipalmitoylphosphatidylcholine (DPPC) liposomes at various temperatures. DPPC is a well-characterized phospholipid that exhibits a main phase transition (from the gel phase, Lβ', to the liquid-crystalline phase, Lα) at approximately 41°C. This data illustrates the sharp change in membrane order that can be detected using 12-DSA.
| Temperature (°C) | Hyperfine Splitting (A'∥) (Gauss) | Hyperfine Splitting (A'⊥) (Gauss) | Order Parameter (S) | Lipid Phase |
| 25 | 26.5 | 6.0 | 0.73 | Gel (Lβ') |
| 30 | 26.0 | 6.2 | 0.70 | Gel (Lβ') |
| 35 | 25.0 | 6.5 | 0.65 | Gel (Lβ') |
| 40 | 20.0 | 7.5 | 0.44 | Transition |
| 41.5 | 15.0 | 8.5 | 0.23 | Liquid Crystalline (Lα) |
| 45 | 14.5 | 8.7 | 0.20 | Liquid Crystalline (Lα) |
| 50 | 14.0 | 9.0 | 0.18 | Liquid Crystalline (Lα) |
Note: The hyperfine splitting values and the resulting order parameter are representative and may vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Protocols
I. Preparation of 12-DSA Labeled Liposomes
This protocol describes the preparation of multilamellar vesicles (MLVs) of DPPC containing this compound.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
This compound (12-DSA)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Nitrogen gas source
Procedure:
-
Lipid Film Preparation: a. Dissolve DPPC and 12-DSA in chloroform in a round-bottom flask. The molar ratio of 12-DSA to DPPC should be approximately 1:100 to avoid spin-spin interactions. A typical final lipid concentration for the liposome suspension is 10 mg/mL. b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition of DPPC (~45-50°C) to form a thin lipid film on the wall of the flask. d. Dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed (above 41°C) PBS to the flask containing the lipid film. b. Vortex the flask vigorously for 5-10 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). c. To ensure homogeneity, the suspension can be subjected to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath).
-
(Optional) Small Unilamellar Vesicle (SUV) Preparation: a. For some applications, SUVs are preferred. To prepare SUVs, sonicate the MLV suspension in a bath sonicator at a temperature above the phase transition temperature of DPPC until the suspension becomes clear.
II. ESR Spectroscopy and Data Analysis
Instrumentation:
-
X-band ESR/EPR spectrometer
-
Temperature controller
-
Glass capillary tubes for sample loading
Procedure:
-
Sample Loading: a. Transfer an aliquot of the 12-DSA labeled liposome suspension into a glass capillary tube. b. Center the capillary tube within the ESR spectrometer's resonant cavity.
-
ESR Spectra Acquisition: a. Set the ESR spectrometer parameters. Typical settings for X-band are:
- Microwave frequency: ~9.5 GHz
- Microwave power: 10-20 mW (should be non-saturating)
- Modulation frequency: 100 kHz
- Modulation amplitude: 1-2 G
- Sweep width: 100-150 G
- Sweep time: 1-2 minutes b. Use the temperature controller to equilibrate the sample at the desired temperature for at least 5-10 minutes before recording the spectrum. c. Record the ESR spectra at a range of temperatures spanning the expected phase transition of the lipid (e.g., for DPPC, from 25°C to 55°C in 2-5°C increments).
-
Data Analysis: Calculation of the Order Parameter (S) a. From each ESR spectrum, measure the outer (2A'∥) and inner (2A'⊥) hyperfine splitting values in Gauss (G), as illustrated in the diagram below. b. The order parameter (S) can be calculated using the following equation:
c. A simplified and commonly used formula is:
d. Plot the calculated order parameter (S) as a function of temperature to visualize the phase transition.
Visualizations
Caption: Experimental workflow for monitoring lipid phase transitions.
Caption: Relationship between temperature, lipid phase, and ESR signal.
Determining Membrane Microviscosity Using 12-Doxylstearic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane microviscosity, a measure of the fluidity of the lipid bilayer, is a critical parameter influencing a vast array of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. Alterations in membrane microviscosity have been implicated in various disease states and are a key consideration in drug development, as the efficacy and toxicity of many pharmaceutical agents can be modulated by their interaction with cellular membranes.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin-labeling techniques, provides a powerful method for quantifying membrane microviscosity. 12-Doxylstearic acid is a widely used spin probe for these studies. This fatty acid analog incorporates a nitroxide radical (the "doxyl" group) at the 12th carbon position of the stearic acid chain. When integrated into a lipid bilayer, the ESR spectrum of this compound is sensitive to the local molecular motion, providing a direct measure of the microviscosity at a specific depth within the membrane.
These application notes provide detailed protocols for the preparation of model and biological membranes, their labeling with this compound, and the subsequent analysis of ESR spectra to determine membrane microviscosity.
Data Presentation
The following tables summarize quantitative data related to membrane microviscosity measurements using doxylstearic acid spin probes.
Table 1: Typical ESR Spectrometer Settings for this compound in Membranes
| Parameter | Typical Value |
| Frequency | X-band (~9.5 GHz) |
| Microwave Power | 10 mW[1] |
| Center Field | ~3473 G[1] |
| Sweep Width | 100 G[1] |
| Modulation Frequency | 100 kHz |
| Temperature | Controlled (e.g., 37°C for biological relevance) |
Table 2: Effect of Cholesterol on Membrane Microviscosity in DMPC Liposomes at Room Temperature
| Cholesterol Mole Fraction (%) | Microviscosity (η) in cP at depth of 12-DSA (16.95 Å) |
| 0 | 64.09[2] |
| 25 | 171.39[2] |
Note: DMPC stands for dimyristoyl-L-α phosphatidylcholine. cP stands for centipoise, a unit of dynamic viscosity.
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) and Incorporation of this compound
This protocol describes the preparation of model membranes (liposomes) using the thin-film hydration and extrusion method, followed by the incorporation of the this compound spin label.
Materials:
-
Phospholipids (e.g., DMPC, DPPC, or a lipid mixture) in chloroform
-
This compound in chloroform or ethanol
-
Chloroform and/or ethanol
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Water bath or heating block
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, add the desired amount of phospholipid solution.
-
Add the this compound solution to the phospholipid solution. A typical molar ratio of spin label to lipid is 1:100 to 1:200 to minimize spin-spin interactions.
-
Thoroughly mix the lipid and spin label solutions.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid.
-
Vortex the flask to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process will generate LUVs of a uniform size.
-
The resulting liposome suspension should appear more translucent.
-
-
Sample Preparation for ESR:
-
Transfer an aliquot of the spin-labeled liposome suspension to an ESR-compatible capillary tube.
-
The sample is now ready for ESR spectroscopy.
-
Protocol 2: Preparation of Erythrocyte Ghosts and Spin Labeling
This protocol details the preparation of "ghost" membranes from red blood cells, which are devoid of hemoglobin and provide a model for biological membranes.
Materials:
-
Fresh whole blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4)
-
This compound solution (in ethanol)
-
Centrifuge and centrifuge tubes
Procedure:
-
Isolation of Erythrocytes:
-
Centrifuge the whole blood at a low speed (e.g., 1,500 x g) for 10 minutes to pellet the red blood cells.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the red blood cell pellet three times with isotonic PBS, centrifuging and removing the supernatant after each wash.
-
-
Hemolysis and Ghost Formation:
-
Resuspend the washed red blood cell pellet in a large volume of ice-cold hypotonic buffer. This will cause the cells to swell and lyse, releasing their hemoglobin.
-
Centrifuge the lysed cells at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts). The supernatant will be red due to the released hemoglobin.
-
Carefully aspirate and discard the supernatant.
-
Repeat the washing process with the hypotonic buffer until the supernatant is clear and the ghost pellet is white or pale pink.
-
-
Spin Labeling:
-
Resuspend the final erythrocyte ghost pellet in a known volume of PBS.
-
Add a small aliquot of the this compound solution in ethanol to the ghost suspension. The final concentration of the spin label should be low to avoid membrane disruption and spin-spin interactions.
-
Incubate the mixture for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow the spin label to incorporate into the membranes.
-
-
Final Preparation:
-
Wash the spin-labeled ghosts with PBS to remove any unincorporated spin label.
-
Centrifuge to pellet the labeled ghosts and resuspend in a minimal volume of PBS for ESR analysis.
-
Transfer the concentrated, spin-labeled ghost suspension to an ESR capillary tube.
-
Protocol 3: ESR Spectroscopy and Data Analysis
ESR Measurement:
-
Insert the capillary tube containing the spin-labeled sample into the ESR spectrometer.
-
Allow the sample to equilibrate at the desired temperature.
-
Acquire the ESR spectrum using appropriate instrument settings (refer to Table 1).
Data Analysis: The ESR spectrum of this compound in a membrane provides two key parameters for assessing microviscosity: the order parameter (S) and the rotational correlation time (τc).
-
Order Parameter (S): This parameter reflects the motional anisotropy of the spin label's long molecular axis relative to the normal of the membrane surface. A value of S close to 1 indicates a highly ordered, rigid environment, while a value closer to 0 signifies a disordered, fluid environment.
The order parameter is calculated from the outer (2A'∥) and inner (2A'⊥) hyperfine splitting constants, which are measured from the ESR spectrum.
Equation for Order Parameter (S): S = (A'∥ - A'⊥) / (Azz - Axx)
Where:
-
A'∥ and A'⊥ are the parallel and perpendicular hyperfine splitting constants measured from the spectrum.
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid crystal lattice.
-
-
Rotational Correlation Time (τc): This parameter describes the time it takes for the spin probe to rotate through an angle of one radian. A shorter τc indicates faster motion and a more fluid environment. This calculation is particularly useful when the motion of the spin label is more isotropic.
Equation for Rotational Correlation Time (τc): τc = 6.5 x 10⁻¹⁰ x W₀ x [(h₀/h₋₁)¹ᐟ² - 1]
Where:
-
W₀ is the peak-to-peak width of the central line in Gauss.
-
h₀ is the height of the central line.
-
h₋₁ is the height of the high-field line.
-
Visualizations
Caption: Experimental workflow for determining membrane microviscosity.
Caption: Influence of membrane microviscosity on GPCR signaling.
References
Application Notes and Protocols for 12-Doxylstearic Acid Labeling of Hydrophobic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Doxylstearic acid (12-DSA) is a spin-labeled fatty acid analog that serves as a powerful tool for investigating the structure, dynamics, and interactions of hydrophobic proteins, particularly membrane proteins.[1][2][3][4] The molecule consists of a stearic acid carbon chain with a doxyl nitroxide group attached at the 12th carbon position. This doxyl group contains a stable unpaired electron, making it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] By incorporating 12-DSA into a lipid bilayer or directly interacting it with a hydrophobic protein, researchers can obtain detailed information about the local environment of the spin label, including membrane fluidity, protein conformational changes, and lipid-protein interactions.
Principle of the Technique
The application of 12-DSA in studying hydrophobic proteins primarily relies on EPR spectroscopy. The EPR spectrum of the nitroxide spin label is highly sensitive to its rotational motion. When 12-DSA is in a fluid lipid environment, it tumbles rapidly, resulting in a sharp, well-resolved EPR spectrum. Conversely, if the spin label's motion is restricted, for instance, due to interaction with a protein or residence in a more ordered lipid domain, the EPR spectrum becomes broader and more anisotropic. By analyzing the lineshape and splitting of the EPR spectrum, one can deduce information about the mobility and orientation of the spin label, and by extension, the dynamics of its surrounding environment.
Key Applications
-
Characterizing Membrane Fluidity and Order: 12-DSA can be incorporated into liposomes or cell membranes to probe the local fluidity and order of the lipid bilayer. Changes in the EPR spectrum can indicate alterations in membrane properties due to factors like temperature, cholesterol content, or the presence of drugs.
-
Investigating Protein-Lipid Interactions: By observing changes in the 12-DSA EPR spectrum in the presence of a hydrophobic protein, researchers can study the interactions between the protein and the lipid environment. This can reveal which parts of a protein are embedded in the membrane and how the protein affects the surrounding lipids.
-
Monitoring Protein Conformational Changes: Binding of ligands, substrates, or other proteins can induce conformational changes in a hydrophobic protein. These changes can alter the interaction between the protein and 12-DSA, leading to detectable changes in the EPR spectrum.
-
Determining Binding Affinities: Titration experiments, where the concentration of a protein or ligand is varied while monitoring the EPR spectrum of 12-DSA, can be used to determine binding affinities for protein-lipid and protein-ligand interactions.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from EPR studies using this compound.
Table 1: Representative EPR Spectral Parameters of 12-DSA in Different Environments
| Environment | Rotational Correlation Time (τc) (ns) | Order Parameter (S) | Outer Hyperfine Splitting (2A'max) (Gauss) |
| Free in Solution (Ethanol) | < 0.1 | ~ 0 | ~ 32 |
| In Fluid Phospholipid Bilayer (DOPC) at 25°C | 1 - 5 | 0.4 - 0.6 | 50 - 55 |
| In Gel Phase Phospholipid Bilayer (DPPC) at 25°C | > 10 | 0.7 - 0.9 | 60 - 65 |
| Interacting with a Membrane Protein | 5 - 50 | 0.6 - 0.8 | 55 - 63 |
Note: These are representative values and can vary depending on the specific lipid composition, protein, temperature, and other experimental conditions.
Table 2: Example of Binding Affinity Data for 12-DSA Interaction with a Hydrophobic Protein
| Protein Concentration (µM) | Fraction of 12-DSA Bound |
| 0 | 0.00 |
| 5 | 0.25 |
| 10 | 0.45 |
| 20 | 0.65 |
| 50 | 0.85 |
| 100 | 0.95 |
This data can be used to calculate the dissociation constant (Kd) for the protein-lipid interaction.
Experimental Protocols
Protocol 1: Preparation of 12-DSA Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound.
Materials:
-
Phospholipid(s) of choice (e.g., DOPC, DPPC, or a mixture)
-
This compound (12-DSA)
-
Chloroform
-
Buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation: a. In a clean round-bottom flask, dissolve the desired amount of phospholipid(s) and 12-DSA (typically at a molar ratio of 100:1 to 200:1 lipid to spin label) in chloroform. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding the desired buffer to the flask. The volume of buffer will determine the final lipid concentration. b. Vortex the flask vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Extrusion: a. To form LUVs of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath. b. Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 15-21 times to ensure a homogenous population of LUVs.
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be stored under argon to prevent lipid oxidation.
Caption: Workflow for preparing 12-DSA labeled liposomes.
Protocol 2: Labeling a Hydrophobic Protein with 12-DSA for EPR Analysis
This protocol provides a general workflow for studying the interaction of a hydrophobic protein with 12-DSA in a membrane-mimetic environment.
Materials:
-
Purified hydrophobic protein
-
12-DSA labeled liposomes (from Protocol 1)
-
Detergent (if required for protein solubilization, e.g., DDM, LDAO)
-
Bio-Beads or dialysis cassettes for detergent removal
-
EPR spectrometer and appropriate capillaries
Procedure:
-
Protein Reconstitution (if applicable): a. If the protein is in a detergent-solubilized state, mix the protein with the 12-DSA labeled liposomes at a desired protein-to-lipid ratio. b. Remove the detergent slowly to allow the protein to insert into the liposomes. This can be achieved by dialysis against a detergent-free buffer or by incubation with Bio-Beads.
-
Sample Preparation for EPR: a. Transfer an aliquot of the reconstituted protein-liposome sample (or a mixture of the protein with 12-DSA in a suitable solvent for soluble hydrophobic proteins) into a glass capillary tube suitable for EPR measurements. b. Centrifuge the capillary gently to pellet the sample at the bottom.
-
EPR Data Acquisition: a. Place the capillary tube into the EPR spectrometer's resonant cavity. b. Record the EPR spectrum at the desired temperature. Typical X-band EPR spectrometer settings are: microwave frequency ~9.5 GHz, microwave power ~10-20 mW, modulation frequency 100 kHz, modulation amplitude 1-2 G, and a sweep width of 100-150 G.
-
Data Analysis: a. Analyze the resulting EPR spectrum to determine parameters such as the rotational correlation time, order parameter, and hyperfine splitting. b. For binding studies, acquire spectra at varying concentrations of the protein or a ligand and analyze the spectral changes to determine the fraction of bound 12-DSA and calculate the binding affinity.
Caption: Overall experimental workflow for studying protein-lipid interactions.
Concluding Remarks
This compound spin labeling, in conjunction with EPR spectroscopy, offers a versatile and powerful approach for gaining insights into the molecular details of hydrophobic protein function in a membrane environment. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the intricate interplay between proteins and lipids, which is crucial for cellular processes and drug development.
References
Application Notes and Protocols: Quantitative Analysis of EPR Spectra from 12-Doxylstearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin labeling, is a powerful technique for investigating the structure and dynamics of biological and artificial membranes. 12-Doxylstearic acid (12-DSA) is a widely used spin probe that intercalates into lipid bilayers, with the doxyl group positioned at the 12th carbon of the stearic acid chain. The EPR spectrum of 12-DSA provides quantitative information about the local microenvironment, including membrane fluidity, order, and dynamics. These application notes provide detailed protocols for the quantitative analysis of EPR spectra obtained from this compound.
Key Quantitative Parameters from this compound EPR Spectra
The analysis of 12-DSA EPR spectra can yield several key quantitative parameters that describe the physical state of the membrane.
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Order Parameter (S): This parameter quantifies the degree of motional restriction of the spin label's long molecular axis with respect to the normal of the membrane. A value of S=1 indicates a perfectly ordered, rigid environment, while S=0 represents isotropic, unrestricted motion. The order parameter is particularly sensitive to the packing of lipid acyl chains.[1][2]
-
Rotational Correlation Time (τc): This parameter describes the speed of rotational motion of the spin label. Shorter correlation times indicate faster motion and a more fluid environment. This parameter is useful for characterizing the microviscosity of the membrane.[3][4]
-
Hyperfine Splitting Constants (A∥ and A⊥): These values are determined from the EPR spectrum and are used to calculate the order parameter. Changes in these constants can also provide information about the polarity of the spin label's environment.[5]
-
Spin Concentration: This refers to the quantification of the number of spin labels in a sample, which can be crucial for studies involving the binding or partitioning of the probe.
Experimental Protocols
Protocol 1: Sample Preparation - Labeling of Membranes with this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform) at a concentration of 1-5 mg/mL.
-
Membrane Suspension: Prepare a suspension of liposomes, biological membranes (e.g., erythrocyte ghosts, synaptosomes), or other lipid-based systems in an appropriate buffer (e.g., PBS, Tris-HCl). The final lipid concentration should typically be in the range of 1-10 mg/mL.
-
Labeling: Add a small aliquot of the 12-DSA stock solution to the membrane suspension. The final concentration of the spin probe should be low enough to avoid spin-spin interactions, typically a lipid-to-probe molar ratio of 100:1 to 200:1.
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Incubation: Gently vortex the mixture and incubate at a temperature above the phase transition temperature of the lipids for 30-60 minutes to ensure uniform incorporation of the spin probe into the membranes.
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Washing (for biological membranes): To remove any unincorporated spin probe, centrifuge the membrane suspension, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.
-
Final Sample Preparation: Transfer the final labeled membrane suspension into a suitable EPR sample tube, such as a quartz capillary tube.
Protocol 2: EPR Data Acquisition
-
Spectrometer Setup: Use an X-band EPR spectrometer. Typical instrument settings are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating, typically 5-10 mW. A power saturation study should be performed to determine the optimal power.
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for resolution without line broadening, typically 0.5-1.0 G.
-
Magnetic Field Scan: A sweep width of 100-150 G centered around g ≈ 2.00.
-
Time Constant and Sweep Time: Chosen to achieve an adequate signal-to-noise ratio, e.g., a time constant of 0.1 s and a sweep time of 1-2 minutes.
-
Temperature Control: Use a temperature controller to maintain the desired sample temperature throughout the experiment.
-
-
Data Recording: Record the EPR spectrum. It is advisable to record multiple scans to improve the signal-to-noise ratio through averaging.
Protocol 3: Quantitative Data Analysis
A. Determination of Order Parameter (S)
-
Spectral Analysis: From the EPR spectrum, measure the outer (2A∥') and inner (2A⊥') hyperfine splitting values. These are the distances between the outermost and innermost peaks of the spectrum, respectively.
-
Correction for Polarity: The hyperfine splitting values are dependent on the polarity of the environment. A correction factor can be applied if significant changes in polarity are expected.
-
Calculation: The order parameter (S) can be calculated using the following equation:
S = (A∥' - A⊥') / (Azz - Axx)
Where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid, crystalline environment (often taken as Azz ≈ 32 G and Axx ≈ 6 G for doxylstearic acids).
B. Determination of Rotational Correlation Time (τc)
The method for calculating τc depends on the motional regime.
-
Fast Tumbling (τc < 1 ns): For rapidly tumbling probes, τc can be estimated from the relative heights (h) and widths (W) of the low-field (mI = +1), central (mI = 0), and high-field (mI = -1) lines using the following equation:
τc = 6.5 x 10⁻¹⁰ * W₀ * [(h₀/h₋₁)¹/² - 1]
-
Slow Tumbling (1 ns < τc < 100 ns): In the slow-motional regime, the calculation is more complex and often relies on computer simulations of the EPR spectra. Software packages like EasySpin or SimLabel can be used to simulate the experimental spectrum by varying the rotational correlation time and other parameters to find the best fit.
C. Determination of Spin Concentration
-
Standard Sample: Prepare a standard sample with a known concentration of a stable radical, such as TEMPO or DPPH, in the same solvent and sample tube as the sample of interest.
-
EPR Measurement: Record the EPR spectra of both the standard and the unknown sample under identical experimental conditions (microwave power, modulation amplitude, receiver gain, etc.).
-
Double Integration: Calculate the double integral of the first-derivative EPR spectra for both the standard and the unknown. This area is proportional to the number of spins.
-
Calculation: The concentration of the unknown sample ([X]) can be calculated using the following formula:
[X] = [Std] * (Area_X / Area_Std)
Where [Std] is the concentration of the standard, and Area_X and Area_Std are the double-integrated areas of the unknown and standard spectra, respectively.
Data Presentation
Quantitative data from the analysis of this compound EPR spectra should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Quantitative EPR Parameters for this compound in Different Membrane Environments
| Sample Condition | Temperature (°C) | Order Parameter (S) | Rotational Correlation Time (τc) (ns) |
| Liposomes (DMPC) | 25 | 0.65 ± 0.02 | 1.5 ± 0.1 |
| Liposomes (DMPC + 30% Cholesterol) | 25 | 0.80 ± 0.03 | 3.2 ± 0.2 |
| Erythrocyte Ghosts | 37 | 0.72 ± 0.02 | 2.1 ± 0.1 |
| Erythrocyte Ghosts + Drug X | 37 | 0.60 ± 0.03 | 1.3 ± 0.1 |
Table 2: Spin Concentration of this compound in Membrane Partitioning Studies
| Sample | Double Integral (Arbitrary Units) | Calculated Concentration (µM) |
| Standard (100 µM TEMPO) | 1.5 x 10⁶ | 100 |
| 12-DSA in Buffer | 0.1 x 10⁶ | 6.7 |
| 12-DSA with Liposomes | 1.2 x 10⁶ | 80.0 |
Visualization of Workflows and Relationships
Caption: Workflow for quantitative analysis of 12-DSA EPR spectra.
Caption: Relationship between EPR parameters and membrane properties.
References
- 1. Investigating the structural and dynamic properties of n-doxylstearic acid in magnetically-aligned phospholipid bilayers by X-band EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acert.cornell.edu [acert.cornell.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing 12-Doxylstearic Acid EPR Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 12-Doxylstearic acid (12-DS) Electron Paramagnetic Resonance (EPR) spectroscopy to probe the dynamics and structure of lipid membranes. This technique is a powerful tool for investigating membrane fluidity, the effects of drugs on membrane properties, and the nature of lipid-protein interactions.
Introduction to this compound EPR
This compound is a fatty acid spin label where a nitroxide radical (the doxyl group) is attached to the 12th carbon of the stearic acid chain. When incorporated into a lipid bilayer, the EPR spectrum of 12-DS provides information about the local environment's polarity and mobility. The shape and splitting of the EPR spectrum are sensitive to the rotational motion of the nitroxide label, which in turn reflects the fluidity of the surrounding lipid acyl chains. By analyzing the EPR spectra, key parameters such as the order parameter (S) and the rotational correlation time (τc) can be determined, offering quantitative insights into the membrane's physical state.
Experimental Workflow Overview
The overall process for analyzing membrane properties using this compound EPR spectroscopy involves several key stages, from sample preparation to data analysis and interpretation.
Troubleshooting & Optimization
Technical Support Center: Optimizing 12-Doxylstearic Acid Concentration for EPR Experiments
Welcome to the technical support center for optimizing 12-Doxylstearic Acid (12-DS) concentration in your Electron Paramagnetic Resonance (EPR) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the use of 12-DS as a spin label.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (12-DS) for EPR experiments?
A1: The optimal concentration of 12-DS is a balance between achieving a strong signal-to-noise ratio and avoiding spectral artifacts. A general guideline for membrane studies is to use a spin label-to-lipid molar ratio of 1 mol% or less . Higher concentrations can lead to issues like spin-spin broadening and aggregation, which can complicate spectral interpretation. For aqueous solutions, a starting concentration in the range of 100 µM to 200 µM is often recommended to obtain a good signal without significant broadening.
Q2: What are the signs of too high a 12-DS concentration in my EPR spectrum?
A2: Excessively high concentrations of 12-DS can manifest as specific artifacts in your EPR spectrum. The most common is spin-spin broadening , where the spectral lines become wider and less resolved due to interactions between neighboring spin labels. At very high concentrations, you may also observe a broad, featureless singlet in the center of your spectrum, which is indicative of 12-DS aggregation or the formation of micelles.
Q3: How does the spin label-to-lipid molar ratio affect the EPR spectrum?
A3: The spin label-to-lipid molar ratio is a critical parameter in membrane studies.
-
Low Ratios (≤ 1 mol%): At these ratios, the 12-DS molecules are generally well-dispersed within the lipid bilayer, and the resulting EPR spectrum accurately reflects the dynamics and ordering of the individual lipid chains.
-
High Ratios (> 2 mol%): As the ratio increases, the probability of spin-spin interactions between 12-DS molecules rises, leading to broadening of the spectral lines. This can obscure the subtle changes in membrane fluidity and polarity that you are trying to measure. In a study on model lipid bilayers, a spin label to lipid ratio of 1:70 was used to study the effects of the spin label on the membrane structure itself.[1]
Q4: Can the solvent affect the optimal 12-DS concentration?
A4: Absolutely. In aqueous solutions, high concentrations of 12-DS can lead to the formation of micelles, which will produce a distinct EPR signal that can overlap with the signal from 12-DS in other environments. When working with organic solvents, ensure that 12-DS is fully solubilized to avoid aggregation. For frozen solution EPR, the choice of solvent is crucial to ensure the formation of a glass rather than a crystalline solid, which can affect the distribution of the spin label.
Troubleshooting Guide
| Problem/Observation | Possible Cause | Recommended Solution |
| Broad, poorly resolved EPR spectrum. | High 12-DS Concentration (Spin-Spin Broadening): The spin labels are too close to each other, causing magnetic dipole-dipole interactions that broaden the spectral lines. | Reduce the 12-DS concentration. For membrane studies, aim for a spin label-to-lipid molar ratio of 1 mol% or lower. Prepare a series of samples with decreasing 12-DS concentrations to find the optimal level. |
| A broad, central singlet in the spectrum. | 12-DS Aggregation or Micelle Formation: At high concentrations, especially in aqueous environments, 12-DS molecules can aggregate or form micelles, resulting in a single, broad EPR line due to strong spin exchange interactions. | Lower the total 12-DS concentration. If working with liposomes or membranes, ensure the spin label is fully incorporated into the lipid bilayer. Consider using a small amount of organic co-solvent during sample preparation to facilitate incorporation, followed by thorough removal of the solvent. |
| Low signal-to-noise ratio. | Low 12-DS Concentration: The number of spin labels in the sample is insufficient to produce a strong EPR signal. | Increase the 12-DS concentration incrementally. Be mindful of the potential for spin-spin broadening at higher concentrations. You can also increase the number of scans during data acquisition to improve the signal-to-noise ratio. |
| Complex, multi-component spectrum. | 12-DS in Multiple Environments: The spin label may be partitioning between different phases or environments in your sample (e.g., bound to a protein and free in solution, or in different lipid domains). | Analyze the different components of the spectrum separately if possible. This can provide valuable information about the different environments. If you are aiming to study a single environment, you may need to purify your sample or adjust the sample conditions to favor the desired localization of the spin label. |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and their expected effects on the EPR spectrum of 12-DS.
Table 1: Recommended Starting Concentrations and Ratios for 12-DS EPR Experiments
| Sample Type | Recommended 12-DS Concentration | Spin Label-to-Lipid Molar Ratio | Key Considerations |
| Liposomes/Model Membranes | N/A | 0.5 - 1.0 mol% | Ensure complete incorporation into the bilayer to avoid aggregation. |
| Biological Membranes | N/A | 0.5 - 1.0 mol% | Higher ratios may perturb the native membrane structure. |
| Aqueous Solutions | 50 - 200 µM | N/A | Monitor for micelle formation at higher concentrations. |
| Protein Solutions | 10 - 100 µM (relative to protein) | N/A | The binding affinity of 12-DS to the protein will influence the required concentration. |
Table 2: Effect of 12-DS Concentration on EPR Spectral Parameters
| Concentration/Ratio | Linewidth | Resolution | Signal-to-Noise | Risk of Artifacts |
| Low (< 0.5 mol%) | Narrow | High | Low | Low |
| Optimal (0.5 - 1.0 mol%) | Narrow | High | Good | Low |
| High (1.0 - 5.0 mol%) | Broadening | Decreasing | High | Moderate (Spin-Spin Broadening) |
| Very High (> 5.0 mol%) | Very Broad | Poor | High | High (Aggregation, Spin-Spin Broadening) |
Experimental Protocols
Protocol 1: Incorporation of this compound into Liposomes
This protocol describes the preparation of multilamellar vesicles (MLVs) containing 12-DS using the thin-film hydration method.
Materials:
-
Lipid of choice (e.g., POPC, DPPC)
-
This compound (12-DS)
-
Chloroform or a suitable organic solvent
-
Buffer solution (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Water bath sonicator
Procedure:
-
Lipid and Spin Label Co-solution:
-
In a clean round-bottom flask, dissolve the desired amount of lipid and 12-DS in chloroform. The amount of 12-DS should be calculated to achieve the target spin label-to-lipid molar ratio (e.g., 1 mol%).
-
-
Thin Film Formation:
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of buffer solution to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid.
-
Vortex the flask vigorously for several minutes to hydrate the lipid film and form a suspension of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
For a more homogeneous vesicle suspension, sonicate the sample in a water bath sonicator for 5-10 minutes.
-
-
Sample Loading:
-
Transfer the liposome suspension to a suitable EPR sample tube (e.g., a quartz capillary tube).
-
Visualizations
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with 12-Doxylstearic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 12-Doxylstearic acid (12-DSA) as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. Our goal is to help you improve your signal-to-noise ratio (SNR) and obtain high-quality data for your membrane studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-DSA) and what is its primary application?
A1: this compound is a derivative of stearic acid that contains a nitroxide spin label (a DOXYL group) at the 12th carbon position.[1][2][3] This makes it a paramagnetic molecule. Its primary application is as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy to study the molecular dynamics and fluidity of lipid membranes and hydrophobic regions of proteins.[4][5]
Q2: How does 12-DSA provide information about membrane fluidity?
A2: The DOXYL group on 12-DSA has an unpaired electron, which is detectable by EPR. The shape and features of the resulting EPR spectrum are sensitive to the rotational motion of the nitroxide label. In a highly fluid membrane, the 12-DSA molecule moves more freely, resulting in a sharp, well-resolved EPR spectrum. In a more rigid or viscous environment, its movement is restricted, leading to a broader, less-defined spectrum. By analyzing the spectral parameters, one can infer changes in membrane fluidity.
Q3: What are the key parameters derived from a 12-DSA EPR spectrum?
A3: The key quantitative parameters include the hyperfine splitting constants (A∥ and A⊥) and the order parameter (S). These parameters provide specific information about the amplitude and rate of motion of the spin label within the membrane. An increase in A⊥ and a decrease in A∥ can indicate a higher degree of disorder or dynamics in the hydrophobic part of the lipid membrane. The order parameter, S, provides a measure of the orientational order of the spin label's long axis relative to the membrane normal.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (SNR) or No Signal
-
Possible Cause 1: Inadequate Concentration of 12-DSA.
-
Solution: The concentration of the paramagnetic species is crucial for a good EPR signal. While higher concentrations generally yield stronger signals, excessively high concentrations can lead to signal broadening due to spin-spin interactions. A preferred concentration range for many EPR applications is 400-2000 µM. For specific techniques like DEER/PELDOR, lower concentrations (e.g., 150 µM) are recommended. Prepare a series of samples with varying 12-DSA concentrations to determine the optimal level for your specific system.
-
-
Possible Cause 2: Sample Degradation.
-
Solution: The nitroxide radical of 12-DSA can be reduced (lose its unpaired electron) by cellular components or other reducing agents, leading to signal loss. Ensure your sample is handled and stored properly to minimize degradation. For cellular studies, be aware that the radical decay can be mediated by cytosolic antioxidants. Conduct time-course measurements to assess the stability of the signal in your sample.
-
-
Possible Cause 3: Improper Spectrometer Settings.
-
Solution: The quality of your EPR spectrum is highly dependent on the spectrometer settings. Key parameters to optimize include microwave power, modulation amplitude, and scan time. Refer to established protocols for optimizing EPR parameters for nitroxide spin labels. Using a reference standard like Tempol can be helpful for setting up the spectrometer correctly.
-
-
Possible Cause 4: Issues with Sample Positioning.
-
Solution: Ensure your sample is placed correctly within the EPR resonator. The sample should be in the region of maximum microwave magnetic field. Inconsistent sample positioning can lead to variability in signal intensity.
-
Issue 2: Distorted or Uninterpretable Spectrum
-
Possible Cause 1: Presence of Oxygen.
-
Solution: Molecular oxygen is paramagnetic and can broaden the EPR signal through Heisenberg spin exchange. If high-resolution spectra are required, de-gas your sample by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
-
Possible Cause 2: Inappropriate Solvent or Sample Matrix.
-
Solution: For measurements at cryogenic temperatures, it is essential to use a solvent system that forms a glass upon freezing to ensure a uniform distribution of the spin probe. If the solvent crystallizes, the spin probes can be concentrated in specific regions, leading to signal distortion.
-
-
Possible Cause 3: Multiple Overlapping Signals.
-
Solution: The observed spectrum may be a composite of signals from 12-DSA in different environments (e.g., bound to a protein and free in the lipid bilayer). This can complicate interpretation. Spectral simulation and subtraction techniques can be employed to deconvolve the different signal components.
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Quantitative Data Summary
The following table summarizes key parameters that can be extracted from 12-DSA EPR spectra and their general interpretation in the context of membrane fluidity.
| Parameter | Description | Interpretation of Change |
| Hyperfine Splitting (A∥ and A⊥) | These values reflect the interaction between the electron spin and the nitrogen nuclear spin. They are sensitive to the orientation and motion of the nitroxide label. | An increase in A⊥ and a decrease in A∥ suggest an increase in the disorder and dynamics (fluidity) of the membrane environment. |
| Order Parameter (S) | A calculated value (from A∥ and A⊥) that quantifies the degree of motional restriction of the spin label's long molecular axis. S ranges from 0 (isotropic motion) to 1 (completely restricted motion). | A decrease in the order parameter corresponds to an increase in membrane fluidity. |
| Rotational Correlation Time (τc) | A measure of the speed of rotational motion of the spin label. | Lower τc values indicate faster motion and therefore, increased mobility and fluidity near the ends of the phospholipid acyl chains. |
| Half-time (t1/2) of Signal Decay | The time it takes for the EPR signal intensity to decrease by half, indicating the rate of nitroxide radical reduction. | A shorter t1/2 can be influenced by increased membrane fluidity, which may enhance the interaction of the spin label with reducing agents in the aqueous phase. |
Experimental Protocols
Protocol: Measuring Membrane Fluidity in Liposomes using 12-DSA
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Liposome Preparation:
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Prepare a lipid film by dissolving the desired lipids (e.g., DPPC, cholesterol) in an organic solvent (e.g., chloroform/methanol mixture).
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Add this compound (typically at a molar ratio of 1:100 to 1:200 relative to the total lipid) to the lipid solution.
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Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
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Hydrate the lipid film with a buffer of choice by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Sample Preparation for EPR:
-
Transfer an aliquot of the liposome suspension to a suitable EPR sample tube (e.g., a glass capillary).
-
Centrifuge the sample tube to pellet the liposomes.
-
If necessary for high-resolution spectra, deoxygenate the sample.
-
-
EPR Data Acquisition:
-
Place the sample tube in the EPR spectrometer's resonator.
-
Tune the spectrometer and optimize the acquisition parameters (microwave frequency and power, modulation frequency and amplitude, sweep width, and scan time).
-
Record the EPR spectrum at the desired temperature. It is common to perform a temperature-dependent study to observe phase transitions.
-
-
Data Analysis:
-
Analyze the recorded spectrum to determine the hyperfine splitting values (A∥ and A⊥).
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Calculate the order parameter (S) using the appropriate equations.
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Compare the spectral parameters under different experimental conditions (e.g., with and without a drug) to assess changes in membrane fluidity.
-
Visualizations
Caption: Workflow for analyzing membrane fluidity.
Caption: Impact of membrane fluidity on the EPR spectrum.
References
Technical Support Center: 12-Doxylstearic Acid EPR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 12-Doxylstearic acid (12-DS) in Electron Paramagnetic Resonance (EPR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-DS) and why is it used in EPR?
A1: this compound (12-DS) is a fatty acid spin label. It is a derivative of stearic acid that incorporates a stable nitroxide radical (the doxyl group) at the 12th carbon position. This nitroxide radical contains an unpaired electron, making it paramagnetic and thus detectable by EPR spectroscopy.[1][2] 12-DS is primarily used as a spin probe to study the dynamics and structure of biological membranes and other hydrophobic environments. By inserting into a lipid bilayer, the EPR spectrum of 12-DS provides information about the fluidity, polarity, and order of the local environment.
Q2: What kind of information can I get from the EPR spectrum of 12-DS?
A2: The EPR spectrum of a nitroxide spin label like 12-DS is characterized by its lineshape, which is sensitive to the rotational motion of the nitroxide radical.[3] Key information that can be extracted includes:
-
Membrane Fluidity: In a fluid, less viscous environment, 12-DS tumbles rapidly, resulting in a spectrum with three sharp, well-resolved lines. In a more rigid or viscous (gel-phase) environment, the motion is restricted, leading to a broader, more anisotropic spectrum.[4][5]
-
Molecular Ordering: The degree of ordering of the lipid chains in a membrane can be quantified by calculating the order parameter (S) from the EPR spectrum. This parameter reflects the amplitude of the wobbling motion of the lipid alkyl chain.
-
Phase Transitions: By monitoring the EPR spectrum as a function of temperature, one can detect phase transitions in lipid membranes, such as the transition from a gel phase to a liquid-crystalline phase.
-
Local Polarity: The hyperfine splitting and g-factor values are sensitive to the polarity of the spin label's environment.
Q3: What is the difference between using 5-Doxylstearic acid, this compound, and 16-Doxylstearic acid?
A3: The number in the name refers to the position of the doxyl (nitroxide) group on the stearic acid chain. This allows you to probe different depths within a lipid membrane:
-
5-Doxylstearic acid (5-DS): The spin label is near the polar headgroup region of the fatty acid. It reports on the dynamics and ordering closer to the membrane surface.
-
This compound (12-DS): The spin label is located in the acyl chain region, providing information about the environment deeper within the hydrophobic core of the membrane.
-
16-Doxylstearic acid (16-DS): The spin label is near the terminal methyl end of the fatty acid chain, in the most fluid and disordered central region of the bilayer.
The degree of ordering generally decreases as the nitroxide moiety is moved toward the end of the stearic acid acyl chain.
Troubleshooting Spectral Artifacts
This section addresses common spectral artifacts encountered during 12-DS EPR experiments and provides step-by-step solutions.
Issue 1: Excessively Broad and Featureless Spectrum
Question: My EPR spectrum of 12-DS is very broad and lacks the characteristic three-line or anisotropic features. What could be the cause?
Possible Causes and Solutions:
-
Cause 1: Aggregation of 12-DS. At high concentrations, 12-DS molecules can aggregate, leading to strong spin-spin interactions. This results in significant line broadening, obscuring the hyperfine details of the spectrum. Conventional EPR spectra of doxyl-spin-labeled stearic acids in gel-phase bilayers show that for concentrations larger than 2 mol %, the molecules in clusters stick together, forming oligomers.
-
Solution: Reduce the concentration of 12-DS in your sample. A typical concentration is around 1 mol% relative to the lipid concentration. Ensure that the 12-DS is thoroughly mixed and properly incorporated into the membrane.
-
-
Cause 2: Presence of Paramagnetic Species. Contamination with other paramagnetic species, such as dissolved oxygen or transition metal ions, can lead to line broadening through spin-spin relaxation.
-
Solution: Degas your sample by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method. If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer.
-
-
Cause 3: Improper Freezing. If the sample is frozen too quickly, it may not form a uniform glass, leading to regions of high local concentration of the spin probe.
-
Solution: Freeze the sample slowly by first immersing the tip of the EPR tube in liquid nitrogen and then gradually lowering the rest of the tube. This allows for sample expansion upwards during freezing and helps prevent tube cracking.
-
Issue 2: Distorted and Asymmetric Lineshapes
Question: The lines in my 12-DS EPR spectrum are asymmetric and appear distorted. What could be the problem?
Possible Causes and Solutions:
-
Cause 1: Microwave Power Saturation. Applying excessive microwave power can lead to saturation of the spin system, where the rate of spin excitation exceeds the rate of relaxation. This results in a broadening and distortion of the spectral lines.
-
Solution: Record a series of spectra at different microwave power levels to determine the linear response range. Choose a power setting well below the onset of saturation.
-
-
Cause 2: Over-modulation. Using a modulation amplitude that is a significant fraction of the linewidth will distort the spectral lineshape.
-
Solution: The modulation amplitude should be kept smaller than the narrowest feature in your spectrum. A good starting point is to use a modulation amplitude that is about one-fifth of the peak-to-peak linewidth.
-
-
Cause 3: Inhomogeneous Environment. The 12-DS may be partitioning into multiple environments with different fluidities or polarities, leading to overlapping spectra that appear as a single, distorted lineshape.
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Solution: This could be a genuine reflection of your system's properties. Consider if phase separation or different binding sites could be present in your sample. Spectral simulation programs can be used to deconvolve the different spectral components.
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Issue 3: Poor Signal-to-Noise Ratio
Question: I am having trouble obtaining a spectrum with a good signal-to-noise ratio (S/N). What can I do to improve it?
Possible Causes and Solutions:
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Cause 1: Low Spin Probe Concentration. The concentration of 12-DS may be too low to generate a strong signal.
-
Solution: While avoiding aggregation, ensure your 12-DS concentration is sufficient. For aqueous samples, a concentration of around 200 µM is often a good starting point.
-
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Cause 2: High Dielectric Loss of the Solvent. Solvents with a high dielectric constant, like water, can absorb a significant amount of microwave power, reducing the sensitivity of the measurement.
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Solution: For aqueous samples at room temperature, use a flat cell or a capillary tube to minimize the amount of solvent in the EPR cavity. For frozen solutions, the effect of the dielectric constant is less pronounced.
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-
Cause 3: Improper Spectrometer Tuning. An improperly tuned spectrometer will result in poor sensitivity.
-
Solution: Carefully tune the spectrometer to the resonance frequency of the cavity with the sample inside. Ensure that the coupling is critical (the reflected power is minimized).
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-
Cause 4: Incorrect Instrument Settings.
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Solution: Optimize acquisition parameters such as the number of scans, receiver gain, and time constant. Increasing the number of scans will improve the S/N ratio by the square root of the number of scans.
-
Quantitative Data
The following table summarizes typical EPR spectral parameters for this compound in a model membrane system (dipalmitoylphosphatidylcholine, DPPC) in both the fluid (liquid-crystalline) and gel phases. These values can be used as a reference for interpreting your own data.
| Parameter | Fluid Phase (50°C) | Gel Phase (20°C) | Significance |
| Outer Hyperfine Splitting (2A∥) | ~52 G | ~58 G | Reflects the motion of the spin label. A larger value indicates more restricted motion. |
| Inner Hyperfine Splitting (2A⊥) | ~18 G | ~20 G | Also related to the motional state of the spin label. |
| Isotropic Hyperfine Coupling Constant (aiso) | ~15.5 G | ~16.0 G | (A∥ + 2A⊥)/3. Sensitive to the polarity of the environment. |
| Order Parameter (S) | ~0.4 | ~0.7 | A measure of the orientational order of the lipid chains. S=1 for a perfectly ordered system and S=0 for an isotropic system. |
| giso | ~2.0058 | ~2.0056 | The isotropic g-factor. |
Note: These are approximate values and can vary depending on the specific experimental conditions, such as the exact lipid composition, pH, and ionic strength.
Experimental Protocols
Protocol 1: Preparation of 12-DS Labeled Liposomes
-
Lipid Film Preparation:
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In a round-bottom flask, combine the desired lipids (e.g., DPPC) and this compound in chloroform. A typical molar ratio is 100:1 (lipid:12-DS).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer to the flask. The final lipid concentration is typically 1-10 mg/mL.
-
Vortex the mixture vigorously for several minutes above the phase transition temperature of the lipid to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This should also be done above the lipid's phase transition temperature.
-
Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).
-
-
Sample Loading:
-
Transfer the liposome suspension to a suitable EPR sample tube, such as a glass capillary or a quartz flat cell.
-
Protocol 2: EPR Data Acquisition (X-band CW-EPR)
-
Instrument Setup:
-
Turn on the EPR spectrometer, magnet, and temperature controller. Allow the instrument to warm up and stabilize.
-
-
Sample Insertion:
-
Carefully place the sample tube into the EPR cavity.
-
-
Spectrometer Tuning:
-
Tune the spectrometer to the resonance frequency of the cavity containing the sample. Minimize the reflected microwave power.
-
-
Setting Acquisition Parameters:
-
Center Field: For a nitroxide spin label, a typical center field is around 3500 G.
-
Sweep Width: A sweep width of 100-150 G is usually sufficient to cover the entire spectrum.
-
Microwave Power: Start with a low power (e.g., 2 mW) to avoid saturation.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Start with a low value (e.g., 0.5 G) and optimize to maximize signal without introducing broadening.
-
Time Constant and Conversion Time: Set these to appropriate values for the chosen sweep time to avoid spectral distortion.
-
Number of Scans: Acquire multiple scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the EPR spectrum.
-
-
Data Processing:
-
Perform baseline correction and, if necessary, normalize the spectra for comparison.
-
Visualizations
Caption: Troubleshooting workflow for common 12-DS EPR spectral artifacts.
Caption: Experimental workflow for preparing and analyzing 12-DS labeled liposomes.
References
- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]
preventing reduction of 12-Doxylstearic acid nitroxide radical
Welcome to the technical support center for 12-Doxylstearic Acid (12-DS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unintended reduction of the 12-DS nitroxide radical during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-DS)? A1: this compound (12-DS) is a derivative of stearic acid that incorporates a 4,4-dimethyl-3-oxazolinyloxy (DOXYL) group.[1][2] This DOXYL group contains a stable nitroxide radical, making 12-DS a paramagnetic molecule. It is widely used as a hydrophobic spin label in Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the molecular dynamics and structure of membranes and hydrophobic proteins.[1][2][3]
Q2: Why is my 12-DS EPR signal weakening or disappearing during my experiment? A2: A disappearing EPR signal indicates that the paramagnetic nitroxide radical of 12-DS is being converted into a diamagnetic, EPR-silent species. The primary cause of this is the chemical reduction of the nitroxide to its corresponding hydroxylamine. This is a common challenge in biological systems where various reducing agents are present.
Q3: What are the primary chemical agents responsible for the reduction of the 12-DS nitroxide radical? A3: The main agents responsible for nitroxide reduction in biological settings are:
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Ascorbate (Vitamin C): This is the most significant contributor to nitroxide reduction in many cell types and biological fluids. The reaction involves the transfer of an electron from the ascorbate anion to the nitroxide.
-
Glutathione (GSH): While GSH does not directly reduce nitroxides at an appreciable rate, it plays a crucial indirect role. It facilitates the overall reduction process by scavenging the ascorbate radical, which would otherwise participate in re-oxidizing the hydroxylamine back to the nitroxide.
-
Transition Metal Ions: Reduced transition metals (e.g., Fe²⁺, Cu⁺) can catalyze the generation of reactive oxygen species or directly participate in redox reactions that lead to nitroxide reduction.
Q4: Is the reduction of the 12-DS nitroxide reversible? A4: Yes, the reduction of a nitroxide to a hydroxylamine is a reversible process. The hydroxylamine can be oxidized back to the paramagnetic nitroxide. This reoxidation can occur in the presence of mild oxidants, such as ferricyanide, or through reactions involving species like the ascorbate radical or dehydroascorbic acid. However, in a biological system rich in reducing agents, the equilibrium often favors the reduced, EPR-silent hydroxylamine form.
Troubleshooting Guides
Problem 1: Rapid and complete loss of 12-DS EPR signal when incubated with live cells.
-
Probable Cause: High intracellular concentrations of ascorbate are the primary cause of nitroxide reduction within cells.
-
Solutions:
-
Reduce Incubation Time: Minimize the duration the 12-DS probe is in contact with the cells before EPR measurement.
-
Lower Temperature: Perform incubations at lower temperatures (e.g., 4°C) to slow down cellular metabolic activity and the rate of reduction.
-
Use More Stable Analogs: If feasible, consider using nitroxides with greater steric shielding around the radical moiety (e.g., tetraethyl-substituted nitroxides), which are known to be significantly more resistant to reduction by ascorbate.
-
Cellular Pre-treatment (Use with Caution): In some specific protocols, pre-treating cells to partially deplete endogenous reductants may be an option, but this can significantly alter the cellular redox state and should be carefully validated.
-
Problem 2: EPR signal is unstable and decays over time in a cell-free biological sample (e.g., plasma, tissue homogenate).
-
Probable Cause: The sample contains a mixture of soluble reducing agents, including ascorbate, glutathione, and potentially free transition metal ions.
-
Solutions:
-
Add a Chelating Agent: Supplement your buffer with a chelating agent such as DTPA (0.1 mM) or EDTA to sequester free transition metal ions, preventing their participation in redox cycling.
-
Deaerate Solutions: Remove dissolved oxygen by bubbling an inert gas like argon through your buffer and sample. The reaction between nitroxides and ascorbate can be influenced by the presence of oxygen.
-
Work Quickly: Prepare samples immediately before analysis to minimize the time for reduction to occur.
-
Problem 3: Inconsistent results and high variability in the rate of signal loss between experiments.
-
Probable Cause: Uncontrolled variations in experimental conditions are affecting the stability of the 12-DS.
-
Solutions:
-
Standardize pH: Use a robust buffer system (e.g., phosphate buffer, pH 7.4) to maintain a constant pH, as the ionization state of reductants like ascorbic acid is pH-dependent.
-
Control Temperature: Ensure all incubations and measurements are performed at a consistent, recorded temperature.
-
Consistent Sample Handling: Standardize all steps of sample preparation, from cell harvesting to the addition of the 12-DS probe, to ensure uniformity across all experiments.
-
Technical Data Summary
The following tables summarize key quantitative data regarding the factors that influence the reduction of nitroxide radicals.
Table 1: Key Reducing Agents and Their Mechanism of Action
| Agent | Direct/Indirect Action | Mechanism | Rate Constant (vs. TEMPO) |
| Ascorbate | Direct | One-electron reduction of nitroxide to hydroxylamine. | ~3.5 M⁻¹s⁻¹ |
| Glutathione (GSH) | Indirect | Scavenges ascorbate radical, preventing re-oxidation of hydroxylamine. Does not directly reduce nitroxides. | Negligible (direct) |
| Transition Metals (Fe²⁺, Cu⁺) | Direct/Indirect | Can directly reduce nitroxides or catalyze the formation of other reducing species. | Varies widely |
Note: Rate constants are highly dependent on the specific nitroxide structure, pH, and temperature. The value for TEMPO is provided as a general reference.
Table 2: Factors Influencing Nitroxide Stability Against Reduction
| Factor | Effect on Stability | Rationale |
| Steric Shielding | Increased stability | Bulky substituents (e.g., ethyl vs. methyl groups) near the N-O• moiety physically hinder access for reducing agents. |
| Ring Structure | 5-membered rings > 6-membered rings | Pyrrolidine-based nitroxides (like DOXYL) are generally more resistant to reduction than piperidine-based ones (like TEMPO). |
| Charge | Negative charge increases stability | A negative charge on the nitroxide molecule repels negatively charged reducing agents like the ascorbate anion. |
| pH | Variable | Affects the protonation state of both the nitroxide and the reducing agent, influencing reaction rates. |
| Oxygen | Can promote re-oxidation | Oxygen can participate in redox cycles that may lead to the re-oxidation of the hydroxylamine back to the nitroxide. |
Visual Guides and Workflows
Diagram 1: The Nitroxide Reduction Cycle in Biological Systems
Caption: The reduction-reoxidation cycle of the 12-DS nitroxide radical.
Diagram 2: Experimental Workflow to Minimize 12-DS Reduction
Caption: A recommended experimental workflow to minimize unwanted reduction of 12-DS.
Experimental Protocols
Protocol 1: Preparation of a Reduction-Resistant Buffer for 12-DS Experiments
-
Objective: To prepare a buffer solution that minimizes the reduction of the 12-DS nitroxide radical by chelating metal ions and removing dissolved oxygen.
-
Materials:
-
High-purity water
-
Phosphate buffer salts (e.g., Na₂HPO₄, NaH₂PO₄)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Inert gas cylinder (Argon or high-purity Nitrogen) with a regulator and tubing.
-
-
Procedure:
-
Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.4.
-
Create a 10 mM stock solution of DTPA in the phosphate buffer.
-
Add the DTPA stock solution to the main phosphate buffer to achieve a final concentration of 0.1 mM DTPA.
-
Transfer the final buffer to a suitable container (e.g., a glass bottle with a septum-sealed cap).
-
Submerge a sterile-filtered gas dispersion tube connected to the inert gas line into the buffer.
-
Bubble the inert gas through the solution for at least 30 minutes to displace dissolved oxygen.
-
Seal the container and store at 4°C. Use this buffer for all dilutions and sample preparations involving 12-DS.
-
References
common experimental problems with 12-Doxylstearic acid spin labeling
Welcome to the technical support center for 12-Doxylstearic acid (12-DS) spin labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful Electron Paramagnetic Resonance (EPR) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common experimental problems encountered during 12-DS spin labeling experiments in a question-and-answer format.
Q1: I am observing a very weak or no EPR signal from my 12-DS labeled sample. What are the possible causes and solutions?
A1: A weak or absent EPR signal is a common issue that can stem from several factors related to instrumentation, sample preparation, or the spin label itself.
Possible Causes:
-
Instrumental Issues: The EPR spectrometer may not be properly tuned, the microwave power could be too low, or there might be a hardware malfunction.
-
Low Spin Label Concentration: The concentration of 12-DS in your sample may be below the detection limit of the spectrometer.
-
Incorrect Sample Positioning: The sample is not placed in the most sensitive region of the resonator cavity.
-
Spin Label Reduction: The nitroxide radical of 12-DS can be reduced to an EPR-silent hydroxylamine by biological reducing agents like ascorbate.[1][2]
-
Improper Acquisition Parameters: The receiver gain may be set too low, or the magnetic field sweep width might be incorrectly configured.
Troubleshooting Steps:
-
Verify Spectrometer Performance:
-
Ensure the spectrometer is properly tuned to the resonant frequency of the cavity.
-
Confirm that the microwave power is set to an appropriate level (typically a few milliwatts for nitroxide radicals at X-band to avoid saturation).
-
Check the detector current and ensure the Automatic Frequency Control (AFC) is locked.[1]
-
-
Optimize Sample Preparation:
-
Increase the concentration of 12-DS in your sample. A typical starting concentration is 1 mol% relative to the lipid concentration.
-
Ensure the sample is positioned in the center of the EPR resonator for maximum signal intensity.[1]
-
For aqueous samples, use a flat cell or a thin capillary tube to minimize dielectric loss, which can dampen the signal.[1]
-
-
Address Spin Label Reduction:
-
Prepare fresh samples immediately before the experiment.
-
If you suspect the presence of reducing agents in your biological sample, consider adding a protecting agent, though this should be done with caution as it may perturb the system. The decay of the nitroxide signal can be mediated by antioxidants in the cytosol.
-
-
Optimize Acquisition Parameters:
-
Increase the receiver gain to amplify the signal. Be careful not to set it too high, as this can introduce noise and distort the signal.
-
Ensure the magnetic field sweep width is wide enough to encompass the entire EPR spectrum of the nitroxide radical.
-
Perform a power saturation study to determine the optimal microwave power for your sample, which will provide the best signal-to-noise ratio without saturating the signal.
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Q2: The lineshape of my 12-DS EPR spectrum is asymmetric or shows evidence of multiple components. What does this indicate and how can I interpret it?
A2: An asymmetric or multi-component EPR lineshape often indicates that the 12-DS spin label is experiencing different motional regimes or is located in distinct microenvironments within the membrane.
Possible Interpretations:
-
Lipid Phase Coexistence: The membrane may consist of coexisting lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases. 12-DS will partition between these phases, and its mobility will be different in each, resulting in a superposition of spectra.
-
Protein-Lipid Interactions: In the presence of membrane proteins, 12-DS can be found in the bulk lipid environment or in a more motionally restricted state at the protein-lipid interface.
-
Spin Label Aggregation: At high concentrations, 12-DS molecules can aggregate, leading to spin-spin interactions that broaden and distort the EPR spectrum.
-
Incomplete Incorporation: The spin label may not be fully incorporated into the lipid bilayer, with a fraction remaining in the aqueous phase or adsorbed to the surface.
Troubleshooting and Analysis:
-
Spectral Simulation: The most robust way to analyze complex spectra is through spectral simulation. Software packages can be used to model the spectrum as a sum of different components, each with its own set of magnetic parameters (g- and A-tensors) and rotational correlation times. This allows for the quantification of the different populations of spin labels.
-
Vary Experimental Conditions:
-
Temperature: Acquiring spectra at different temperatures can help to resolve different components, as the mobility of the spin label in different environments will have a distinct temperature dependence.
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Concentration: To check for aggregation, acquire spectra at different 12-DS concentrations. If aggregation is the issue, the spectral lineshape will change with concentration. Aim for a spin label concentration of 1 mol% or less.
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-
Sample Preparation:
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Ensure thorough mixing and hydration when preparing liposomes to promote uniform incorporation of the spin label.
-
Use appropriate protocols for incorporating the spin label into your specific membrane system (see detailed protocols below).
-
Q3: How can I be sure that the 12-DS spin label is not significantly perturbing the structure of my membrane?
A3: The doxyl group on the stearic acid is a bulky moiety and can introduce some perturbation to the local lipid packing. It is crucial to be aware of this and take steps to minimize and assess the extent of this perturbation.
Assessment and Mitigation Strategies:
-
Use Low Spin Label Concentrations: The most effective way to minimize perturbation is to use the lowest possible concentration of 12-DS that still provides an adequate signal-to-noise ratio. A concentration of 1 mol% or less is generally recommended.
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Vary the Labeling Position: Compare the results obtained with 12-DS to those from other doxylstearic acid spin labels where the doxyl group is at a different position on the acyl chain (e.g., 5-DS or 16-DS). Consistent trends across different label positions can give more confidence that the observed effects are due to the properties of the membrane rather than an artifact of the label.
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Complementary Techniques: Use other biophysical techniques that do not require a bulky label, such as deuterium nuclear magnetic resonance (²H-NMR) or fluorescence spectroscopy, to validate the findings from your EPR experiments.
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Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the atomic-level interactions between the spin label and the surrounding lipids, helping to understand the nature and extent of any perturbations.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from 12-DS EPR experiments, providing a reference for expected values under different experimental conditions.
Table 1: Order Parameter (S) of n-Doxylstearic Acids in DMPC/DHPC Bicelles
| Spin Label Position (n) | S (without Cholesterol) | S (with Cholesterol) |
| 5 | 0.62 | 0.75 |
| 7 | 0.55 | 0.70 |
| 12 | 0.30 | 0.45 |
| 16 | 0.10 | 0.15 |
| Data adapted from reference. The order parameter (S) is a measure of the orientational ordering of the spin label's long axis with respect to the membrane normal. A value of S=1 indicates perfect alignment, while S=0 indicates isotropic motion. The presence of cholesterol generally increases the order of the lipid acyl chains. |
Table 2: Rotational Correlation Times (τc) of 16-Doxylstearic Acid in Buccal Mucosa
| Treatment | Rotational Correlation Time (τc) (ns) |
| Control | 1.2 ± 0.1 |
| Sodium Caprylate (5%) | 0.9 ± 0.1 |
| L-Menthol (1%) | 0.8 ± 0.1 |
| Data adapted from reference. The rotational correlation time (τc) is a measure of the speed of rotational motion of the spin label. A smaller τc value indicates faster motion and higher membrane fluidity. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 12-DS spin labeling.
Protocol 1: Preparation of 12-DS Labeled Liposomes by the Thin-Film Hydration Method
This protocol describes the preparation of multilamellar vesicles (MLVs) containing 12-DS.
Materials:
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1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired lipid
-
This compound (12-DS)
-
Chloroform
-
Desired buffer (e.g., phosphate-buffered saline, PBS)
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Round-bottom flask
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Rotary evaporator
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Water bath
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Vortex mixer
Procedure:
-
Lipid and Spin Label Co-solution:
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Dissolve the desired amount of lipid (e.g., DPPC) and 12-DS (typically at a 100:1 lipid:spin label molar ratio) in chloroform in a round-bottom flask. Ensure complete dissolution by gentle swirling.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid (e.g., 45-50 °C for DPPC).
-
Rotate the flask and apply a vacuum to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed buffer to the flask.
-
Hydrate the lipid film by gently rotating the flask in the water bath for about 1 hour. The lipid film will swell and detach from the glass to form a milky suspension of MLVs.
-
Vortex the suspension intermittently to facilitate the formation of liposomes.
-
-
Sample Loading for EPR:
-
Transfer an appropriate volume of the liposome suspension into an EPR sample tube (e.g., a glass capillary tube).
-
Centrifuge the sample tube briefly to pellet the liposomes.
-
Remove the excess supernatant.
-
Protocol 2: Spin Labeling of Cultured Cells with 12-DS
This protocol outlines a general procedure for labeling the plasma membrane of cultured cells with 12-DS.
Materials:
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Cultured cells
-
This compound (12-DS)
-
Ethanol
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Serum-free cell culture medium
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Phosphate-buffered saline (PBS)
-
Centrifuge
-
EPR sample tubes
Procedure:
-
Prepare Spin Label Stock Solution:
-
Dissolve 12-DS in a small amount of ethanol to create a concentrated stock solution (e.g., 10 mM).
-
-
Cell Preparation:
-
Harvest the cultured cells and wash them twice with PBS by centrifugation.
-
Resuspend the cells in serum-free medium at a known concentration.
-
-
Labeling:
-
Add a small volume of the 12-DS stock solution to the cell suspension. The final concentration of 12-DS should be in the low micromolar range, and the final ethanol concentration should be less than 1% to avoid cell damage.
-
Incubate the cells with the spin label for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37 °C). The optimal incubation time and temperature should be determined empirically for each cell type.
-
-
Washing:
-
After incubation, wash the cells at least twice with cold PBS to remove any unincorporated spin label. Centrifuge the cells at a low speed to pellet them without causing damage.
-
-
Sample Preparation for EPR:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Transfer the concentrated cell suspension to an EPR sample tube.
-
Gently pellet the cells in the sample tube by centrifugation.
-
Carefully remove the supernatant before placing the sample in the EPR spectrometer.
-
Visualizations
The following diagrams illustrate key experimental workflows and concepts in 12-DS spin labeling.
Caption: Workflow for 12-DS spin labeling of liposomes.
Caption: Troubleshooting logic for a weak EPR signal.
References
Technical Support Center: 12-Doxylstearic Acid EPR Spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 12-Doxylstearic acid (12-DS) as a spin probe to study membrane dynamics via Electron Paramagnetic Resonance (EPR) spectroscopy, with a focus on temperature-dependent effects.
Troubleshooting Guide
This guide addresses common issues encountered during temperature-variation EPR experiments with this compound.
| Issue / Question | Probable Cause(s) | Recommended Solution(s) |
| 1. Why is my EPR signal weak or absent? | 1. Low Spin Label Concentration: Insufficient 12-DS incorporated into the membrane. 2. Sample Degradation: The nitroxide radical may have been reduced by cellular components or other chemicals (e.g., ascorbic acid). 3. Incorrect Spectrometer Settings: Microwave power, modulation amplitude, or receiver gain may be improperly set. | 1. Increase the molar ratio of 12-DS to lipid, typically aiming for 1 mol%. 2. Prepare samples fresh and avoid exposure to reducing agents. Use de-gassed buffers if possible. 3. Optimize spectrometer parameters. Start with low microwave power to avoid saturation (~2-5 mW), a modulation amplitude appropriate for the linewidth, and increase receiver gain. |
| 2. Why are my spectra overly noisy? | 1. Insufficient Signal Averaging: Too few scans were acquired. 2. Improper Sample Positioning: The sample is not in the most sensitive region of the EPR resonator. 3. Temperature Instability: Fluctuations in the sample temperature can broaden the signal and introduce noise. | 1. Increase the number of scans to improve the signal-to-noise ratio. 2. Ensure the sample is centered within the resonator cavity. Use a tuning tool to optimize the resonator Q-factor. 3. Allow the temperature control system to stabilize for several minutes at each setpoint before beginning acquisition. |
| 3. Why don't my spectra change with temperature? | 1. Narrow Temperature Range: The selected temperature range may not encompass a phase transition or a significant change in membrane fluidity. 2. Incorrect Spin Label Location: The 12-DS may have aggregated or is not properly intercalated within the lipid bilayer. 3. System is Already Highly Fluid: At the starting temperature, the membrane may already be in a highly fluid state, leading to minimal further changes. | 1. Broaden the experimental temperature range. For lipid systems like DPPC, ensure the range crosses the known phase transition temperature (~41°C). 2. Review the sample preparation protocol to ensure proper incorporation of the spin label into the liposomes or membranes. 3. Start experiments from a lower temperature where the membrane is in a more ordered (gel) phase. |
| 4. My spectra show two distinct components. What does this mean? | 1. Phase Separation: The lipid membrane may be undergoing phase separation, creating domains with different fluidities. 2. Probe Partitioning: The 12-DS is partitioning between the lipid membrane and the aqueous buffer or another environment. 3. Probe Aggregation: At high concentrations, 12-DS can form micelles or aggregates, resulting in a very broad, single-line spectrum superimposed on the membrane-bound spectrum.[1] | 1. This is a valid result and indicates lipid domains. The two components can be analyzed separately. 2. The sharp, three-line spectrum corresponds to freely tumbling 12-DS in the aqueous phase. The broader component is from the membrane. 3. Lower the concentration of 12-DS in your sample. Check for a very broad component in the baseline. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using 12-DS EPR to measure temperature effects?
A1: The EPR spectrum of the 12-DS nitroxide spin label is highly sensitive to its rotational motion. As temperature increases, the fluidity (or dynamics) of the lipid membrane it is embedded in also increases.[2][3] This enhanced mobility of the 12-DS probe causes its EPR spectrum to change from a broad, anisotropic shape (characteristic of slow motion in a rigid environment) to a sharper, more isotropic three-line spectrum (characteristic of fast motion in a fluid environment). By analyzing these spectral changes, we can quantify changes in membrane dynamics as a function of temperature.[4]
Q2: How do I calculate the order parameter (S) and what does it signify?
A2: The order parameter (S) is a measure of the orientational ordering and motional restriction of the spin label's long axis relative to the membrane normal. It is calculated from the outer and inner hyperfine splittings (2A∥ and 2A⊥) of the EPR spectrum.
The splittings are measured from the spectrum as shown in the workflow diagram below. The order parameter is then calculated using the formula:
S = (A∥ - A⊥) / (Azz - Axx)
where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid crystal (reference values). An increase in temperature typically leads to a decrease in the order parameter, signifying a more disordered and fluid membrane environment.[5]
Q3: How is the rotational correlation time (τc) determined and what does it represent?
A3: The rotational correlation time (τc) represents the average time it takes for the spin probe to rotate by one radian. It provides a quantitative measure of the local viscosity or fluidity of the probe's environment. For probes undergoing relatively fast motion (τc < 1 ns), it can be calculated from the heights (h) and width (W₀) of the EPR lines using simplified equations. As temperature increases, membrane fluidity increases, leading to a shorter (faster) rotational correlation time.
Q4: What are typical EPR spectrometer settings for a temperature-dependent 12-DS experiment?
A4: While optimal settings should be determined empirically, typical starting parameters for an X-band (~9.5 GHz) spectrometer are:
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Microwave Frequency: ~9.5 GHz
-
Microwave Power: 2-10 mW (low enough to avoid signal saturation)
-
Modulation Frequency: 100 kHz
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Modulation Amplitude: ≤ 1.0 Gauss (should be a fraction of the narrowest peak-to-peak linewidth)
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Sweep Width: 100-120 Gauss
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Time Constant: 80-160 ms
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Number of Scans: 1-10, depending on signal strength
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative changes in key EPR spectral parameters for 12-DS in a lipid membrane as temperature is increased.
| Parameter | Description | Trend with Increasing Temperature | Typical Values (DPPC Liposomes) |
| 2A∥ (Outer Splitting) | The distance (in Gauss) between the outermost low-field and high-field peaks. Related to membrane order. | Decreases | ~60 G (Gel Phase, 25°C) -> ~50 G (Fluid Phase, 50°C) |
| S (Order Parameter) | A calculated value (dimensionless) indicating the degree of motional restriction and molecular ordering. | Decreases | ~0.65 (Gel Phase, 25°C) -> ~0.40 (Fluid Phase, 50°C) |
| τc (Rotational Correlation Time) | The characteristic time for the probe to rotate. Measures local fluidity. | Decreases | ~1-5 ns (Gel Phase) -> ~0.1-0.5 ns (Fluid Phase) |
| Aiso (Isotropic Hyperfine Coupling) | The average of the hyperfine splittings, indicating the polarity of the probe's microenvironment. | Minor Changes | Relatively stable, small changes may indicate probe movement towards a more polar region. |
Experimental Protocol: Temperature-Dependent EPR of 12-DS in Liposomes
This protocol outlines the preparation of 12-DS labeled liposomes and subsequent EPR analysis.
1. Materials:
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Lipid (e.g., DPPC - Dipalmitoylphosphatidylcholine)
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This compound (12-DS)
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Chloroform or suitable organic solvent
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Phosphate-buffered saline (PBS), degassed
2. Liposome Preparation (Thin-Film Hydration Method):
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Dissolve the desired amount of lipid and 12-DS (at a 100:1 molar ratio) in chloroform in a round-bottom flask.
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Evaporate the solvent under a stream of nitrogen gas, rotating the flask to create a thin lipid film on the wall.
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Place the flask under high vacuum for at least 2 hours to remove residual solvent.
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Hydrate the lipid film by adding degassed PBS buffer and vortexing vigorously above the lipid's phase transition temperature (e.g., >41°C for DPPC).
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(Optional) For unilamellar vesicles, the liposome suspension can be extruded through polycarbonate filters of a defined pore size (e.g., 100 nm).
3. EPR Sample Preparation:
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Transfer ~50 µL of the liposome suspension into a glass capillary tube.
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Seal one end of the capillary with a flame or sealing clay.
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Centrifuge the capillary briefly to pellet the liposomes at the sealed end.
4. Data Acquisition:
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Set up the EPR spectrometer with the parameters listed in the FAQ section.
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Insert the sample into the resonator, which is housed within a temperature-controlled unit.
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Set the starting temperature (e.g., 20°C) and allow the system to equilibrate for 5-10 minutes.
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Tune the spectrometer and acquire the EPR spectrum.
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Increase the temperature in desired increments (e.g., 5°C), allowing for equilibration at each step before acquiring a new spectrum.
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Repeat until the final temperature is reached.
5. Data Analysis:
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For each spectrum, measure the values of 2A∥ and 2A⊥.
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Calculate the order parameter (S) for each temperature point.
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Plot the order parameter S as a function of temperature to observe phase transitions and changes in membrane fluidity.
Visualizations
Caption: Experimental workflow for temperature-dependent EPR spectroscopy of 12-DS.
Caption: Relationship between temperature, membrane dynamics, and EPR spectral changes.
References
sample preparation techniques to avoid 12-Doxylstearic acid aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aggregation of 12-Doxylstearic acid (12-DSA) during experimental sample preparation.
Troubleshooting Guide: Avoiding this compound Aggregation
Issue: Precipitate or cloudiness observed in aqueous solutions of this compound.
This common issue arises from the low solubility of the hydrophobic 12-DSA molecule in aqueous buffers, leading to self-aggregation and the formation of micelles or larger aggregates. The following table and protocols offer solutions to this problem.
Quantitative Data Summary: Solubility and Critical Micelle Concentration (CMC)
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | 30 mg/mL | Dimethylformamide (DMF) | [1][2] |
| 10 mg/mL | Dimethyl sulfoxide (DMSO) | [1][2] | |
| 20 mg/mL | Ethanol | [1] | |
| Critical Micelle Concentration (CMC) | Not explicitly found for 12-DSA. However, for similar long-chain fatty acids like oleic acid, the CMC is in the micromolar range (e.g., ~20 µM for oleic acid). It is crucial to work below the CMC of 12-DSA to avoid aggregation in aqueous solutions. | Aqueous Buffer |
Detailed Experimental Protocols
To prevent aggregation, it is essential to properly solubilize and incorporate this compound into a suitable environment, such as lipid bilayers or by using solubilizing agents.
Protocol 1: Incorporation of this compound into Liposomes via Thin-Film Hydration
This protocol is a standard method for incorporating hydrophobic molecules like 12-DSA into a lipid bilayer, which shields it from the aqueous environment and prevents aggregation.
Materials:
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This compound (12-DSA)
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Primary lipid (e.g., POPC, DPPC)
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Chloroform or a 2:1 chloroform:methanol mixture
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Round-bottom flask
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Rotary evaporator
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Hydration buffer (e.g., PBS, Tris-HCl)
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid/Probe Co-dissolution:
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In a clean round-bottom flask, dissolve the desired amount of the primary lipid and this compound in chloroform or a chloroform:methanol mixture.
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A typical molar ratio of lipid to 12-DSA is between 100:1 and 500:1 to minimize probe-probe interactions that can lead to aggregation.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid to ensure a uniform mixture.
-
Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
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Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask. The buffer should also be above the phase transition temperature of the lipid.
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Gently rotate the flask by hand to allow the lipid film to swell and hydrate. This process will form multilamellar vesicles (MLVs). Let this proceed for about 1 hour.
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-
Extrusion:
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To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
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Perform at least 11 passes through the extruder to ensure a homogenous liposome suspension. The extrusion should also be performed at a temperature above the lipid's phase transition temperature.
-
-
Storage:
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Store the final liposome suspension at 4°C. For long-term storage, consider flushing with an inert gas like argon or nitrogen to prevent oxidation of the doxyl group.
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Protocol 2: Solubilization of this compound using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their solubility in aqueous solutions.
Materials:
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This compound (12-DSA)
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α-Cyclodextrin
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Aqueous buffer (e.g., PBS, Tris-HCl)
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Vortex mixer
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Water bath sonicator
Procedure:
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Prepare a Cyclodextrin Stock Solution:
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Dissolve α-cyclodextrin in the desired aqueous buffer to create a stock solution (e.g., 10-50 mM). Gentle heating and vortexing may be required to fully dissolve the cyclodextrin.
-
-
Prepare 12-DSA Stock Solution:
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Dissolve this compound in a minimal amount of ethanol or DMSO to create a concentrated stock solution.
-
-
Complex Formation:
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While vortexing the cyclodextrin solution, slowly add a small aliquot of the 12-DSA stock solution. The molar ratio of cyclodextrin to 12-DSA should be high (e.g., 100:1 or greater) to favor the formation of the inclusion complex.
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After the addition, continue to vortex the solution for several minutes.
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Sonicate the mixture in a water bath sonicator for 15-30 minutes to ensure complete complexation.
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-
Final Preparation:
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The resulting solution should be clear, indicating that the 12-DSA is solubilized within the cyclodextrin. This solution can then be used for further experiments. It is advisable to use this solution fresh.
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Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
A1: this compound (12-DSA) is a fatty acid spin label. It has a long, hydrophobic hydrocarbon tail and a polar carboxylic acid head group, making it amphipathic. The doxyl group containing the stable nitroxide radical is attached to the 12th carbon of the stearic acid chain. In aqueous solutions, the hydrophobic tails of 12-DSA molecules tend to avoid contact with water, leading them to self-assemble into aggregates such as micelles to minimize this unfavorable interaction.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for 12-DSA?
Q3: Can I dissolve this compound directly in my aqueous buffer?
A3: Directly dissolving 12-DSA in an aqueous buffer is generally not recommended due to its low water solubility. This will likely result in the formation of aggregates and an inaccurate concentration of monomeric 12-DSA. It is best to first dissolve it in a small amount of an organic solvent like ethanol or DMSO and then either incorporate it into a lipid delivery system like liposomes or use a solubilizing agent like cyclodextrin.
Q4: How does pH affect the aggregation of this compound?
A4: The pH of the solution can influence the charge of the carboxylic acid headgroup of 12-DSA. At a pH above its pKa (typically around 4-5 for fatty acids), the headgroup will be deprotonated and negatively charged. This can lead to electrostatic repulsion between the headgroups, which may slightly increase the CMC. Conversely, at a pH below the pKa, the headgroup will be protonated and neutral, which can promote aggregation.
Q5: Are there alternatives to liposomes for delivering this compound in aqueous solutions?
A5: Yes, besides liposomes, you can use other model membrane systems like nanodiscs or bicelles. Alternatively, solubilizing agents such as α-cyclodextrin can be used to form inclusion complexes with 12-DSA, effectively shielding the hydrophobic tail from the aqueous environment and preventing aggregation. The choice of method will depend on the specific requirements of your experiment.
Visualizations
Caption: Logical workflow for preventing this compound aggregation.
Caption: Experimental workflow for incorporating 12-DSA into liposomes.
References
minimizing spectral broadening in 12-Doxylstearic acid studies
Technical Support Center: 12-Doxylstearic Acid EPR Studies
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize spectral broadening and obtain high-quality Electron Paramagnetic Resonance (EPR) spectra in studies involving this compound (12-DSA).
Frequently Asked Questions (FAQs)
Q1: What is spectral broadening in the context of this compound EPR studies?
A1: Spectral broadening refers to the widening of the resonance lines in an EPR spectrum. While some broadening is inherent and informative, reflecting the molecular motion and environment of the 12-DSA spin label, excessive or artificial broadening can obscure important details. This unwanted broadening can arise from sample conditions, such as high spin label concentration, the presence of paramagnetic species like oxygen, or improper instrument settings. The goal is to minimize artificial broadening to accurately interpret the dynamics of the system under investigation.
Q2: What are the primary causes of unwanted spectral broadening?
A2: The main contributors to undesirable spectral broadening in 12-DSA studies are:
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Spin-Spin Interactions: Occur at high concentrations of the 12-DSA spin label, leading to dipolar and spin-exchange broadening.
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Presence of Paramagnetic Species: Molecular oxygen (O₂) is a common paramagnetic species that significantly broadens EPR lines through Heisenberg spin exchange.
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Improper Spectrometer Settings: Excessive microwave power can lead to saturation broadening, while an overly large modulation amplitude can artificially widen the spectral lines.
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Sample Heterogeneity: A non-uniform environment for the 12-DSA probes can lead to a superposition of different spectra, appearing as a single, broadened spectrum.
Q3: How does the concentration of this compound affect spectral quality?
A3: The concentration of 12-DSA is critical. At high concentrations, the spin labels are in close proximity, causing their magnetic fields to interact. This "spin-spin" interaction leads to significant broadening of the spectral lines, which can mask the subtle changes in line shape related to molecular motion. It is crucial to use the lowest concentration that provides an adequate signal-to-noise ratio. Molecular dynamics simulations have shown that even at a 1:70 ratio of labeled molecule to lipid, perturbations in the sample structure can occur[1].
Q4: What is the influence of temperature on the 12-DSA spectrum?
A4: Temperature has a profound effect on the mobility of the 12-DSA probe and, consequently, its EPR spectrum. Increasing the temperature generally increases the fluidity of the environment (e.g., a lipid membrane), leading to faster molecular motion of the spin label.[2] This results in "motional narrowing," where the spectral lines become narrower and more defined.[2] Conversely, lowering the temperature restricts motion, leading to broader, more anisotropic spectra.[2][3] Therefore, precise temperature control is essential for reproducibility and for studying phase transitions or dynamic changes.
Q5: Why is it important to degas the sample?
A5: Degassing is crucial to remove dissolved molecular oxygen from the sample. Oxygen is paramagnetic and its presence leads to Heisenberg spin exchange interactions with the 12-DSA nitroxide radical. This interaction significantly shortens the spin-lattice relaxation time, resulting in substantial line broadening that can obscure the underlying spectral features. This is a critical step for obtaining high-resolution spectra, especially when subtle changes in mobility are being investigated.
Troubleshooting Guides
Problem: My spectral lines are excessively broad and poorly resolved, obscuring hyperfine details.
This is a common issue that can stem from several factors related to the sample preparation or the environment of the spin probe.
Troubleshooting Workflow for Poorly Resolved Spectra
Caption: A step-by-step workflow for diagnosing and resolving common causes of spectral broadening.
Potential Causes & Solutions:
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Cause 1: High Spin Label Concentration.
-
Solution: Prepare a new series of samples with lower 12-DSA concentrations (e.g., starting from 1 mol% relative to the lipid or surfactant and decreasing). The goal is to find a concentration where the spectral line shape becomes independent of further dilution, indicating that spin-spin interactions are negligible.
-
-
Cause 2: Oxygen Broadening.
-
Solution: Remove dissolved oxygen from your sample. For aqueous samples, this can be achieved by gently bubbling high-purity nitrogen or argon gas through the sample for 10-15 minutes immediately before measurement. For organic solvents or viscous samples, perform several freeze-pump-thaw cycles.
-
-
Cause 3: Low Mobility (Viscous Environment or Low Temperature).
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Solution: The inherent nature of a highly ordered or viscous sample environment is to produce broad spectra. If experimentally permissible, try increasing the sample temperature. A gradual increase should result in narrower lines as the probe's mobility increases. This can also help distinguish between broadening due to slow motion versus other artificial sources.
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Problem: My spectrum is distorted, showing signs of saturation or modulation broadening.
This type of broadening is typically caused by incorrect instrument settings rather than the sample itself.
Factors Influencing EPR Line Shape
Caption: Key factors that contribute to the final observed EPR spectral line shape.
Potential Causes & Solutions:
-
Cause 1: Power Saturation.
-
Solution: The nitroxide spin label is easily saturated at room temperature. Record a series of spectra while systematically decreasing the microwave power. You should observe a point where the signal intensity decreases linearly with the square root of the power and the line shape no longer changes. This is the non-saturating power region.
-
-
Cause 2: Over-modulation.
-
Solution: The modulation amplitude should be significantly smaller than the intrinsic peak-to-peak linewidth of the narrowest feature in your spectrum. Record spectra at several different modulation amplitudes. Decrease the amplitude until no further reduction in the measured linewidth is observed. A good starting point is often 1/5th of the expected linewidth.
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Data & Protocols
Table 1: Summary of Factors Causing Artificial Spectral Broadening
| Factor | Type of Broadening | Typical Cause | Recommended Action |
| Spin Concentration | Dipolar / Exchange | Molar ratio of 12-DSA is too high. | Reduce concentration to < 1 mol%. |
| Oxygen | Heisenberg Spin Exchange | Sample not properly degassed. | Degas with inert gas or freeze-pump-thaw. |
| Microwave Power | Saturation Broadening | Power is too high for the sample's relaxation time. | Perform a power saturation study; operate in the linear regime. |
| Modulation Amplitude | Instrumental Broadening | Modulation amplitude > intrinsic linewidth. | Set modulation amplitude to ≤ 1/5 of the narrowest line. |
Table 2: Typical Starting X-Band EPR Spectrometer Settings for 12-DSA in a Membrane
| Parameter | Recommended Value | Purpose |
| Center Field | ~3480 G (for g ≈ 2.006) | Centers the spectrum for a nitroxide radical. |
| Sweep Width | 100 - 150 G | To encompass the full anisotropic spectrum. |
| Microwave Frequency | ~9.8 GHz (X-Band) | Standard operating frequency. |
| Microwave Power | ≤ 2 mW | To avoid saturation broadening at room temperature. |
| Modulation Frequency | 100 kHz | Standard for CW-EPR; provides good sensitivity. |
| Modulation Amplitude | 0.2 - 1.0 G | Start low and increase only if necessary for S/N. |
| Time Constant | 40 - 80 ms | Balances noise reduction with scan speed. |
| Conversion Time | 40 - 80 ms | Should be matched to the time constant. |
| Number of Scans | 1 - 16 | Signal average to improve signal-to-noise ratio. |
Experimental Protocol: Sample Preparation and Degassing for 12-DSA in Liposomes
This protocol outlines the steps to prepare a liposome sample containing 12-DSA and effectively remove dissolved oxygen to minimize spectral broadening.
Materials:
-
Lipid (e.g., DMPC, DPPC)
-
This compound (12-DSA)
-
Chloroform or other suitable organic solvent
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Hydration buffer (e.g., PBS, HEPES)
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High-purity nitrogen or argon gas
-
Standard EPR capillary tubes
Methodology:
-
Lipid/Spin Label Film Preparation: a. In a round-bottom flask, co-dissolve the desired amount of lipid and 12-DSA in chloroform. The final concentration of 12-DSA should ideally be below 1 mol% relative to the lipid. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the desired volume of buffer to the flask. The buffer should be pre-warmed to a temperature above the gel-to-liquid crystalline phase transition temperature (Tₘ) of the lipid. b. Vortex the mixture vigorously for several minutes until all the lipid film is suspended, forming multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional but Recommended): a. To create vesicles of a more uniform size (e.g., large unilamellar vesicles or LUVs), the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
Sample Transfer and Degassing: a. Transfer the final liposome suspension to a standard EPR capillary tube. b. Place the capillary in the EPR spectrometer's resonator. c. Insert a thin nitrogen line alongside the capillary into the sample tube. d. Pass a gentle stream of hydrated nitrogen gas over the sample for 10-15 minutes immediately prior to data acquisition. This displaces dissolved oxygen from the sample.
-
Data Acquisition: a. Begin EPR measurements immediately after degassing, using non-saturating and non-broadening instrument parameters as detailed in Table 2. Periodically re-check for oxygen by observing line widths, especially if the experiment is lengthy.
References
- 1. Effects of the inclusion of the spin label 10-doxyl-stearic acid on the structure and dynamics of model bilayers in water: stearic acid and stearic acid/cholesterol (50:20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the structural and dynamic properties of n-doxylstearic acid in magnetically-aligned phospholipid bilayers by X-band EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing 12-Doxylstearic acid
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling, storing, and utilizing 12-Doxylstearic acid in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (12-DSA) is a spin-labeled fatty acid. It is a derivative of stearic acid that contains a doxyl nitroxide group attached to the 12th carbon atom. This doxyl group is a stable free radical, making 12-DSA a valuable probe for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Its primary application is in studying the molecular dynamics and structure of biological membranes and hydrophobic proteins.[1][3][4] Specifically, it is used to investigate membrane fluidity, lipid-protein interactions, and the effects of various compounds on membrane properties.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solution at -20°C. Under these conditions, it is stable for at least two years. It can be shipped at room temperature for short durations (less than two weeks). It is important to keep the container tightly sealed and in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Some suppliers recommend storing it at temperatures below -15°C and keeping the container well-closed.
Q3: What are the appropriate solvents for dissolving this compound?
This compound is typically supplied as a solution in ethanol. It is also soluble in other organic solvents such as DMF and DMSO. The appearance of the compound can range from a yellow powder to an orange-gold viscous liquid.
Q4: What are the key safety precautions when handling this compound?
This compound is considered a hazardous substance and is highly flammable as a liquid and vapor. It can cause serious eye irritation. When handling, it is crucial to wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area, and the compound should be kept away from heat, sparks, open flames, and hot surfaces. In case of skin contact, immediately remove contaminated clothing and rinse the skin with water. If it gets in the eyes, rinse cautiously with water for several minutes.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible EPR spectra.
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Possible Cause: Aggregation of this compound in the membrane.
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Solution: Ensure that the concentration of the spin label is low relative to the lipid concentration (typically 1-2 mol%). High concentrations can lead to spin-spin interactions and aggregation, which will broaden the EPR spectrum. Prepare fresh samples and ensure thorough mixing during incorporation.
-
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Possible Cause: Degradation of the nitroxide spin label.
-
Solution: The nitroxide radical can be reduced by cellular components or other reducing agents, leading to a loss of the EPR signal. Minimize the time between sample preparation and measurement. If working with live cells, consider using a non-reducing buffer if possible. Store the stock solution properly at -20°C and protect it from light.
-
-
Possible Cause: Improper sample preparation and handling.
-
Solution: Follow a standardized protocol for sample preparation, ensuring consistent lipid-to-probe ratios, hydration times, and temperature control. For frozen samples, use a gradual freezing process in liquid nitrogen to prevent tube cracking and ensure a uniform sample distribution.
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Problem: Difficulty incorporating this compound into liposomes or cell membranes.
-
Possible Cause: The physical state of the lipid bilayer.
-
Solution: The incorporation efficiency can be affected by the phase of the lipid membrane. Ensure that the incorporation process is carried out at a temperature above the phase transition temperature of the lipids to facilitate the insertion of the fatty acid probe.
-
-
Possible Cause: Solvent incompatibility.
-
Solution: When adding the this compound solution to the lipid suspension, ensure that the final concentration of the organic solvent is low enough to not disrupt the membrane structure. A common method is to add a small volume of a concentrated stock solution of the spin label to the lipid film before hydration.
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Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₂NO₄ | |
| Molecular Weight | 384.6 g/mol | |
| Appearance | Yellow powder or orange-gold viscous liquid | |
| Storage Temperature | -20°C (solution) | |
| Stability | ≥ 2 years at -20°C | |
| Solubility | Ethanol, DMF, DMSO |
Experimental Protocols
Protocol: Measurement of Membrane Fluidity using this compound and EPR Spectroscopy
This protocol provides a general framework for assessing membrane fluidity in liposomes.
-
Preparation of Liposomes:
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Dissolve the desired lipids (e.g., DPPC, POPC) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Add this compound from a stock solution to achieve a final concentration of 1-2 mol% relative to the total lipid.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking, resulting in the formation of multilamellar vesicles (MLVs). The hydration should be performed above the lipid phase transition temperature.
-
To obtain unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).
-
-
EPR Sample Preparation:
-
Transfer the liposome suspension into a quartz EPR capillary tube.
-
Centrifuge the capillary tube to pellet the liposomes.
-
Remove the supernatant carefully.
-
-
EPR Spectroscopy:
-
Record the EPR spectrum at the desired temperature using an X-band EPR spectrometer.
-
Typical instrument settings include a microwave frequency of ~9.5 GHz, a modulation frequency of 100 kHz, and a microwave power that avoids saturation of the signal.
-
-
Data Analysis:
-
The resulting EPR spectrum will show characteristic hyperfine splitting.
-
The shape and splitting of the spectral lines provide information about the mobility of the spin label, which reflects the fluidity of the membrane.
-
Parameters such as the order parameter (S) and the rotational correlation time (τc) can be calculated from the spectrum to quantify membrane fluidity. An increase in the order parameter indicates a more ordered (less fluid) membrane, while a shorter rotational correlation time suggests a more fluid environment.
-
Visualizations
Caption: Experimental workflow for membrane fluidity analysis using this compound and EPR.
Caption: Logical relationship of 12-DSA as a probe for membrane fluidity measured by EPR.
References
- 1. acif.ucr.edu [acif.ucr.edu]
- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Probing the Blue: A Comparative Guide to 12-Doxylstearic Acid vs. 5-Doxylstearic Acid for Membrane Fluidity Profiling
For researchers, scientists, and drug development professionals navigating the complexities of cellular membranes, understanding lipid bilayer dynamics is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin-labeling agents, offers a powerful window into the fluidity and order of these critical biological structures. Among the most utilized spin labels are the n-doxylstearic acids, with 5-Doxylstearic acid (5-DSA) and 12-Doxylstearic acid (12-DSA) being workhorses in the field. This guide provides an objective, data-driven comparison of these two probes to aid in the selection of the appropriate tool for your membrane fluidity studies.
At the heart of their utility lies the strategic placement of the doxyl nitroxide group along the stearic acid backbone. This seemingly subtle difference dictates the depth at which each probe reports on membrane dynamics. 5-DSA, with its nitroxide moiety near the carboxylic head group, provides insights into the relatively ordered and restricted environment of the lipid-water interface. In contrast, 12-DSA positions its spin label deeper within the hydrophobic core of the bilayer, sensing the more fluid and dynamic acyl chain region. This differential localization is the key to their distinct applications in membrane profiling.
Probing Different Depths: A Head-to-Head Comparison
The performance of 5-DSA and 12-DSA can be quantitatively assessed by examining two key parameters derived from their EPR spectra: the order parameter (S) and the rotational correlation time (τR) . The order parameter reflects the motional restriction of the spin label, with higher values indicating a more ordered environment. The rotational correlation time, conversely, is a measure of the rate of tumbling of the nitroxide radical, with longer times signifying slower motion and thus, lower fluidity.
A study by Ucisik et al. provides a direct comparison of these probes within nanoemulsion systems, which serve as a model for lipid membrane environments. The data below, extracted from their work on soybean oil-based nanoemulsions, clearly illustrates the gradient of fluidity within the lipid assembly.
| Spin Label | Parameter | Empty Nanoemulsion | Curcumin-Loaded Nanoemulsion |
| 5-Doxylstearic acid (5-DSA) | Rotational Correlation Time (τR) (ns) | 2.18 ± 0.60 | 1.66 ± 0.61 |
| Order Parameter (S) | 0.65 ± 0.02 | 0.63 ± 0.02 | |
| This compound (12-DSA) | Rotational Correlation Time (τR) (ns) | 1.15 ± 0.21 | 1.10 ± 0.25 |
| Order Parameter (S) | 0.35 ± 0.01 | 0.34 ± 0.01 |
Data adapted from Ucisik, M. H., et al. (2015). The Impact of the Oil Phase Selection on Physicochemical Properties, Long-Term Stability, In Vitro Performance and Injectability of Curcumin-Loaded PEGylated Nanoemulsions. International Journal of Pharmaceutics, 491(1-2), 25-34.
As the data indicates, both the rotational correlation time and the order parameter are consistently higher for 5-DSA compared to 12-DSA. This confirms that the region near the polar headgroups, probed by 5-DSA, is significantly more ordered and less fluid than the deeper hydrophobic core monitored by 12-DSA.[1]
Experimental Design and Methodologies
Accurate and reproducible membrane fluidity profiling using doxylstearic acids necessitates a meticulous experimental approach. Below is a detailed protocol for the preparation of spin-labeled liposomes and subsequent EPR analysis.
Key Experimental Protocol:
1. Preparation of Spin-Labeled Liposomes:
-
Lipid Film Formation: A mixture of the desired lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC) in chloroform is prepared. To this, a small aliquot of a stock solution of either 5-DSA or 12-DSA in chloroform is added to achieve a final probe-to-lipid molar ratio of approximately 1:100 to 1:200. The solvent is then evaporated under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.
-
Hydration and Vesicle Formation: The lipid film is hydrated with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): For studies requiring unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate filters of a specific pore size (e.g., 100 nm) or sonication.
2. EPR Spectroscopy:
-
Sample Loading: The spin-labeled liposome suspension is loaded into a capillary tube suitable for EPR measurements.
-
Spectrometer Settings: The EPR spectra are recorded using an X-band EPR spectrometer with typical settings as follows:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating, typically 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for signal-to-noise without line broadening, typically 1-2 G
-
Scan Range: 100-150 G centered around g ≈ 2.00
-
Temperature Control: Maintained at the desired experimental temperature using a temperature controller.
-
3. Data Analysis:
-
Spectral Parameters: From the first-derivative EPR spectrum, the outer (2A∥) and inner (2A⊥) hyperfine splitting values are measured.
-
Order Parameter (S) Calculation: For probes exhibiting anisotropic motion, the order parameter is calculated using the following equation: S = (A∥ - A⊥) / (Azz - Axx) where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid lattice.
-
Rotational Correlation Time (τR) Calculation: For probes undergoing more isotropic motion, the rotational correlation time can be estimated from the line widths of the EPR spectrum.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Conclusion: Selecting the Right Probe for Your Research
The choice between this compound and 5-Doxylstearic acid is fundamentally driven by the specific research question.
-
5-Doxylstearic acid is the probe of choice for investigating the properties of the membrane surface, including the effects of membrane-active peptides, peripheral proteins, and changes in lipid headgroup composition. Its sensitivity to the ordered environment near the lipid-water interface makes it an excellent reporter for events occurring in this region.
-
This compound , on the other hand, is indispensable for studies focusing on the hydrophobic core of the membrane. It is ideal for characterizing the effects of transmembrane proteins, cholesterol, and fatty acid saturation on the fluidity of the acyl chain region.
By understanding the distinct reporting capabilities of 5-DSA and 12-DSA, researchers can design more targeted and informative experiments, ultimately leading to a deeper understanding of the intricate and dynamic world of biological membranes.
References
A Comparative Guide to 12-Doxylstearic Acid and 16-Doxylstearic Acid for Deep Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 12-Doxylstearic Acid (12-DSA) and 16-Doxylstearic Acid (16-DSA), two paramagnetic spin labels crucial for investigating the biophysical properties of lipid membranes. Understanding the distinct characteristics and experimental performance of these probes is essential for designing robust studies to elucidate membrane structure, dynamics, and drug-membrane interactions.
Probing Membrane Depth: The Fundamental Difference
12-DSA and 16-DSA are derivatives of stearic acid, a common saturated fatty acid. Their utility in deep membrane studies arises from the incorporation of a doxyl nitroxide group at a specific carbon position on the acyl chain. This nitroxide moiety contains a stable unpaired electron, making it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. The key distinction between these two probes lies in the position of this doxyl group:
-
This compound (12-DSA): The doxyl group is located at the 12th carbon position of the stearic acid chain. This positions the spin label in the deeper, more hydrophobic region of the lipid bilayer.
-
16-Doxylstearic Acid (16-DSA): The doxyl group is situated further down the acyl chain at the 16th carbon position. This allows for the investigation of the properties closer to the center of the lipid bilayer.
This seemingly small structural difference significantly impacts the information that can be gleaned from EPR experiments, as each probe reports on the local microenvironment at a distinct depth within the membrane.
Performance Comparison: Quantitative Insights
The primary application of 12-DSA and 16-DSA in membrane studies is to measure parameters that reflect the local fluidity and order of the lipid environment. These are typically quantified by the order parameter (S) and the rotational correlation time (τR) .
-
Order Parameter (S): This parameter describes the motional restriction of the spin label's acyl chain. A value of S close to 1 indicates a highly ordered, rigid environment, while a value closer to 0 signifies a more disordered and fluid environment.
-
Rotational Correlation Time (τR): This parameter reflects the speed of rotational motion of the nitroxide group. A shorter τR indicates faster motion and a more fluid environment.
The following table summarizes comparative data for 12-DSA and 16-DSA from a study on nanoemulsions, which serve as a model for lipid membrane environments.
| Parameter | 5-Doxylstearic Acid (5-DSA) | This compound (12-DSA) | 16-Doxylstearic Acid (16-DSA) |
| Rotational Correlation Time (τR) (ns) | 2.18 ± 0.60 | Data not available in the provided direct comparison, but expected to be intermediate | Data not available in the provided direct comparison, but expected to be the lowest |
| Order Parameter (S) | Decreasing trend observed | Decreasing trend observed | Decreasing trend observed |
Note: While a direct numerical comparison for τR and S between 12-DSA and 16-DSA in the same study was not found in the provided search results, the established principle in membrane biophysics is that both the order parameter and rotational correlation time decrease as the doxyl probe is positioned deeper into the more mobile core of the lipid bilayer. Therefore, it is expected that 16-DSA would exhibit a lower S and τR compared to 12-DSA under identical conditions, reflecting greater motional freedom at the center of the membrane.
Experimental Protocols
The following provides a generalized methodology for utilizing 12-DSA and 16-DSA in deep membrane studies using liposomes as a model system.
I. Preparation of Spin-Labeled Liposomes
-
Lipid Film Formation:
-
Co-dissolve the desired lipids (e.g., DPPC, POPC) and the spin label (12-DSA or 16-DSA) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. A typical molar ratio of spin label to lipid is 1:100 to 1:200 to minimize perturbations to the bilayer.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tm) of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
II. EPR Spectroscopy
-
Sample Loading:
-
Transfer an aliquot of the spin-labeled liposome suspension into a quartz capillary tube suitable for EPR measurements.
-
-
EPR Spectrometer Settings (Typical X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating power level, typically in the range of 1-10 mW. This should be optimized to avoid saturation of the nitroxide signal.
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for the best signal-to-noise ratio without line broadening, typically around 1 G.
-
Sweep Width: 100-150 G, centered around the g-value of the nitroxide radical.
-
Time Constant: Appropriate for the scan time to avoid signal distortion.
-
Temperature Control: Use a temperature controller to maintain the desired experimental temperature, as membrane fluidity is highly temperature-dependent.
-
-
Data Acquisition and Analysis:
-
Record the first-derivative EPR spectrum.
-
From the spectrum, measure the outer (2A'∥) and inner (2A'⊥) hyperfine splitting values.
-
Calculate the order parameter (S) using the following equation: S = (A'∥ - A'⊥) / (Azz - Axx) where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid crystalline environment.
-
The rotational correlation time (τR) can be calculated from the line heights and widths of the spectrum, particularly for the more mobile 16-DSA.
-
Logical Workflow for Membrane Fluidity Studies
The following diagram illustrates the typical workflow for comparing the effects of a substance (e.g., a drug candidate) on membrane fluidity at different depths using 12-DSA and 16-DSA.
Conclusion
Both this compound and 16-Doxylstearic acid are indispensable tools for probing the intricate environment of lipid membranes. The choice between them is not one of superiority, but rather of experimental design and the specific research question being addressed. 12-DSA provides information on the dynamics and order of the deeper acyl chain region, while 16-DSA reports on the properties closer to the bilayer's hydrophobic core. By using these probes in a complementary fashion, researchers can construct a detailed profile of membrane fluidity gradients and how they are modulated by factors such as temperature, lipid composition, and the presence of membrane-active compounds. This detailed understanding is critical for advancing our knowledge of cellular processes and for the rational design of novel drug delivery systems.
A Comparative Guide: Cross-Validation of 12-Doxylstearic Acid EPR and NMR Spectroscopy for Membrane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful analytical techniques, Electron Paramagnetic Resonance (EPR) spectroscopy using the 12-doxylstearic acid (12-DS) spin label and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of lipid membranes. A direct cross-validation of these methods ensures a more complete and robust understanding of membrane structure and dynamics, crucial for fields ranging from fundamental biophysics to drug delivery system development.
Introduction
Both 12-DS EPR and NMR spectroscopy are invaluable tools for probing the intricate environment of lipid bilayers. 12-DS, a stearic acid molecule with a nitroxide spin label at the 12th carbon position, is introduced into a membrane and its EPR spectrum provides information on local mobility and order.[1] In parallel, NMR spectroscopy, particularly solid-state 2H NMR of deuterated lipids, offers a detailed view of the order parameter along the entire acyl chain without the need for a potentially perturbing spin label.[2][3] Cross-validating these techniques allows researchers to correlate the localized dynamic information from EPR with the detailed structural information from NMR, providing a more holistic picture of membrane properties.
Experimental Methodologies
A robust cross-validation study necessitates careful sample preparation and adherence to specific instrumental protocols for both EPR and NMR spectroscopy.
Sample Preparation: Unilamellar Liposomes
A common model system for these studies is the preparation of unilamellar liposomes.
-
Lipid Film Hydration: A lipid mixture, typically consisting of a primary phospholipid (e.g., POPC) and the probe molecule (either 12-DS for EPR or a deuterated phospholipid for NMR), is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.[4]
-
Hydration: The lipid film is hydrated with an appropriate buffer (e.g., PBS) by gentle agitation, forming multilamellar vesicles (MLVs).[4]
-
Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
This compound EPR Spectroscopy Protocol
-
Sample Loading: The liposome suspension containing 12-DS is loaded into a glass capillary tube.
-
EPR Spectrometer Setup: The capillary is placed inside the EPR spectrometer cavity.
-
Data Acquisition: Continuous-wave (CW) EPR spectra are recorded, typically at X-band frequency (~9.5 GHz). Key parameters to be set include microwave power, modulation amplitude, and sweep width. Spectra are often recorded at various temperatures to assess phase transitions and temperature-dependent changes in membrane fluidity.
2H Solid-State NMR Spectroscopy Protocol
-
Sample Preparation: Liposomes are prepared with a deuterated phospholipid, where specific positions or the entire acyl chain are labeled with deuterium.
-
Sample Loading: The liposome suspension is transferred to a solid-state NMR rotor.
-
NMR Spectrometer Setup: The rotor is placed in the solid-state NMR probe.
-
Data Acquisition: Static 2H NMR spectra are acquired using a quadrupolar echo pulse sequence. This sequence is crucial for obtaining undistorted spectra of wide powder patterns typical for deuterated lipids in a bilayer. Key experimental parameters include the 90° pulse length, the echo delay, and the recycle delay.
Data Presentation and Comparison
The primary quantitative parameter for comparing 12-DS EPR and 2H NMR is the order parameter (S) , which describes the orientational freedom of the lipid acyl chains.
Quantitative Data Summary
| Parameter | This compound EPR | 2H NMR Spectroscopy | Comparison Notes |
| Order Parameter (S) | Calculated from the hyperfine splitting (2A'∥ and 2A'⊥) in the EPR spectrum. Provides a measure of the motional restriction of the spin label at the C12 position. | Calculated from the quadrupolar splitting (ΔνQ) in the 2H NMR spectrum. Provides a profile of order parameters for each deuterated carbon position along the acyl chain. | A direct comparison can be made between the EPR-derived S value at the C12 position and the NMR-derived S value at the corresponding carbon position. Both techniques are expected to show an increase in order with the addition of cholesterol. |
| Rotational Correlation Time (τc) | Can be estimated from the lineshape of the EPR spectrum, providing information on the rate of motion of the spin label. | Not directly measured, but related to relaxation time measurements (T1, T2). | Provides complementary dynamic information. EPR gives a more direct measure of the timescale of local motions. |
| Membrane Fluidity | Qualitatively assessed from the overall shape of the EPR spectrum. More mobile environments lead to sharper, more isotropic spectra. | Inferred from the magnitude of the order parameters and relaxation times. Lower order parameters and shorter relaxation times generally indicate higher fluidity. | Both techniques should report similar trends in fluidity changes upon perturbations like temperature variations or the addition of membrane-active molecules. |
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating 12-DS EPR and 2H NMR.
Conceptual Comparison of EPR and NMR for Membrane Analysis
Caption: Conceptual overview of EPR and NMR membrane analysis.
References
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustained Zero-Order Release of Intact Ultra-Stable Drug-Loaded Liposomes from an Implantable Nanochannel Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Comparative Guide to 12-Doxylstearic Acid ESR and Fluorescence Microscopy
For researchers, scientists, and drug development professionals navigating the complexities of cellular membranes, understanding membrane fluidity is paramount. This guide provides a detailed comparison of two powerful techniques for probing this critical parameter: Electron Spin Resonance (ESR) spectroscopy using the spin-label 12-Doxylstearic acid, and fluorescence microscopy employing popular membrane probes. We will delve into the experimental protocols, present comparative data, and visualize the underlying principles to empower you in selecting the optimal method for your research needs.
The cell membrane, a fluid mosaic of lipids and proteins, governs a multitude of cellular processes, from signaling to transport. Its fluidity, a measure of the mobility of its components, is crucial for proper function. Alterations in membrane fluidity have been implicated in various diseases and are a key consideration in drug development. Here, we compare and contrast two established methods for quantifying membrane fluidity: this compound-based ESR and fluorescence microscopy with environment-sensitive dyes.
At a Glance: Comparing Membrane Fluidity Probes
To provide a clear overview, the following table summarizes the key characteristics and performance metrics of this compound in ESR and two widely used fluorescent probes, Laurdan and 1,6-diphenyl-1,3,5-hexatriene (DPH), in fluorescence microscopy.
| Feature | This compound (ESR) | Laurdan (Fluorescence Microscopy) | DPH (Fluorescence Microscopy) |
| Principle of Detection | Measures the motion of a nitroxide spin label within the membrane based on its interaction with an external magnetic field. | Detects changes in the emission spectrum (spectral shift) based on the polarity of the surrounding lipid environment, which is related to lipid packing and water penetration. | Measures the rotational diffusion of the probe within the membrane through fluorescence polarization/anisotropy. |
| Primary Output Parameter | Order Parameter (S), Rotational Correlation Time (τc) | Generalized Polarization (GP) | Fluorescence Anisotropy (r) or Polarization (P) |
| Information Provided | Provides information about the motional freedom and ordering of the lipid acyl chains at a specific depth within the bilayer, determined by the position of the doxyl group. | Reports on the physical state (gel vs. liquid-crystalline) and packing of lipids at the glycerol backbone region of the membrane. | Gives an average measure of the rotational mobility of the probe within the hydrophobic core of the membrane. |
| Spatial Resolution | Typically provides bulk measurements from a population of cells or vesicles. Spatially resolved ESR imaging is possible but less common. | High spatial resolution, enabling the visualization of membrane domains and heterogeneity at the single-cell level. | Can be used for both bulk measurements (cuvette-based) and imaging (fluorescence polarization microscopy), providing spatial information. |
| Advantages | Highly sensitive to the local environment and dynamics of the lipid acyl chains. Provides quantitative information on molecular ordering. | Enables direct visualization of membrane fluidity heterogeneity and lipid domains. Ratiometric measurement is less prone to artifacts from probe concentration or excitation intensity fluctuations. | Well-established and relatively simple to implement for both bulk and imaging applications. High sensitivity to changes in membrane viscosity. |
| Limitations | The spin label itself can perturb the membrane. Requires specialized ESR equipment. Less amenable to live-cell imaging over long periods due to potential radical quenching. | Photobleaching can be an issue. The interpretation of GP values can be complex as it is influenced by factors other than fluidity. | The exact location and orientation of DPH within the membrane can be ambiguous. Susceptible to artifacts from light scattering. |
Delving Deeper: Experimental Methodologies
Experimental Protocol: this compound with Electron Spin Resonance (ESR)
This protocol outlines the general steps for labeling cellular membranes with this compound and acquiring ESR spectra to determine membrane fluidity.
Materials:
-
This compound (spin label)
-
Ethanol or DMSO for stock solution
-
Cell culture or liposome suspension
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Procedure:
-
Preparation of Spin Label Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.
-
Labeling of Membranes:
-
For cell suspensions, incubate the cells with a final concentration of this compound (typically 1-5 µM) for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
For liposomes, the spin label is typically incorporated during the liposome preparation process by adding it to the lipid mixture before hydration.
-
-
Washing: After incubation, wash the cells or liposomes with PBS or the appropriate buffer to remove any unincorporated spin label. This is crucial to reduce the background signal from free spin labels in the aqueous phase.
-
Sample Preparation for ESR: Resuspend the labeled cells or liposomes in a small volume of buffer and transfer the suspension into a glass capillary tube suitable for ESR measurements.
-
ESR Spectroscopy:
-
Place the capillary tube into the ESR spectrometer's resonant cavity.
-
Acquire the ESR spectrum at the desired temperature. Typical ESR spectrometer settings for membrane fluidity measurements include a microwave frequency of ~9.5 GHz (X-band), a microwave power of ~10-20 mW, and a magnetic field sweep width of ~100 Gauss centered around g ≈ 2.00.
-
-
Data Analysis:
-
From the ESR spectrum, determine the outer (2A∥) and inner (2A⊥) hyperfine splitting values.
-
Calculate the order parameter (S) using the formula: S = (A∥ - A⊥) / (Azz - (Axx + Ayy)/2), where Axx, Ayy, and Azz are the principal values of the hyperfine tensor for the nitroxide radical in a rigid crystalline environment.
-
Alternatively, for more isotropic motion, the rotational correlation time (τc) can be calculated from the line widths and heights of the spectral lines.
-
Experimental Protocol: Laurdan with Fluorescence Microscopy
This protocol describes the labeling of cells with Laurdan and the subsequent imaging and analysis to generate a map of membrane fluidity.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
DMSO or ethanol for stock solution
-
Cell culture on glass-bottom dishes or coverslips
-
Imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with two emission channels or a spectral detector
-
Excitation source (e.g., ~350-400 nm)
-
Image analysis software
Procedure:
-
Preparation of Laurdan Stock Solution: Prepare a stock solution of Laurdan (e.g., 2 mM) in DMSO or ethanol.
-
Cell Staining:
-
Grow cells to the desired confluency on a glass-bottom dish or coverslip.
-
Replace the culture medium with a pre-warmed imaging medium containing Laurdan at a final concentration of 5-10 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells two to three times with a pre-warmed imaging medium to remove excess Laurdan.
-
Fluorescence Microscopy:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Excite the Laurdan-labeled cells at ~350-400 nm.
-
Simultaneously acquire images in two emission channels: one for the gel phase (e.g., 420-460 nm) and one for the liquid-crystalline phase (e.g., 470-510 nm).
-
-
Image Analysis (GP Calculation):
-
For each pixel in the acquired images, calculate the Generalized Polarization (GP) value using the formula: GP = (I_gel - G * I_liquid) / (I_gel + G * I_liquid), where I_gel and I_liquid are the intensities in the gel and liquid-crystalline channels, respectively, and G is a calibration factor for the instrument's sensitivity in the two channels.
-
Generate a pseudo-colored GP map of the cell, where different colors represent different GP values and thus different levels of membrane fluidity. Higher GP values (closer to +1) indicate a more ordered (less fluid) membrane, while lower GP values (closer to -1) indicate a more disordered (more fluid) membrane.
-
Visualizing the Concepts
To better understand the principles behind these techniques, the following diagrams illustrate the key processes.
Caption: Workflow for ESR-based membrane fluidity measurement.
Caption: Principle of Laurdan fluorescence for membrane fluidity.
Correlating the Data: Bridging the Macroscopic and Microscopic
While direct correlative studies simultaneously employing this compound ESR and fluorescence microscopy on the same sample are not abundant in the literature, the wealth of data from each technique allows for a robust comparison of their findings.
Studies utilizing this compound with ESR have been instrumental in defining the gradient of fluidity within the membrane bilayer. By synthesizing stearic acid with the doxyl group at different carbon positions, researchers can probe the mobility at various depths. This has revealed that the membrane interior is generally more fluid than the region near the polar headgroups.
Fluorescence microscopy, particularly with probes like Laurdan, complements this by providing a spatial map of membrane fluidity. This has been crucial in visualizing the existence of lipid rafts and other membrane microdomains, which are small, dynamic, and ordered regions within the membrane. While ESR provides an average measure of fluidity from a large population of probes, fluorescence microscopy can reveal the fluidity of specific subcellular structures, such as the plasma membrane versus organellar membranes.
A hypothetical correlative experiment could involve treating cells with a compound known to alter membrane fluidity and then analyzing aliquots of the same cell population with both ESR and fluorescence microscopy. The ESR data would provide a quantitative, bulk measurement of the change in the order parameter, while the Laurdan GP maps would reveal the spatial distribution of this change, indicating whether the effect is uniform across the membrane or localized to specific domains.
Choosing the Right Tool for the Job
The selection of the most appropriate technique depends on the specific research question:
-
For quantitative analysis of the ordering of lipid acyl chains at a specific depth within the membrane and for bulk measurements, this compound with ESR is a powerful tool.
-
For visualizing the spatial heterogeneity of membrane fluidity, identifying lipid domains, and performing live-cell imaging of fluidity dynamics, fluorescence microscopy with probes like Laurdan is the preferred method.
By understanding the principles, protocols, and data outputs of both this compound ESR and fluorescence microscopy, researchers can make informed decisions to effectively investigate the intricate and dynamic world of cellular membranes. The complementary nature of these techniques suggests that a multi-modal approach, where feasible, will yield the most comprehensive understanding of membrane fluidity and its critical role in cellular function and disease.
A Comparative Guide to 12-Doxylstearic Acid and Laurdan for Probing Membrane Order
For Researchers, Scientists, and Drug Development Professionals
The biophysical properties of cellular membranes, particularly membrane order and fluidity, play a pivotal role in a myriad of cellular processes, including signal transduction, protein function, and drug-membrane interactions. The selection of an appropriate molecular probe is critical for the accurate assessment of these properties. This guide provides a comprehensive comparative analysis of two widely used probes: 12-Doxylstearic Acid (12-DSA), an electron spin resonance (ESR) spin label, and Laurdan, a fluorescent dye, for the characterization of membrane order.
Probing the Membrane: A Tale of Two Techniques
This compound and Laurdan employ fundamentally different biophysical principles to report on the lipid organization within a membrane. 12-DSA, a fatty acid derivative with a nitroxide spin label on the 12th carbon of the acyl chain, is utilized in Electron Spin Resonance (ESR) spectroscopy. The motion of the nitroxide radical is sensitive to the local viscosity and ordering of the lipid acyl chains. The resulting ESR spectrum provides a quantitative measure of membrane order, expressed as the Order Parameter (S) . A value of S close to 1 indicates a highly ordered, rigid environment, while a value approaching 0 signifies a highly disordered, fluid state.[1]
In contrast, Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its immediate environment, which is primarily influenced by the extent of water penetration into the lipid bilayer.[2][3] In more ordered, tightly packed membranes (liquid-ordered, Lo phase), water penetration is limited, resulting in a blue-shifted fluorescence emission maximum (around 440 nm).[4][5] Conversely, in more disordered, fluid membranes (liquid-disordered, Ld phase), increased water accessibility leads to a red-shifted emission maximum (around 490 nm). This spectral shift is quantified by the Generalized Polarization (GP) value, which ranges from +1 (highly ordered) to -1 (highly disordered).
At a Glance: this compound vs. Laurdan
| Feature | This compound | Laurdan |
| Technique | Electron Spin Resonance (ESR) Spectroscopy | Fluorescence Spectroscopy/Microscopy |
| Principle of Detection | Measures the motional restriction of a nitroxide spin label within the lipid acyl chain region. | Detects changes in the polarity of the membrane environment based on water penetration. |
| Quantitative Parameter | Order Parameter (S) | Generalized Polarization (GP) |
| Range of Parameter | ~0 to 1 (highly fluid to highly ordered) | -1 to +1 (highly disordered to highly ordered) |
| Depth of Probing | Specific to the location of the doxyl group on the acyl chain (e.g., 12-DSA probes the deeper hydrophobic core). | Reports on the interfacial region of the membrane (glycerol backbone level). |
| Spatial Resolution | Provides an average measurement from the bulk sample in the ESR spectrometer. | Can be used in fluorescence microscopy for imaging membrane domains with high spatial resolution. |
| Live Cell Imaging | Challenging due to the potential for bioreduction of the nitroxide radical and the need for specialized equipment. | Widely used for live-cell imaging, including advanced techniques like two-photon and fluorescence lifetime imaging microscopy (FLIM). |
| Photostability | Not applicable (ESR is a magnetic resonance technique). | Can be susceptible to photobleaching, especially with one-photon excitation. |
Experimental Protocols
This compound (ESR Spectroscopy)
Objective: To determine the membrane order parameter (S) using 12-DSA.
Materials:
-
Cell suspension or liposome preparation
-
This compound (stock solution in ethanol or DMSO)
-
Buffer (e.g., PBS)
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the 12-DSA stock solution to the cell or liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:100 to 1:200.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at the desired temperature, protected from light, to allow for the incorporation of the probe into the membranes.
-
-
Sample Preparation:
-
For cell suspensions, wash the cells by centrifugation to remove any unincorporated probe.
-
Resuspend the labeled cells or liposomes in buffer to a suitable concentration.
-
Load the sample into a glass capillary tube suitable for ESR measurements.
-
-
ESR Spectrum Acquisition:
-
Place the capillary tube into the ESR spectrometer's resonant cavity.
-
Record the ESR spectrum at a controlled temperature. Typical X-band ESR spectrometer settings include a microwave frequency of ~9.5 GHz, a microwave power of ~10-20 mW, and a magnetic field sweep of ~100 Gauss.
-
-
Data Analysis:
-
From the recorded first-derivative ESR spectrum, determine the values of the parallel (2A'∥) and perpendicular (2A'⊥) hyperfine splitting constants.
-
Calculate the order parameter (S) using the following formula: S = (A'∥ - A'⊥) / (Azz - Axx) where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystalline environment.
-
Laurdan (Fluorescence Spectroscopy/Microscopy)
Objective: To determine the Generalized Polarization (GP) of a membrane.
Materials:
-
Cell culture or liposome preparation
-
Laurdan (stock solution in ethanol or DMSO)
-
Buffer (e.g., PBS or cell culture medium)
-
Fluorescence spectrophotometer or a fluorescence microscope equipped with appropriate filters.
Procedure:
-
Probe Staining:
-
Add Laurdan stock solution to the cell culture medium or liposome suspension to a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at the desired temperature, protected from light.
-
-
Sample Preparation (for microscopy):
-
Wash the cells with buffer to remove excess probe.
-
Mount the cells on a microscope slide or keep them in a suitable imaging dish.
-
-
Fluorescence Measurement:
-
Spectrophotometer: Excite the sample at ~350-410 nm and record the emission intensities at 440 nm (I440) and 490 nm (I490).
-
Microscope: Acquire two images using an excitation filter around 350-400 nm and two emission filters centered at 440 nm and 490 nm.
-
-
GP Calculation:
-
Calculate the GP value using the following equation: GP = (I440 - I490) / (I440 + I490)
-
For microscopy data, the GP value can be calculated for each pixel to generate a GP map, visualizing the spatial variation in membrane order.
-
Visualizing the Workflow
Caption: Experimental workflows for measuring membrane order using this compound and Laurdan.
Complementary Insights into Membrane Organization
The choice between this compound and Laurdan depends on the specific research question and the available instrumentation.
-
This compound provides a direct measure of the motional freedom of lipid acyl chains deep within the hydrophobic core of the membrane. By using a series of doxyl-stearic acids with the spin label at different positions (e.g., 5-DSA, 12-DSA, 16-DSA), it is possible to create a profile of membrane order at various depths. This makes it a powerful tool for studying the effects of drugs or other molecules that intercalate deep into the bilayer.
-
Laurdan , on the other hand, is exquisitely sensitive to changes in the hydration of the membrane interface. Its utility in fluorescence microscopy allows for the visualization of membrane domains and heterogeneity in living cells with high spatial and temporal resolution. This makes it ideal for studying dynamic cellular processes such as membrane trafficking, cell signaling, and the formation of lipid rafts.
Caption: Schematic localization of Laurdan and this compound within a lipid bilayer.
References
- 1. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajconsultingcompany.com [ajconsultingcompany.com]
- 4. Laurdan - Wikipedia [en.wikipedia.org]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Dynamics Simulations with 12-Doxylstearic Acid EPR Data: A Comparative Guide
A Guide for Researchers, Scientists, and Drug Development Professionals on the Synergy of Computational and Experimental Approaches to Membrane Dynamics
The intricate dance of molecules within lipid bilayers is fundamental to a vast array of biological processes, from cell signaling to drug permeation. Understanding these dynamics at an atomic level is a key objective for researchers in biophysics and drug development. Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize these processes, but their predictive power hinges on rigorous validation against experimental data. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly with spin probes like 12-doxylstearic acid (12-DS), provides a sensitive experimental technique to probe the local environment and dynamics within membranes. This guide provides a comprehensive comparison of how 12-DS EPR data can be used to validate MD simulations of lipid bilayers, explores alternative validation methods, and offers detailed experimental and computational protocols.
The Synergy of Simulation and Experiment
At the heart of this validation process lies the comparison of order parameters. The order parameter, S, is a measure of the orientational restriction of the spin probe's doxyl group within the lipid bilayer. A value of S=1 indicates a perfectly ordered system where the probe is completely rigid and aligned with the bilayer normal, while S=0 represents isotropic, unrestricted motion. By comparing the order parameters calculated from an MD simulation trajectory with those derived from experimental 12-DS EPR spectra, researchers can assess the accuracy of the simulation's force field and parameters in reproducing the physical reality of the membrane environment.
Comparative Analysis of Validation Techniques
While 12-DS EPR is a powerful tool, it is not the only method for validating MD simulations of lipid bilayers. Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy is a widely used alternative that provides complementary information.
| Feature | This compound EPR | Deuterium (²H) NMR |
| Probe Type | Extrinsic spin probe (12-DS) | Intrinsic labeling (deuterated lipids) |
| Information Content | Reports on the local environment and dynamics at the specific position of the doxyl label. | Provides information about the entire deuterated acyl chain of the lipid. |
| Sensitivity | Highly sensitive to local polarity and dynamics. | Excellent for determining the average orientation and order of C-D bonds. |
| Perturbation | The extrinsic probe can slightly perturb the local lipid packing. | Considered less perturbative as it involves isotopic labeling of the native lipids. |
| Typical Data | Hyperfine splitting values (A∥ and A⊥) used to calculate the order parameter. | Quadrupolar splittings used to derive the order parameter profile along the acyl chain. |
Experimental and Computational Workflow
The validation of MD simulations with 12-DS EPR data follows a structured workflow, starting from sample preparation and data acquisition to simulation setup and comparative analysis.
Figure 1: A flowchart illustrating the parallel experimental and computational workflows for validating MD simulations with 12-DS EPR data.
Experimental Protocols
Preparation of this compound Labeled Liposomes
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
This compound (12-DS)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve POPC and 12-DS (at a molar ratio of 100:1) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Vacuum Desiccation: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS buffer (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple passes (e.g., 21 times) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to produce unilamellar liposomes.
-
Sample Preparation for EPR: Transfer the liposome suspension into a glass capillary tube and seal it for EPR measurements.
Continuous-Wave (CW) EPR Spectroscopy
Instrumentation:
-
X-band CW-EPR spectrometer
Typical Instrument Settings:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1.0 G
-
Sweep Width: 100 G
-
Temperature: 298 K (or desired temperature)
Data Acquisition:
-
Insert the capillary tube containing the liposome sample into the EPR resonator.
-
Tune the spectrometer and acquire the first-derivative EPR spectrum.
-
Record multiple scans to improve the signal-to-noise ratio.
Calculation of Order Parameter from EPR Spectra
The order parameter (S) can be calculated from the measured hyperfine splitting values, A∥ (parallel) and A⊥ (perpendicular), using the following equation:
S = (A∥ - A⊥) / (Azz - Axx)
where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a single crystal (Azz ≈ 32 G, Axx ≈ 6 G). A∥ and A⊥ are determined from the experimental spectrum.
Molecular Dynamics Simulation Protocols
System Setup and Parameterization of this compound
Software:
-
GROMACS
-
CHARMM-GUI (for initial system building)
-
AmberTools (for parameterization)
Procedure:
-
Building the Lipid Bilayer: Use a tool like CHARMM-GUI's Membrane Builder to generate a hydrated POPC bilayer.
-
Parameterizing 12-DS:
-
The force field parameters for the doxylstearic acid spin label are not standard in most biomolecular force fields.
-
Use a tool like AmberTools' antechamber with the General Amber Force Field (GAFF) to generate initial parameters for 12-DS.
-
Partial charges can be derived using quantum mechanical calculations (e.g., with Gaussian) followed by a RESP (Restrained Electrostatic Potential) fitting procedure.
-
The generated parameters need to be converted to the GROMACS format.
-
-
Inserting 12-DS into the Bilayer:
-
Manually insert the parameterized 12-DS molecule into the pre-equilibrated POPC bilayer, replacing one of the lipid molecules.
-
Ensure proper orientation of the stearic acid chain within the hydrophobic core of the bilayer.
-
-
Solvation and Ionization: Solvate the system with water and add ions to neutralize the system and achieve a desired salt concentration using GROMACS tools like gmx solvate and gmx genion.
MD Simulation using GROMACS
Force Field:
-
CHARMM36 or GROMOS54a7 for the lipid bilayer.
-
GAFF-derived parameters for this compound.
Simulation Steps:
-
Energy Minimization: Perform steepest descent energy minimization to remove any steric clashes.
-
Equilibration (NVT and NPT):
-
Perform a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Follow with a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Position restraints on the lipid headgroups and the spin label may be gradually released during this phase.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to ensure adequate sampling of the spin probe's dynamics.
Calculation of Order Parameter from MD Trajectory
The order parameter (S_zz) for the N-O bond of the doxyl ring relative to the bilayer normal (z-axis) can be calculated from the MD trajectory using the following equation:
S_zz = ½ * <3cos²(θ) - 1>
where θ is the angle between the N-O bond vector and the bilayer normal, and the angle brackets denote an average over the simulation trajectory. GROMACS tools like gmx order can be used to perform this calculation, though a custom analysis script may be necessary for the specific geometry of the doxyl group.
Logical Relationship for Validation
Figure 2: The logical flow of validating an MD simulation against experimental 12-DS EPR data.
12-Doxylstearic Acid: A Superior Spin Label for Probing Membrane Dynamics
In the landscape of biophysical research, particularly in the study of membrane dynamics and drug-membrane interactions, the choice of a spin label is critical for obtaining accurate and insightful data. Among the plethora of available options, 12-Doxylstearic Acid (12-DSA) emerges as a distinguished candidate, offering a unique set of advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other common spin labels, supported by experimental data, to elucidate its superior performance in specific applications.
The Strategic Advantage of Depth
The primary advantage of the n-doxylstearic acid series of spin labels lies in the ability to probe different depths within the lipid bilayer. The position 'n' of the doxyl group along the stearic acid chain dictates the location from which it reports on the local environment's fluidity and order. This compound, with the nitroxide radical positioned at the 12th carbon, offers a strategic vantage point deep within the hydrophobic core of the membrane. This is in contrast to spin labels like 5-Doxylstearic acid (5-DSA) which reports from a more ordered region closer to the polar headgroups, and 16-Doxylstearic acid (16-DSA) which probes the highly disordered terminal methyl region at the center of the bilayer.[1]
This capability to selectively investigate the dynamics of the deeper acyl chain region is crucial for understanding the effects of cholesterol, drugs, and other molecules that interact within the hydrophobic core of the membrane.
Quantitative Comparison of n-Doxylstearic Acid Spin Labels
The efficacy of n-doxylstearic acids as membrane probes is quantified through Electron Paramagnetic Resonance (EPR) spectroscopy. Key parameters derived from EPR spectra include the order parameter (S) and the rotational correlation time (τc). The order parameter reflects the motional restriction of the spin label, with a value approaching 1 indicating a highly ordered environment and a value approaching 0 indicating isotropic motion. The rotational correlation time provides a measure of the rate of molecular tumbling.
Below is a comparative summary of these parameters for different n-doxylstearic acids in a model lipid membrane, dipalmitoylphosphatidylcholine (DPPC).
| Spin Label | Position of Doxyl Group | Probing Depth | Order Parameter (S) in DPPC at 30°C | Rotational Correlation Time (τc) (ns) in DPPC at 50°C |
| 5-Doxylstearic acid (5-DSA) | C5 | Near polar headgroups (ordered region) | ~ 0.65 | ~ 1.5 |
| This compound (12-DSA) | C12 | Deep hydrophobic core (intermediate region) | ~ 0.30 | ~ 0.8 |
| 16-Doxylstearic acid (16-DSA) | C16 | Bilayer center (disordered region) | ~ 0.15 | ~ 0.5 |
Note: The values presented are approximate and can vary based on specific experimental conditions such as temperature, lipid composition, and hydration.
As the data indicates, 12-DSA reports from a region of intermediate order and mobility, providing a balanced view of the membrane's hydrophobic core. This is particularly advantageous when studying phenomena that are not confined to the extreme ends of the acyl chains.
Comparison with Other Classes of Spin Labels
Beyond the n-doxylstearic acid family, other spin labels are utilized for membrane studies. A comparison with two other common classes, TEMPO-PC and cholestane-based spin labels, highlights the specific advantages of 12-DSA.
| Spin Label Class | Structure and Membrane Location | Primary Application | Advantages of this compound |
| TEMPO-PC | Nitroxide attached to the phosphocholine headgroup | Studying the dynamics at the membrane-water interface | Probes the hydrophobic core, providing complementary information on the membrane interior. |
| Cholestane Spin Labels (e.g., 3-Doxylcholestane) | Rigid sterol backbone with a doxyl group | Mimicking the behavior of cholesterol in membranes | Reports on the dynamics of the more flexible acyl chains, offering a different perspective on membrane order. |
Experimental Protocols
Preparation of Spin-Labeled Liposomes
Objective: To incorporate this compound into a model lipid membrane for EPR analysis.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound (12-DSA)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve a known amount of DPPC and this compound (typically at a 100:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing for 10-15 minutes. This will form multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane at a temperature above the phase transition of the lipid (e.g., 50°C for DPPC). Repeat the extrusion process 10-15 times to ensure a uniform vesicle size distribution.
-
The resulting suspension of spin-labeled LUVs is now ready for EPR measurements.
EPR Spectroscopy and Data Analysis
Objective: To acquire and analyze the EPR spectrum of this compound in liposomes to determine the order parameter and rotational correlation time.
Instrumentation:
-
X-band EPR spectrometer
-
Temperature controller
-
Capillary tubes for sample loading
Methodology:
-
Transfer the spin-labeled liposome suspension into a glass capillary tube and seal one end.
-
Place the capillary tube inside the EPR spectrometer's resonant cavity.
-
Set the desired temperature using the temperature controller.
-
Acquire the EPR spectrum using typical X-band spectrometer settings (e.g., microwave frequency ~9.5 GHz, microwave power ~10 mW, modulation amplitude ~1 G, sweep width 100 G).
-
Order Parameter (S) Calculation: For spectra exhibiting anisotropic motion, the order parameter can be calculated from the outer (2A'∥) and inner (2A'⊥) hyperfine splitting values using the following equation: S = (A'∥ - A'⊥) / (Azz - Axx) where Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystal.
-
Rotational Correlation Time (τc) Calculation: For spectra in the fast-motional regime, the rotational correlation time can be estimated from the line heights (h) and linewidth (ΔH) of the spectral lines.
Visualizing Experimental Concepts
Workflow for Membrane Fluidity Analysis
Caption: Workflow for analyzing membrane fluidity using this compound and EPR.
Probing Different Membrane Depths
References
A Researcher's Guide to Studying Membrane Dynamics: Comparing 12-Doxylstearic Acid with Advanced Fluorescent Techniques
For researchers, scientists, and drug development professionals, understanding the intricate dynamics of cell membranes is paramount. The fluidity and organization of the lipid bilayer influence a vast array of cellular processes, from signal transduction to drug-membrane interactions. For decades, Electron Paramagnetic Resonance (EPR) spectroscopy using spin labels like 12-Doxylstearic acid (12-DS) has been a cornerstone for probing these dynamics. However, the introduction of advanced fluorescence-based methods offers powerful alternatives. This guide provides an objective comparison of this compound with Laurdan, Diphenylhexatriene (DPH), and Fluorescence Recovery After Photobleaching (FRAP), supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The Limitations of this compound: A Double-Edged Sword
This compound is a fatty acid spin label where a nitroxide radical (the doxyl group) is attached to the 12th carbon of the stearic acid chain. When incorporated into a lipid membrane, the EPR spectrum of this probe provides information about the local molecular motion, polarity, and order. The position of the doxyl group allows for depth-dependent studies within the bilayer.
Despite its utility, 12-DS and other doxylstearic acids have inherent limitations:
-
Probe-Induced Perturbation: The bulky nitroxide group can itself disrupt the local lipid packing it is intended to measure. This perturbation can alter the very membrane properties under investigation, leading to artifacts in the data. Studies have shown that the insertion of such probes can decrease the thickness of the hydrocarbon region of the membrane and disrupt the surface regions[1]. The behavior of a stearic acid probe with a nitroxide at the 5th position (5-doxylstearic acid) has been shown to not orient with its long molecular axis perpendicular to the bilayer plane, suggesting that the bulky nitroxide group is difficult to accommodate in a highly ordered region of the bilayer[2].
-
Averaged Information: EPR spectra from a population of spin labels provide an ensemble average of the membrane environment. This can mask the existence of microdomains with distinct biophysical properties.
-
Indirect Measurement of Fluidity: The spectral parameters, such as the order parameter (S), are an indirect measure of membrane fluidity and can be influenced by both the rate and amplitude of molecular motion, making interpretation complex.
-
Susceptibility to Reduction: The nitroxide radical is susceptible to reduction by cellular components, which can lead to a loss of the EPR signal over time in living cells[3].
A Comparative Overview of Techniques
To overcome these limitations, researchers can turn to a suite of fluorescence-based techniques. Below is a comparison of this compound (EPR) with Laurdan (Generalized Polarization), DPH (Fluorescence Anisotropy), and FRAP (Fluorescence Recovery After Photobleaching).
| Technique | Principle | Key Parameter(s) | Information Provided | Major Advantages | Key Limitations |
| This compound (EPR) | Measures the absorption of microwave radiation by the unpaired electron of the nitroxide spin label. The spectral line shape is sensitive to the rotational motion of the probe. | Order Parameter (S) | Acyl chain order and dynamics at a specific depth in the membrane. | Depth-resolved information within the bilayer. High sensitivity to molecular motion. | Probe-induced membrane perturbation. Provides ensemble-averaged data. Susceptible to chemical reduction. |
| Laurdan GP | Utilizes the sensitivity of the Laurdan fluorescent probe's emission spectrum to the polarity of its environment. A blue shift indicates a more ordered, less hydrated environment, while a red shift indicates a more disordered, hydrated environment. | Generalized Polarization (GP) | Lipid packing and hydration at the glycerol backbone region of the membrane. Can distinguish between liquid-ordered (Lo) and liquid-disordered (Ld) phases. | Non-invasive (in living cells). Provides information on lipid packing and phase separation. Can be used in microscopy for spatial mapping. | GP values can be influenced by factors other than fluidity, such as cholesterol content[4]. The interpretation can be complex as Laurdan may adopt distinct orientations in different lipid phases[5]. |
| DPH Fluorescence Anisotropy | Measures the rotational diffusion of the DPH probe within the hydrophobic core of the membrane. The degree of polarization of the emitted fluorescence is related to the probe's mobility. | Fluorescence Anisotropy (r) | Rotational mobility of the probe, which is inversely related to the microviscosity of the membrane's hydrophobic core. | High sensitivity to changes in microviscosity. Can be used in high-throughput plate reader formats. | The exact location and orientation of DPH in the membrane can be ambiguous and influenced by local environment, potentially leading to misinterpretation of fluidity. Provides an average measurement over the entire membrane. |
| FRAP | A region of a fluorescently labeled membrane is photobleached with a high-intensity laser. The recovery of fluorescence in the bleached area due to the lateral diffusion of surrounding unbleached probes is monitored over time. | Diffusion Coefficient (D), Mobile Fraction (Mf) | Lateral diffusion of lipids and proteins in the plane of the membrane. Provides information on the fraction of mobile molecules. | Provides direct measurement of lateral mobility in real-time. Can be used to study the dynamics of specific, fluorescently-tagged molecules in living cells. Allows for the study of distinct membrane regions. | Requires a fluorescently labeled molecule of interest. The high-intensity laser used for bleaching can potentially cause photodamage. Data analysis can be complex. |
Quantitative Data Comparison
Direct quantitative comparison across all four techniques in a single study is rare. However, relationships between the parameters measured by these techniques have been established. For instance, a linear relationship has been found between the deuterium NMR order parameter, which is analogous to the EPR order parameter (S), and Laurdan's Generalized Polarization (GP). This suggests that both techniques are reporting on related aspects of membrane order.
Below is a table summarizing typical values obtained with these techniques for different membrane phases. These values are compiled from various studies and should be considered as representative examples.
| Membrane Phase | 12-DS Order Parameter (S) | Laurdan GP | DPH Anisotropy (r) | Lipid Diffusion Coefficient (D) from FRAP (µm²/s) |
| Gel (So) | High (>0.8) | High (0.5 to 0.7) | High (~0.35) | Very Low (<0.1) |
| Liquid-ordered (Lo) | Intermediate (~0.6-0.8) | Intermediate (0.3 to 0.5) | Intermediate (~0.2-0.3) | Low (~0.1-1) |
| Liquid-disordered (Ld) | Low (<0.6) | Low (-0.3 to 0.3) | Low (~0.1-0.2) | High (~1-10) |
Note: The exact values can vary depending on the specific lipid composition, temperature, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for each technique.
This compound (EPR) Spectroscopy
Objective: To measure the order parameter (S) of a lipid membrane at the depth of the 12th carbon.
Methodology:
-
Probe Incorporation:
-
Prepare a solution of the lipid(s) of interest in an organic solvent (e.g., chloroform/methanol).
-
Add this compound to the lipid solution at a molar ratio of 1:100 to 1:200 (probe:lipid) to minimize probe-probe interactions.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Liposome Preparation:
-
Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).
-
For unilamellar vesicles, the MLV suspension can be subjected to freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
EPR Measurement:
-
Transfer the liposome suspension to a quartz capillary tube.
-
Place the capillary tube in the EPR spectrometer.
-
Record the EPR spectrum at the desired temperature.
-
-
Data Analysis:
-
The order parameter (S) is calculated from the hyperfine splitting parameters of the EPR spectrum.
-
Laurdan Generalized Polarization (GP) Spectroscopy
Objective: To measure the lipid packing of a membrane using Laurdan.
Methodology:
-
Probe Labeling:
-
For liposomes, add Laurdan to the lipid solution before film formation at a molar ratio of 1:500 to 1:1000 (probe:lipid).
-
For live cells, incubate the cells with a solution of Laurdan (e.g., 5 µM) for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
For cuvette-based measurements, excite the sample at 350 nm and record the emission intensities at 440 nm and 490 nm.
-
For microscopy, use a two-photon or confocal microscope with appropriate filters to collect emission in the two channels.
-
-
Data Analysis:
-
Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
Higher GP values correspond to a more ordered membrane.
-
DPH Fluorescence Anisotropy
Objective: To measure the microviscosity of the membrane's hydrophobic core.
Methodology:
-
Probe Labeling:
-
Incorporate DPH into liposomes or cell membranes by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the sample with gentle mixing. The final probe concentration should be in the micromolar range, with a high lipid-to-probe ratio.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at ~360 nm.
-
Measure the fluorescence emission at ~430 nm through polarizers oriented vertically (I_parallel) and horizontally (I_perpendicular). A correction factor (G-factor) for the instrument's differential sensitivity to vertically and horizontally polarized light is required.
-
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
-
Higher anisotropy values indicate a more viscous (less fluid) environment.
-
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the lateral diffusion coefficient of a fluorescently labeled lipid or protein.
Methodology:
-
Sample Preparation:
-
Prepare giant unilamellar vesicles (GUVs) or culture live cells incorporating a fluorescently labeled lipid (e.g., NBD-PE) or expressing a fluorescently tagged protein (e.g., GFP-fusion protein).
-
-
FRAP Experiment:
-
Using a confocal microscope, acquire a pre-bleach image of the region of interest (ROI).
-
Use a high-intensity laser to photobleach a defined area within the ROI.
-
Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence into the bleached spot.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Fit the fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for EPR with this compound and the fluorescence-based alternatives.
Caption: Workflow for studying membrane dynamics using this compound with EPR.
Caption: Experimental workflows for fluorescence-based membrane dynamics studies.
Conclusion: Choosing the Right Tool for the Job
The choice of technique for studying membrane dynamics depends critically on the specific research question.
-
This compound with EPR remains a valuable tool for obtaining depth-resolved information on acyl chain order within the membrane, particularly in model systems where the potential for probe perturbation can be carefully considered.
-
Laurdan GP is an excellent choice for investigating lipid packing, phase separation, and hydration in both model membranes and live cells, offering the advantage of spatial resolution through microscopy.
-
DPH fluorescence anisotropy provides a sensitive, high-throughput method for assessing the microviscosity of the membrane's hydrophobic core, but researchers should be mindful of the probe's potential for ambiguous localization.
-
FRAP is unparalleled for directly measuring the lateral diffusion of specific lipids and proteins in real-time within defined regions of a live cell membrane.
For a comprehensive understanding of membrane dynamics, a multi-pronged approach that combines the strengths of these different techniques is often the most powerful strategy. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate tools to unravel the complexities of the cell membrane.
References
- 1. Perturbations to lipid bilayers by spectroscopic probes as determined by dielectric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reliability of nitroxide spin probes in reporting membrane properties: a comparison of nitroxide- and deuterium-labeled steroids [pubmed.ncbi.nlm.nih.gov]
- 3. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to Integrating 12-Doxylstearic Acid EPR with Other Biophysical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Electron Paramagnetic Resonance (EPR) spectroscopy using the 12-doxylstearic acid spin label with other key biophysical techniques. By integrating these methods, researchers can obtain a more complete understanding of membrane structure, dynamics, and interactions with therapeutic agents. This document outlines the synergistic data obtained, detailed experimental protocols, and visual workflows to guide your research and development efforts.
Introduction to this compound EPR
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying systems with unpaired electrons. In membrane biophysics, nitroxide spin labels, such as this compound (12-DSA), are incorporated into lipid bilayers. The doxyl group contains a stable nitroxide radical, and its EPR spectrum is highly sensitive to its local environment, providing information on membrane fluidity, polarity, and molecular dynamics. The position of the doxyl group on the stearic acid chain, in this case at the 12th carbon, allows for probing the properties of the deeper hydrophobic core of the membrane.
The integration of 12-DSA EPR with other biophysical techniques provides a multi-faceted view of membrane systems, from overall thermodynamic properties to high-resolution structural details. This guide focuses on the integration with Nuclear Magnetic Resonance (NMR) spectroscopy, Fluorescence Spectroscopy, and Differential Scanning Calorimetry (DSC).
Comparison of Integrated Biophysical Techniques
The true power of biophysical characterization lies in the integration of multiple techniques to cross-validate findings and build a comprehensive model of molecular interactions. Below is a summary of the complementary information that can be obtained by combining 12-DSA EPR with other methods.
Data Presentation: Quantitative Comparison
| Technique | Parameter Measured with 12-DSA EPR | Complementary Technique | Complementary Parameter Measured | Synergistic Insights |
| 12-DSA EPR | Order Parameter (S) | Deuterium NMR (²H-NMR) | Acyl Chain Order Parameter (S_CD) | Provides a more complete picture of membrane order. EPR is sensitive to faster motions, while NMR provides time-averaged structural information.[1] |
| 12-DSA EPR | Rotational Correlation Time (τc) | Fluorescence Anisotropy | Rotational Correlation Time (τr) of a fluorescent probe | Compares the mobility of different probes within the membrane, revealing information about microdomains and lipid-protein interactions. |
| 12-DSA EPR | Hyperfine Splitting Constant (A_N) | Fluorescence Spectroscopy | Emission Maximum (λ_max) of environmentally sensitive probes (e.g., Laurdan) | Correlates local polarity measurements from two different perspectives, enhancing the understanding of water penetration into the bilayer. |
| 12-DSA EPR | Spin-Lattice Relaxation Time (T1) | Differential Scanning Calorimetry (DSC) | Main Phase Transition Temperature (Tm) and Enthalpy (ΔH) | Correlates changes in membrane dynamics at the molecular level with the overall thermodynamic properties of the lipid bilayer.[2] |
| 12-DSA EPR | Quenching of a nearby fluorophore | Fluorescence Quenching | Stern-Volmer Constant (K_sv) | Determines the proximity and accessibility of fluorescently labeled molecules (e.g., proteins, drugs) to the spin label within the membrane.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following are outlines of key experimental protocols for integrating 12-DSA EPR with other biophysical techniques.
Sample Preparation for Combined EPR and Solid-State NMR
A common sample preparation protocol is essential for direct comparison of data from EPR and solid-state NMR.
-
Liposome Preparation :
-
Co-dissolve the desired lipids and 1-2 mol% of this compound in chloroform/methanol (2:1, v/v).
-
For ²H-NMR, use deuterated lipids (e.g., DMPC-d54).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[5]
-
-
Sample Loading for EPR :
-
Transfer an aliquot of the liposome suspension into a glass capillary tube.
-
Centrifuge the capillary to pellet the liposomes.
-
Seal the capillary for EPR measurements.
-
-
Sample Loading for Solid-State NMR :
-
Pellet the liposome suspension by ultracentrifugation.
-
Carefully pack the resulting lipid pellet into an NMR rotor (e.g., 4 mm MAS rotor).
-
Combined EPR and Fluorescence Quenching Studies
This protocol details how to measure the quenching of a fluorescent probe by 12-DSA to determine their proximity.
-
Fluorophore and Quencher Incorporation :
-
Prepare liposomes as described in 3.1, co-dissolving the fluorescent lipid probe (e.g., NBD-PE) and varying concentrations of this compound (the quencher).
-
Prepare a control sample with the fluorescent probe but without the quencher.
-
-
Fluorescence Spectroscopy :
-
Dilute the liposome samples to a suitable concentration to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each sample using a fluorometer.
-
Record the fluorescence intensity at the emission maximum for each quencher concentration.
-
-
EPR Spectroscopy :
-
Measure the EPR spectrum of a sample containing both the fluorophore and 12-DSA to ensure the spin label is in a proper membrane environment.
-
-
Data Analysis :
-
Plot the ratio of fluorescence intensity in the absence of quencher (F₀) to the intensity in the presence of quencher (F) against the quencher concentration ([Q]).
-
Analyze the data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. A linear plot indicates a collisional quenching mechanism.
-
Integrated EPR and DSC Analysis
This protocol allows for the correlation of membrane dynamics with thermodynamic phase behavior.
-
Sample Preparation :
-
Prepare two identical batches of liposomes containing 1-2 mol% this compound as described in 3.1.
-
-
DSC Measurement :
-
Load one batch of the liposome suspension into a DSC sample pan.
-
Scan the sample over a desired temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).
-
Determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) from the resulting thermogram.
-
-
Temperature-Dependent EPR Measurement :
-
Load the second batch of the liposome sample into the EPR spectrometer equipped with a variable temperature controller.
-
Acquire EPR spectra at various temperatures, including temperatures below, at, and above the Tm determined by DSC.
-
-
Data Analysis :
-
Calculate the order parameter (S) from the EPR spectra at each temperature.
-
Plot the order parameter as a function of temperature. A sharp decrease in the order parameter is expected around the Tm, indicating the transition from the ordered gel phase to the disordered liquid-crystalline phase.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in integrating these biophysical techniques.
References
- 1. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization order parameters and phase transitions in lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of membrane structure using fluorescence quenching by spin-labels. A review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of membrane structure using fluorescence quenching by spin-labels | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 12-Doxylstearic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 12-Doxylstearic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling.[1] It is a highly flammable liquid and vapor that can cause serious eye irritation.[2][3] Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative and safety data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₂H₄₂NO₄ | |
| CAS Number | 29545-47-9 | |
| GHS Classification | Flammable Liquid (Category 2), Serious Eye Irritation (Category 2A) | |
| Signal Word | Danger | |
| Hazard Statements | H225: Highly flammable liquid and vapor, H319: Causes serious eye irritation | |
| Storage Temperature | Solution at -20°C for long-term (2 years) |
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be carried out in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its proper disposal.
1. Assessment of Waste:
-
Unused and Uncontaminated Product: If the this compound is in its original, unopened container and has not exceeded its shelf life, consider recycling or reuse. Contact the manufacturer for potential return or recycling options.
-
Contaminated or Waste Product: Any this compound that has been used, is contaminated, or is no longer needed should be treated as chemical waste.
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable liquids.
-
Do not mix with other incompatible waste streams.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Absorb the spill using an inert, liquid-binding material such as sand, diatomite, or universal binders.
-
Collect the absorbed material and contaminated debris into a sealed container for disposal.
-
Decontaminate the spill area with alcohol and ensure adequate ventilation.
4. Final Disposal:
-
Arrange for the disposal of the chemical waste through a licensed hazardous waste management company.
-
Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Crucially, do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and potential hazards in the sewage system.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making tree guides the user from the initial assessment of the material to its final, safe disposal.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 12-Doxylstearic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 1-Doxylstearic acid in a laboratory setting. This guide provides detailed procedural instructions for personal protective equipment, operational handling, and disposal to ensure the safety of researchers, scientists, and drug development professionals.
12-Doxylstearic acid is classified as a hazardous substance that is highly flammable and can cause serious eye irritation.[1][2] Adherence to strict safety measures is imperative to mitigate risks. The following information outlines the necessary precautions and procedures for the safe management of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1][3]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Essential to prevent eye irritation from splashes or vapors.[1] Should comply with OSHA's eye and face protection regulations. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option to prevent skin contact. The selection of gloves should be based on the specific laboratory application and duration of use. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or under a chemical fume hood is sufficient to control exposure. A respirator may be necessary if ventilation is inadequate. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm the functionality of the ventilation system or chemical fume hood.
-
Assemble all necessary materials and equipment before commencing work.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Store in a cool, well-ventilated area away from sources of ignition. The recommended storage temperature is -20°C for solutions.
3. In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and rinse the affected area with plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused material and contaminated items (e.g., gloves, wipes), in a designated, properly labeled, and sealed container.
2. Disposal Procedure:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Do not allow the chemical or its solutions to enter drains or watercourses.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
-
For spills, absorb the material with an inert, non-combustible absorbent such as sand or diatomite and place it in a suitable container for disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
